BPP-2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C27H28FN5O2 |
|---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
5-[4-[[4-(2-fluoroethoxy)phenyl]methylamino]phenyl]-6-(phenylmethoxymethyl)pyrimidine-2,4-diamine |
InChI |
InChI=1S/C27H28FN5O2/c28-14-15-35-23-12-6-19(7-13-23)16-31-22-10-8-21(9-11-22)25-24(32-27(30)33-26(25)29)18-34-17-20-4-2-1-3-5-20/h1-13,31H,14-18H2,(H4,29,30,32,33) |
InChI Key |
NHKPNCWGZDAUHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC2=C(C(=NC(=N2)N)N)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF |
Origin of Product |
United States |
Foundational & Exploratory
BPP-2 GHSR ligand mechanism of action
An In-Depth Technical Guide on the Mechanism of Action of the BPP-2 GHSR Ligand
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes. These include the regulation of growth hormone secretion, appetite stimulation, energy homeostasis, and glucose metabolism.[1][2][3] The receptor is activated by the endogenous ligand ghrelin, a 28-amino acid peptide hormone primarily produced in the stomach.[4] A unique characteristic of ghrelin is the requirement of octanoylation on its third serine residue for receptor activation.[5] GHSR is also notable for its high level of constitutive (ligand-independent) activity, which is estimated to be around 50% of its maximal capacity.[6][7]
This compound is a novel ligand developed for the Growth Hormone Secretagogue Receptor.[8] It has been identified as a potential PET (Positron Emission Tomography) probe, which suggests its utility in imaging and studying the distribution and density of GHSR in vivo, particularly in the brain.[8] This guide provides a comprehensive overview of the mechanism of action of this compound, contextualized within the known signaling paradigms of the GHSR.
This compound and GHSR Binding Properties
The interaction of a ligand with its receptor is the first step in initiating a cellular response. For this compound, this involves binding to GHSR. The affinity of this interaction is a key quantitative parameter.
Quantitative Data: Binding Affinity
The binding affinity of this compound for GHSR has been determined using radiolabeling techniques. This data is crucial for understanding its potential potency and for designing in vitro and in vivo experiments.
| Ligand | Receptor | Parameter | Value | Reference |
| ¹⁸F-BPP-2 | GHSR | Kᵢ | 274 nM | [8] |
-
Kᵢ (Inhibition Constant): Represents the concentration of a competing ligand (in this case, this compound) that will bind to half of the binding sites at equilibrium in the presence of a radioligand. A lower Kᵢ value indicates a higher binding affinity.
GHSR Signaling Pathways
Upon ligand binding, GHSR undergoes a conformational change, enabling it to interact with and activate intracellular signaling partners. GHSR is known for its promiscuous coupling to several G protein subtypes and its ability to signal through G protein-independent pathways, such as those involving β-arrestins.[6][9][10]
Gαq/11-Mediated Signaling
The canonical and most well-characterized signaling pathway for GHSR involves its coupling to the Gαq/11 family of G proteins.[5][6]
-
Activation of Phospholipase C (PLC): Ligand-activated GHSR acts as a guanine (B1146940) nucleotide exchange factor (GEF) for Gαq/11, promoting the exchange of GDP for GTP. The activated Gαq-GTP subunit then stimulates the enzyme Phospholipase C (PLC).[5][11]
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).[6]
-
Intracellular Calcium Mobilization: IP₃ diffuses through the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytosol.[1][6][12] This rapid increase in intracellular calcium is a hallmark of GHSR activation and is a common readout in functional assays.[1]
-
Activation of Protein Kinase C (PKC): DAG, along with the increased cytosolic Ca²⁺, activates members of the Protein Kinase C (PKC) family, which then phosphorylate a variety of downstream target proteins, leading to diverse cellular responses.[13]
Gαs and Gαi/o-Mediated Signaling
GHSR can also couple to Gαs and Gαi/o proteins, which modulate the activity of adenylyl cyclase (AC) and, consequently, the levels of cyclic AMP (cAMP).
-
Gαs Coupling: In some cellular contexts, such as in neuropeptide Y (NPY)-containing neurons, GHSR can couple to Gαs.[1][7] Activated Gαs stimulates adenylyl cyclase, leading to an increase in cAMP production. cAMP then activates Protein Kinase A (PKA), which mediates downstream effects.[7]
-
Gαi/o Coupling: In other cell types, like pancreatic β-cells, GHSR couples to Gαi/o.[10] Activated Gαi/o inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.[6] This pathway is involved in the ghrelin-mediated suppression of insulin (B600854) secretion.[10]
Gα12/13-Mediated Signaling
Evidence suggests that GHSR can also signal through Gα12/13 proteins.[10][14] This pathway leads to the activation of the small GTPase RhoA and its downstream effector, Rho-associated kinase (ROCK). This signaling axis is primarily involved in regulating cytoskeletal dynamics.[11][14]
β-Arrestin-Mediated Signaling and Receptor Internalization
Like many GPCRs, agonist-induced activation of GHSR leads to its phosphorylation by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins.[1][13]
-
Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization (endocytosis) of the receptor from the cell surface, a key mechanism for signal termination and receptor recycling.[1][13]
-
G Protein-Independent Signaling: β-arrestins can also act as signal transducers themselves by serving as scaffolds for other signaling proteins. A prominent example is the activation of the mitogen-activated protein kinase (MAPK) cascade, particularly the extracellular signal-regulated kinases 1 and 2 (ERK1/2).[12][15]
Mitogen-Activated Protein Kinase (MAPK) Pathway
Activation of the ERK1/2 pathway is a common downstream consequence of GHSR activation.[12][15] This activation can occur through both G protein-dependent and β-arrestin-dependent mechanisms, often with distinct spatial and temporal patterns.[15] Phosphorylated ERK1/2 (p-ERK) can translocate to the nucleus to regulate gene transcription, influencing cellular processes like proliferation and differentiation.[16]
Caption: Overview of major GHSR signaling pathways upon ligand binding.
Experimental Protocols
Characterizing the mechanism of action of a novel ligand like this compound involves a suite of standardized in vitro assays. These experiments are designed to quantify its binding characteristics and functional effects on the receptor's signaling pathways.
Radioligand Binding Assay
This assay is the gold standard for determining the affinity of a ligand for its receptor.[17][18][19] It uses a radioactively labeled ligand to quantify binding to receptor preparations, typically cell membranes.
Objective: To determine the binding affinity (Kᵢ) of this compound for GHSR.
Methodology (Competition Binding):
-
Receptor Preparation: Membranes are prepared from cells stably expressing GHSR. The protein concentration of the membrane preparation is quantified (e.g., using a BCA assay).
-
Assay Setup: The assay is typically performed in 96-well plates. Each well contains:
-
A fixed concentration of the radioligand (e.g., ¹²⁵I-Ghrelin).
-
A fixed amount of the GHSR-containing membrane preparation.
-
Increasing concentrations of the unlabeled competitor ligand (this compound).
-
Assay buffer.
-
-
Incubation: The plates are incubated for a specific time (e.g., 60-90 minutes) at a controlled temperature (e.g., room temperature or 37°C) to allow the binding to reach equilibrium.[17]
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed rapidly with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor (this compound). A sigmoidal dose-response curve is fitted to the data to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Kᵢ value is then calculated from the IC₅₀ using the Cheng-Prusoff equation, which accounts for the concentration and affinity (Kₔ) of the radioligand used.
Caption: Experimental workflow for a competition radioligand binding assay.
Calcium Mobilization Assay
This functional assay measures the activation of the Gαq/11 pathway by detecting the transient increase in intracellular calcium concentration ([Ca²⁺]i) following receptor stimulation.[20][21][22]
Objective: To determine if this compound is an agonist of GHSR-mediated Gαq signaling and to quantify its potency (EC₅₀) and efficacy (Eₘₐₓ).
Methodology:
-
Cell Culture: Cells stably expressing GHSR (e.g., HEK293 or CHO cells) are seeded into black, clear-bottom 96- or 384-well plates and grown overnight.[21]
-
Dye Loading: The cell culture medium is removed, and the cells are incubated with a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or a no-wash Calcium 5/6 kit).[20][23] These dyes are cell-permeant and become fluorescent upon binding to Ca²⁺. The incubation is typically for 30-60 minutes at 37°C.[21] Probenecid may be included to prevent dye leakage from the cells.[20][21]
-
Compound Preparation: A dilution series of the test compound (this compound) is prepared in a separate plate.
-
Measurement: The assay plate containing the cells is placed into a kinetic fluorescence plate reader (e.g., a FlexStation or FLIPR).[20][24]
-
Agonist Addition: The instrument measures a baseline fluorescence reading for a few seconds, then automatically adds the this compound dilutions to the wells while continuing to record the fluorescence intensity over time (typically 1-3 minutes).[24]
-
Data Analysis: The change in fluorescence (peak signal minus baseline) is calculated for each concentration of this compound. The data are plotted as the fluorescence response versus the log concentration of this compound. A sigmoidal dose-response curve is fitted to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response), often relative to a reference agonist like ghrelin.
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ghrelin signaling: GOAT and GHS-R1a take a LEAP in complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Differential functional selectivity and downstream signaling bias of ghrelin receptor antagonists and inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. researchgate.net [researchgate.net]
- 12. Potential new role of the GHSR-1a-mediated signaling pathway in cardiac remodeling after myocardial infarction (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Ghrelin receptor | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phospho-ERK Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. giffordbioscience.com [giffordbioscience.com]
- 19. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 20. en.bio-protocol.org [en.bio-protocol.org]
- 21. bio-protocol.org [bio-protocol.org]
- 22. Ca2+ Mobilization Assays in GPCR Drug Discovery | Springer Nature Experiments [experiments.springernature.com]
- 23. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 24. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Binding Affinity of BPP-2 for the Growth Hormone Secretagogue Receptor (GHSR)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the PET probe BPP-2 for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. This document includes quantitative binding data, detailed experimental protocols for affinity determination, and visualizations of the relevant biological and experimental pathways.
Quantitative Binding Affinity Data
The binding affinity of a ligand for its receptor is a critical parameter in drug development and molecular imaging, indicating the strength of the interaction. The inhibition constant (Ki) is a common measure of binding affinity, with a lower Ki value signifying a stronger affinity. The binding affinity of this compound and a related lead compound for GHSR are summarized below.
| Compound | Receptor | Assay Type | Radioligand | Ki (nM) | Reference |
| This compound | GHSR | Competitive Binding | [¹⁸F]this compound | 274 | [1][2] |
| Abb8a | GHSR | Competitive Binding | Not Specified | 109 | [1] |
Experimental Protocol: Competitive Radioligand Binding Assay for GHSR
Determining the binding affinity of a compound like this compound for GHSR typically involves a competitive radioligand binding assay. This method measures the ability of an unlabeled test compound to compete with a radiolabeled ligand for binding to the receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., this compound) for the human ghrelin receptor (hGHSR1a).
Materials and Reagents:
-
Cell Membranes: Membranes prepared from a cell line stably expressing hGHSR1a (e.g., HEK293, CHO, or BHK cells).
-
Radioligand: A suitable radiolabeled GHSR ligand, such as [¹²⁵I]-Ghrelin or [³⁵S]-MK-0677.
-
Test Compound: The unlabeled compound to be tested (e.g., this compound).
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of an unlabeled high-affinity GHSR ligand (e.g., unlabeled ghrelin).
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂ and 0.1% BSA.
-
Wash Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For sample incubation.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in a solution like 0.3-0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Counter: For detecting radioactivity.
-
Scintillation Fluid.
Procedure:
-
Membrane Preparation:
-
Thaw the frozen cell membranes expressing hGHSR1a on ice.
-
Homogenize the membranes in ice-cold assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA assay).
-
Dilute the membranes in assay buffer to the desired final concentration (typically 5-20 µg of protein per well).
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control.
-
Competitive Binding: Add 25 µL of varying concentrations of the test compound (e.g., in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Radioligand Addition:
-
Add 25 µL of the radioligand at a concentration close to its dissociation constant (Kd) value to all wells.
-
-
Initiation of Binding Reaction:
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well. The final assay volume in each well will be 200 µL.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., 27°C) for a sufficient time to reach equilibrium (e.g., 60 minutes) with gentle agitation.
-
-
Filtration:
-
Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials.
-
Add scintillation fluid to each vial.
-
Measure the radioactivity in each vial using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding: Subtract the non-specific binding (counts per minute, CPM, from the NSB wells) from the total binding (CPM from the total binding wells) and the competitive binding wells.
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the test compound's concentration.
-
Determine IC50: From the competition curve, determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (the IC50 value).
-
Calculate Ki: Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation:
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizations: Signaling Pathways and Experimental Workflows
Visual representations are crucial for understanding complex biological processes and experimental procedures. The following diagrams were created using Graphviz (DOT language) to illustrate the GHSR signaling pathway and the experimental workflow for a competitive binding assay.
Caption: GHSR Signaling Pathway.
Caption: Competitive Binding Assay Workflow.
References
BPP-2 as a Ghrelin Receptor Imaging Agent: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of BPP-2, a novel positron emission tomography (PET) probe designed for imaging the ghrelin receptor. The ghrelin receptor, also known as the growth hormone secretagogue receptor type 1a (GHS-R1a), is a critical regulator of appetite, growth hormone release, and various physiological processes.[1][2] Its expression in the brain, pancreas, and gastrointestinal tract, as well as in several types of cancer, makes it a significant target for both therapeutic intervention and in vivo imaging.[1][3][4] The development of potent and specific PET tracers is crucial for understanding the receptor's function and pathology in living systems.[1][3] This document details the synthesis, in vitro characterization, and in vivo evaluation of [18F]this compound, a diaminopyrimidine derivative developed for this purpose.[1]
Core Compound Profile: [18F]this compound
[18F]this compound is a novel radiopharmaceutical belonging to the 2,4-diaminopyrimidine (B92962) class of molecules, designed and synthesized for the purpose of imaging the ghrelin receptor via PET.[1] Its development was aimed at providing a non-invasive tool to study the distribution and density of ghrelin receptors, which could enhance the understanding of their physiological and pathological roles.[1]
Quantitative Data: In Vitro Binding Affinity
The binding affinity of this compound for the ghrelin receptor (GHSR) was determined through in vitro competitive binding assays.[1] The results are summarized below, providing a direct comparison with its lead compound, Abb8a.[1]
| Compound | Target Receptor | Binding Affinity (Kᵢ) |
| This compound | Ghrelin Receptor (GHSR) | 274 nM[1] |
| Abb8a (Lead) | Ghrelin Receptor (GHSR) | 109 nM[1] |
Ghrelin Receptor Signaling Pathways
The ghrelin receptor is a G protein-coupled receptor (GPCR) known for its complex signaling capabilities and high level of constitutive (ligand-independent) activity.[5][6][7] Upon activation by its endogenous ligand, ghrelin, or other agonists, the receptor can initiate several downstream signaling cascades.[5][8] The canonical pathway involves coupling to the Gαq/11 subunit, which activates phospholipase C (PLC), leading to the production of inositol (B14025) triphosphate (IP3) and a subsequent release of intracellular calcium.[5] Beyond this primary pathway, the ghrelin receptor can also couple to Gαi/o and Gα12/13 proteins and recruit β-arrestins, allowing for a diverse range of cellular responses depending on the tissue type and ligand bias.[5][8][9] Furthermore, the receptor can form heterodimers with other GPCRs, such as dopamine (B1211576) receptors, which modulates the signaling properties of both partners.[8][10]
Experimental Protocols and Findings
The evaluation of [18F]this compound involved a multi-step process, from its chemical synthesis and radiolabeling to rigorous in vitro and in vivo testing to determine its potential as a PET imaging agent.[1]
-
Design and Synthesis: this compound was newly designed and synthesized based on a 2,4-diaminopyrimidine scaffold.[1] The process involved the chemical synthesis of a suitable precursor molecule amenable to radiolabeling with fluorine-18 (B77423).
-
Radiolabeling Protocol: The precursor was subjected to a nucleophilic substitution reaction with [18F]fluoride, a common method for producing 18F-labeled PET tracers. Following the reaction, the final product, [18F]this compound, was purified, typically using high-performance liquid chromatography (HPLC), to ensure high radiochemical purity before in vivo use.
-
Objective: To determine the binding affinity (Kᵢ) of this compound for the ghrelin receptor.
-
Methodology: The assay was performed using cells engineered to express the ghrelin receptor (GHSR).[1] These cells were incubated with a known radioligand that binds to GHSR and varying concentrations of the non-radiolabeled this compound compound. The ability of this compound to displace the radioligand from the receptor was measured. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) was determined and used to calculate the Kᵢ value, which represents the intrinsic affinity of the compound for the receptor.[1]
-
Finding: this compound exhibited a binding affinity (Kᵢ) of 274 nM for the ghrelin receptor.[1]
-
Objective: To evaluate the pharmacokinetic profile and organ distribution of [18F]this compound in a living organism.
-
Methodology: The study was conducted using normal mice.[1] A solution of [18F]this compound was administered intravenously. At predefined time points post-injection, the animals were euthanized, and major organs and tissues (including brain, pancreas, bone, blood, muscle, etc.) were harvested, weighed, and their radioactivity content measured using a gamma counter. The uptake in each organ was calculated and is typically expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Key Findings:
-
Brain and Pancreas: The tracer showed low uptake in the brain and moderate uptake in the pancreas.[1]
-
Bone: A high accumulation of radioactivity was observed in the bone.[1] This is a critical finding as it strongly suggests that [18F]this compound undergoes defluorination in vivo, where the fluorine-18 is cleaved from the parent molecule and subsequently taken up by bone as free [18F]fluoride ion.[1]
-
Discussion and Future Directions
The development of [18F]this compound represents a step forward in the exploration of new chemical scaffolds for ghrelin receptor imaging.[1] The in vitro data confirmed that the diaminopyrimidine structure successfully binds to the target receptor, albeit with moderate affinity.[1]
The primary challenge identified in the preclinical evaluation of [18F]this compound is its suboptimal pharmacokinetic profile, highlighted by significant in vivo defluorination.[1] The high bone uptake compromises its utility as a specific imaging agent, as this background signal would interfere with the quantification of receptor-specific binding in target tissues.[1] This metabolic instability means that while the diaminopyrimidine scaffold shows promise for targeting the ghrelin receptor, further chemical modifications are necessary to improve its in vivo stability and overall pharmacokinetic properties before it can be considered a viable PET probe for clinical or advanced preclinical research.[1]
References
- 1. Synthesis and biological evaluation of novel 18F-labeled 2,4-diaminopyrimidine derivatives for detection of ghrelin receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ghrelin receptor signaling: a promising therapeutic target for metabolic syndrome and cognitive dysfunction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a ghrelin receptor inverse agonist for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a [68Ga]-ghrelin analogue for PET imaging of the ghrelin receptor (GHS-R1a) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Beyond Hunger: The Structure, Signaling, and Systemic Roles of Ghrelin [mdpi.com]
- 7. Beta-Hydroxybutyrate Suppresses Hepatic Production of the Ghrelin Receptor Antagonist LEAP2 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Translating biased signaling in the ghrelin receptor system into differential in vivo functions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Complex Signaling Pathways of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the BPP-2 Compound: Structure, Properties, and Preclinical Evaluation
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPP-2 is a novel small molecule that has been identified as a ligand for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). The ghrelin receptor is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating a wide array of physiological processes, including appetite, energy homeostasis, and growth hormone release.[1] Given its involvement in these key metabolic functions, GHSR has emerged as a significant target for the development of therapeutics for various conditions, including obesity, cachexia, and metabolic disorders. This compound, as a diaminopyrimidine derivative, represents a promising scaffold for the development of imaging agents and potential modulators of GHSR activity.[1] This technical guide provides a comprehensive overview of the structure, properties, and biological evaluation of this compound.
Structure and Physicochemical Properties
The structural and physicochemical properties of a compound are critical determinants of its biological activity, pharmacokinetics, and suitability for drug development.
Chemical Structure
The definitive chemical structure of this compound is presented below.
-
Molecular Formula: C₂₇H₂₈FN₅O₂[2]
-
SMILES: NC1=NC(N)=C(C(COCC2=CC=CC=C2)=N1)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF[2]
Physicochemical Data
A summary of the key physicochemical properties of this compound is provided in Table 1. These parameters are essential for predicting the compound's behavior in biological systems and for formulation development.
| Property | Value | Reference |
| Molecular Weight | 473.54 g/mol | [2] |
| Binding Affinity (Ki) | 274 nM | [1][2] |
Table 1: Physicochemical Properties of this compound
Biological Activity and Mechanism of Action
This compound functions as a ligand for the ghrelin receptor (GHSR).[1][2] Its primary biological activity is characterized by its binding affinity to this receptor.
Ghrelin Receptor (GHSR) Binding
This compound exhibits a binding affinity (Ki) of 274 nM for the ghrelin receptor.[1][2] This indicates a moderate to high affinity, suggesting that this compound can effectively interact with and bind to the receptor at nanomolar concentrations. The binding of a ligand to GHSR can initiate a cascade of intracellular signaling events.
Signaling Pathway
The ghrelin receptor is known to signal through various G protein-dependent pathways, primarily through the Gαq/11 protein. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn results in the production of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This signaling cascade ultimately leads to an increase in intracellular calcium levels and the activation of protein kinase C (PKC), mediating the physiological effects of ghrelin and its mimetics. As a GHSR ligand, this compound is expected to modulate this signaling pathway upon binding to the receptor.
References
BPP-2: A Technical Guide for Investigating the Ghrelin System
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The ghrelin system, a critical regulator of energy homeostasis, appetite, and growth hormone secretion, presents a significant target for therapeutic intervention in metabolic and neuroendocrine disorders. Understanding the distribution and function of the ghrelin receptor (GHSR) is paramount for developing novel diagnostics and treatments. BPP-2, a novel 2,4-diaminopyrimidine (B92962) derivative, has been developed as a ligand for the GHSR. When labeled with fluorine-18 (B77423) ([¹⁸F]this compound), it serves as a positron emission tomography (PET) probe, enabling non-invasive imaging and quantification of GHSR in vivo. This guide provides a comprehensive overview of this compound, its mechanism of action, associated quantitative data, and detailed experimental protocols for its use in studying the ghrelin system.
The Ghrelin System: An Overview
The ghrelin system is a complex network of peptides and receptors that play a central role in regulating energy balance.[1] The primary components include:
-
Ghrelin: A 28-amino acid orexigenic peptide hormone primarily secreted by gastric cells. Its acylated form is the endogenous ligand for the GHSR.[2]
-
Growth Hormone Secretagogue Receptor (GHSR): A G protein-coupled receptor (GPCR) that mediates the physiological effects of ghrelin. It is highly expressed in the brain, particularly the hypothalamus and pituitary, as well as in peripheral tissues like the pancreas and gastrointestinal tract.[3][4][5]
-
Liver-Expressed Antimicrobial Peptide 2 (LEAP2): An endogenous antagonist and inverse agonist of the GHSR, providing a counter-regulatory mechanism to ghrelin's actions.[2][4][5][6]
Activation of GHSR by ghrelin initiates a signaling cascade that stimulates appetite, increases food intake, promotes fat storage, and triggers the release of growth hormone.[2] Dysregulation of this system is implicated in obesity, cachexia, and metabolic syndrome.
This compound: A Novel Probe for the Ghrelin Receptor
This compound is a synthetic, small-molecule ligand designed to bind to the ghrelin receptor. Its chemical scaffold, a diaminopyrimidine derivative, has been optimized for this interaction. The key feature of this compound is the incorporation of a fluorine atom, which allows for straightforward radiolabeling with fluorine-18 ([¹⁸F]), a positron-emitting radionuclide with an ideal half-life (109.8 minutes) for PET imaging.[3][7][8]
Mechanism of Action
This compound functions as a ligand for the GHSR.[3] Upon administration, [¹⁸F]this compound binds to GHSR in various tissues. The emitted positrons from the ¹⁸F label can be detected by a PET scanner, allowing for the visualization and quantification of GHSR distribution and density in vivo. This provides a powerful tool to study the receptor's role in both normal physiology and disease states.
Quantitative Data
The following table summarizes the key in vitro binding characteristics of this compound for the ghrelin receptor.
| Compound | Target | Assay Type | Parameter | Value | Reference |
| This compound | GHSR | Competitive Binding | Kᵢ (nM) | 274 | [3] |
Kᵢ (Inhibition Constant): A measure of the binding affinity of a ligand to a receptor. A lower Kᵢ value indicates a higher binding affinity.
Experimental Protocols
This section details the methodologies for the synthesis, radiolabeling, and evaluation of [¹⁸F]this compound.
Synthesis and Radiolabeling of [¹⁸F]this compound
The preparation of [¹⁸F]this compound involves a nucleophilic aromatic substitution reaction.[7] This is a common and efficient method for ¹⁸F-labeling of small molecules.
Objective: To synthesize [¹⁸F]this compound from a suitable precursor for in vitro and in vivo studies.
Materials:
-
This compound precursor (e.g., a nitro- or trimethylammonium-substituted diaminopyrimidine derivative)
-
[¹⁸F]Fluoride (produced via a cyclotron)
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous acetonitrile (B52724) (MeCN)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
HPLC system (preparative and analytical) with a radioactivity detector
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
Protocol:
-
[¹⁸F]Fluoride Trapping and Elution: Aqueous [¹⁸F]fluoride from the cyclotron target is passed through an anion-exchange cartridge to trap the [¹⁸F]F⁻.
-
Elution: The trapped [¹⁸F]F⁻ is eluted from the cartridge using a solution of K₂₂₂ and K₂CO₃ in a mixture of MeCN and water.
-
Azeotropic Drying: The solvent is removed under a stream of nitrogen at an elevated temperature (e.g., 100-110°C) to yield an anhydrous [¹⁸F]F-K₂₂₂-K₂CO₃ complex. This step is critical as water can inhibit the nucleophilic substitution reaction.
-
Radiolabeling Reaction: The this compound precursor, dissolved in a polar aprotic solvent like DMSO, is added to the dried [¹⁸F]F-K₂₂₂-K₂CO₃ complex. The reaction mixture is heated (e.g., at 100-150°C) for a specific duration (e.g., 10-20 minutes) to facilitate the nucleophilic aromatic substitution.
-
Purification: The crude reaction mixture is purified using preparative HPLC to isolate [¹⁸F]this compound from unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing [¹⁸F]this compound is reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for injection. This is typically achieved by passing the fraction through an SPE cartridge, washing with water to remove HPLC solvents, and then eluting the final product with ethanol (B145695) and saline.
-
Quality Control: The radiochemical purity, specific activity, and identity of the final [¹⁸F]this compound product are confirmed using analytical HPLC.
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (Kᵢ) of this compound for the GHSR.[9]
Objective: To quantify the ability of non-radioactive this compound to displace a known radioligand from the GHSR.
Materials:
-
Cell membranes prepared from a cell line stably expressing human GHSR (e.g., HEK293-GHSR)
-
A suitable radioligand for GHSR with high affinity (e.g., [¹²⁵I]-Ghrelin)
-
Non-radioactive this compound at various concentrations
-
Assay buffer (e.g., Tris-HCl with BSA)
-
Scintillation fluid and a scintillation counter or a gamma counter
Protocol:
-
Preparation: A series of dilutions of non-radioactive this compound are prepared.
-
Incubation: In assay tubes, a constant amount of GHSR-expressing cell membranes and the radioligand are incubated with the varying concentrations of this compound.
-
Equilibrium: The mixture is incubated for a sufficient time at a specific temperature (e.g., room temperature) to allow the binding to reach equilibrium.
-
Separation: The membrane-bound radioligand is separated from the unbound radioligand. This is typically done by rapid filtration through glass fiber filters, which trap the membranes.
-
Washing: The filters are washed quickly with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a gamma or scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the logarithm of the this compound concentration. A sigmoidal competition curve is generated, from which the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is calculated. The Kᵢ value is then determined from the IC₅₀ using the Cheng-Prusoff equation.
In Vivo PET Imaging in Animal Models
This protocol outlines the general procedure for performing PET imaging with [¹⁸F]this compound in rodents.[3][10][11]
Objective: To determine the biodistribution and brain uptake of [¹⁸F]this compound.
Materials:
-
[¹⁸F]this compound formulated in a sterile, injectable solution
-
Small animal PET/CT scanner
-
Anesthesia (e.g., isoflurane)
-
Animal model (e.g., normal mice)
-
Tail vein catheter or syringe for injection
Protocol:
-
Animal Preparation: The animal is anesthetized using isoflurane. A tail vein catheter may be placed for accurate intravenous injection.
-
Radiotracer Administration: A known amount of [¹⁸F]this compound is administered via tail vein injection.
-
Uptake Period: The animal is kept under anesthesia for a specific uptake period (e.g., 30-60 minutes). During this time, the animal should be kept in a quiet and dimly lit environment to minimize sensory stimulation that could affect brain metabolism.[10][12]
-
PET/CT Scan: The animal is positioned in the PET/CT scanner. A CT scan is first performed for anatomical reference and attenuation correction. This is immediately followed by a static or dynamic PET emission scan (e.g., 10-20 minutes).
-
Image Reconstruction: The acquired PET data are reconstructed into a 3D image using appropriate algorithms (e.g., filtered backprojection or iterative reconstruction), with correction for attenuation, scatter, and radioactive decay.
-
Image Analysis: The reconstructed PET images are co-registered with the CT images. Regions of interest (ROIs) are drawn on various organs and brain regions to quantify the radioactivity concentration. The uptake is typically expressed as the standardized uptake value (SUV) or percentage of injected dose per gram of tissue (%ID/g).
-
Biodistribution Study (Ex Vivo): In some cases, after the final imaging time point, the animal is euthanized, and major organs and tissues are collected, weighed, and counted in a gamma counter to confirm the biodistribution data obtained from imaging.[3]
Visualizations
Ghrelin Receptor Signaling Pathway
Caption: Simplified signaling pathway of the Ghrelin Receptor (GHSR).
Experimental Workflow for [¹⁸F]this compound PET Imaging
Caption: Workflow for the radiosynthesis and in vivo PET imaging of [¹⁸F]this compound.
This compound in the Context of the Ghrelin System
Caption: Relationship of this compound to endogenous ligands of the ghrelin system.
Applications and Future Directions
[¹⁸F]this compound is a promising tool for the preclinical investigation of the ghrelin system. Its primary application is to enable the non-invasive visualization of GHSR, which can be applied to:
-
Neuroscience: Mapping the distribution of GHSR in different brain regions to better understand its role in appetite regulation, reward pathways, and neuroendocrine control.
-
Oncology: Investigating the expression of GHSR in certain cancers, which may be relevant to cachexia.
-
Metabolic Disorders: Studying changes in GHSR expression in conditions like obesity and diabetes.
-
Pharmacology: Assessing the target engagement and receptor occupancy of novel GHSR-targeted drugs in development.
Initial studies have indicated that while [¹⁸F]this compound can be successfully synthesized and binds to GHSR, it exhibits high bone uptake, likely due to in vivo defluorination.[3] This suggests that further optimization of the diaminopyrimidine scaffold is necessary to improve its pharmacokinetic profile and reduce metabolic instability.[3] Future work will likely focus on developing second-generation probes with enhanced stability and brain penetration for more accurate quantification of GHSR.
Conclusion
This compound represents a valuable addition to the molecular imaging toolkit for studying the ghrelin system. As a PET probe, [¹⁸F]this compound allows for the in vivo assessment of the ghrelin receptor, offering insights that are not achievable through conventional in vitro or ex vivo methods. While further refinements are needed to enhance its in vivo performance, the diaminopyrimidine scaffold holds potential for the development of improved GHSR-targeting imaging agents.[3] Such tools are essential for advancing our understanding of the ghrelin system's role in health and disease and for accelerating the development of targeted therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Beta-Hydroxybutyrate Suppresses Hepatic Production of the Ghrelin Receptor Antagonist LEAP2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel 18F-labeled 2,4-diaminopyrimidine derivatives for detection of ghrelin receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 6. LEAP2 Is an Endogenous Antagonist of the Ghrelin Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. psec.uchicago.edu [psec.uchicago.edu]
- 8. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EANM procedure guidelines for brain PET imaging using [18F]FDG, version 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. radiology.unm.edu [radiology.unm.edu]
In-Depth Technical Guide: Fundamental Characteristics of BPP-2 as a PET Probe
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
Positron Emission Tomography (PET) is a powerful molecular imaging modality that enables the in vivo quantification of physiological and biochemical processes. The development of specific and high-affinity PET probes is crucial for advancing our understanding of disease mechanisms and for the development of novel therapeutics. This technical guide provides a comprehensive overview of the fundamental characteristics of BPP-2, a novel PET probe designed for imaging the ghrelin receptor (GHSR). The ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR), is a G protein-coupled receptor that plays a significant role in regulating appetite, food intake, and growth hormone release. Its expression is primarily observed in the brain, pancreas, stomach, and intestine. The ability to image GHSR in vivo is expected to enhance the understanding of its functions and its role in various pathologies. This document details the synthesis, in vitro binding profile, and in vivo performance of the 18F-labeled diaminopyrimidine derivative, [18F]this compound.
Core Characteristics and Quantitative Data
This compound was developed as a derivative of a diaminopyrimidine lead compound, Abb8a. The following tables summarize the key quantitative data for this compound and its lead compound, providing a comparative view of their performance.
In Vitro Binding Affinity
The binding affinity of this compound for the ghrelin receptor (GHSR) was determined through in vitro competitive binding assays.
| Compound | Target Receptor | Ki (nM) |
| This compound | GHSR | 274 |
| Abb8a (Lead Compound) | GHSR | 109 |
| Table 1: In Vitro Binding Affinity of this compound and Lead Compound Abb8a. |
In Vivo Biodistribution
The in vivo distribution of [18F]this compound was evaluated in normal mice. The data revealed low brain uptake and high accumulation in bone, suggesting in vivo defluorination.
| Organ | Uptake (%ID/g) |
| Brain | Low |
| Pancreas | Moderate |
| Bone | High |
| Table 2: Summary of In Vivo Biodistribution of [18F]this compound in Normal Mice. |
Experimental Protocols
The following sections provide detailed methodologies for the key experiments performed in the evaluation of this compound.
Synthesis and Radiolabeling of [18F]this compound
The synthesis of [18F]this compound involves a multi-step chemical synthesis of the precursor followed by a nucleophilic fluorination reaction.
Protocol:
-
Precursor Synthesis: The synthesis of the this compound precursor is achieved through standard organic chemistry techniques, starting from commercially available reagents. The key steps involve the construction of the 2,4-diaminopyrimidine (B92962) core, followed by the introduction of a suitable leaving group (e.g., tosylate or mesylate) for the subsequent radiolabeling step.
-
18F-Fluorination: The radiolabeling is performed via a nucleophilic substitution reaction.
-
[18F]Fluoride is produced using a cyclotron and trapped on an anion exchange cartridge.
-
The [18F]fluoride is eluted into a reaction vessel using a solution of a phase-transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile/water.
-
The solvent is removed by azeotropic distillation.
-
The this compound precursor, dissolved in an anhydrous solvent (e.g., DMSO or DMF), is added to the dried [18F]fluoride/K2.2.2 complex.
-
The reaction mixture is heated at a specific temperature (e.g., 100-120 °C) for a defined period (e.g., 10-15 minutes).
-
-
Purification:
-
The crude reaction mixture is quenched and diluted.
-
The [18F]this compound is purified using semi-preparative High-Performance Liquid Chromatography (HPLC).
-
The collected radioactive fraction is reformulated in a biocompatible solution (e.g., saline with a small percentage of ethanol) for in vivo use.
-
In Vitro Competitive Binding Assay
This assay is used to determine the binding affinity (Ki) of this compound for the GHSR.
Protocol:
-
Membrane Preparation: Cell membranes expressing the human ghrelin receptor are prepared from a suitable cell line (e.g., HEK293 cells transfected with the GHSR gene).
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and BSA) is used for the binding assay.
-
Competitive Binding:
-
A constant concentration of a known radioligand for GHSR (e.g., [125I]-Ghrelin) is incubated with the cell membranes.
-
Increasing concentrations of the non-radioactive competitor compound (this compound) are added to the incubation mixture.
-
The mixture is incubated at a specific temperature (e.g., room temperature) for a set time to reach equilibrium.
-
-
Separation and Detection:
-
The bound radioligand is separated from the free radioligand by rapid filtration through a glass fiber filter.
-
The radioactivity retained on the filter is measured using a gamma counter.
-
-
Data Analysis:
-
The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.
-
In Vivo Biodistribution Study
This study evaluates the distribution of the radiotracer in different organs and tissues over time.
Protocol:
-
Animal Model: Normal, healthy mice are used for the study.
-
Radiotracer Administration: A known amount of [18F]this compound is injected intravenously into the tail vein of the mice.
-
Time Points: Animals are euthanized at various time points post-injection (e.g., 2, 15, 30, and 60 minutes).
-
Tissue Dissection and Measurement:
-
Blood is collected, and major organs and tissues (e.g., brain, heart, lungs, liver, kidneys, pancreas, muscle, bone) are dissected.
-
The tissues are weighed, and the radioactivity in each sample is measured using a gamma counter.
-
-
Data Calculation:
-
The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g).
-
Visualizations: Pathways and Workflows
The following diagrams illustrate the signaling pathway of the ghrelin receptor and the experimental workflow for the evaluation of this compound.
Caption: Ghrelin Receptor (GHSR) Signaling Pathway.
Caption: Experimental Workflow for the Evaluation of this compound.
Conclusion
The diaminopyrimidine derivative this compound demonstrates moderate binding affinity for the ghrelin receptor in vitro. When radiolabeled with 18F, the resulting PET probe, [18F]this compound, shows low uptake in the brain and moderate uptake in the pancreas in vivo. However, a significant challenge identified in preclinical studies is the high accumulation of radioactivity in bone, which is indicative of in vivo defluorination of the probe. This metabolic instability currently limits its utility as a reliable PET tracer for quantifying GHSR in the brain and other tissues. While the diaminopyrimidine scaffold shows promise for the development of GHSR-targeting PET probes, further structural modifications and optimization of pharmacokinetic properties are necessary to overcome the issue of defluorination and improve in vivo performance.
Exploring the Role of the Growth Hormone Secretagogue Receptor (GHSR) with BPP-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the interaction between the Growth Hormone Secretagogue Receptor (GHSR) and the novel ligand, BPP-2. It is designed to offer researchers, scientists, and drug development professionals a comprehensive resource, detailing the receptor's signaling pathways, experimental protocols for its study, and the known quantitative data regarding this compound.
Introduction to the Growth Hormone Secretagogue Receptor (GHSR)
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a pivotal role in a wide array of physiological processes.[1] Its activation by the endogenous ligand ghrelin, a 28-amino acid peptide, stimulates the release of growth hormone from the pituitary gland.[2] Beyond its endocrine function, GHSR is integral to the regulation of appetite, energy homeostasis, and metabolism. The receptor exhibits high constitutive activity, meaning it can signal without the presence of an activating ligand. This basal signaling has significant physiological implications. GHSR primarily couples to Gαq/11, initiating a signaling cascade that leads to an increase in intracellular calcium. However, it can also signal through other G protein subtypes and β-arrestin pathways, leading to a diversity of cellular responses.[2]
This compound: A Novel Ligand for GHSR
This compound is a novel diaminopyrimidine derivative that has been identified as a ligand for the Growth Hormone Secretagogue Receptor (GHSR). It was developed as part of a study to create new probes for positron emission tomography (PET) imaging of GHSR, highlighting its potential utility in studying the distribution and function of this receptor in vivo.[1]
Quantitative Data for this compound
The following table summarizes the available quantitative data for the interaction of this compound with GHSR.
| Ligand | Parameter | Value | Receptor System | Reference |
| This compound | Kᵢ (inhibition constant) | 274 nM | Human GHSR | [1] |
Signaling Pathways of GHSR
The activation of GHSR by its ligands initiates a complex network of intracellular signaling cascades. The primary and most well-characterized pathway involves the Gαq/11 protein, leading to the activation of phospholipase C (PLC) and subsequent mobilization of intracellular calcium. However, GHSR can also engage other signaling pathways, including those mediated by other G protein subtypes and β-arrestin. This phenomenon, known as biased agonism, allows for different ligands to preferentially activate certain pathways over others, leading to distinct physiological outcomes.
Gαq/11-Mediated Signaling Pathway
This is the canonical signaling pathway for GHSR. Upon agonist binding, the receptor undergoes a conformational change, activating the heterotrimeric G protein Gαq/11. The activated Gα subunit then stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol. This increase in intracellular calcium concentration is a key signaling event that mediates many of the physiological effects of GHSR activation.
References
BPP-2 and the Ghrelin Receptor: A Technical Guide to Understanding Molecular Interactions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the interaction between the novel compound BPP-2 and the ghrelin receptor (GHSR1a), a critical regulator of appetite, growth hormone release, and various physiological processes. While current research primarily focuses on the binding characteristics of this compound, this document outlines the broader experimental framework and signaling paradigms essential for its complete pharmacological characterization.
Quantitative Data Summary
The initial characterization of this compound has focused on its binding affinity for the ghrelin receptor. This quantitative data is crucial for understanding the compound's potential as a research tool or therapeutic agent.
| Compound | Receptor | Assay Type | Parameter | Value (nM) | Reference |
| This compound | Ghrelin Receptor (GHSR) | In vitro competitive binding | Ki | 274 | [1] |
| Abb8a (lead compound) | Ghrelin Receptor (GHSR) | In vitro competitive binding | Ki | 109 | [1] |
Table 1: Binding Affinity of this compound and a Lead Compound for the Ghrelin Receptor. This table summarizes the reported binding affinity (Ki) of this compound for the ghrelin receptor in comparison to its lead compound, Abb8a.[1]
Ghrelin Receptor Signaling Pathways
The ghrelin receptor is a G-protein coupled receptor (GPCR) known for its complex signaling capabilities, including constitutive activity.[2] Upon activation by an agonist, such as the endogenous ligand ghrelin, the receptor can couple to various G-proteins, primarily Gαq/11 and Gαi/o, to initiate downstream signaling cascades.[3][4] It can also engage β-arrestin pathways, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[5]
Figure 1: Ghrelin Receptor Signaling Pathways. This diagram illustrates the primary signaling cascades initiated upon agonist binding to the ghrelin receptor.
Experimental Protocols for Functional Characterization
To fully elucidate the pharmacological profile of a novel ligand like this compound, a series of functional assays are required. The following are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay determines the affinity and selectivity of a compound for the ghrelin receptor.
Objective: To determine the binding affinity (Ki) of this compound for the ghrelin receptor.
Methodology:
-
Cell Culture and Membrane Preparation: HEK293 cells stably expressing the human ghrelin receptor (GHSR1a) are cultured and harvested. The cells are then homogenized in a buffer, and the cell membranes are isolated by centrifugation.
-
Competitive Binding: A constant concentration of a radiolabeled ghrelin receptor ligand (e.g., [125I]-Ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled competitor compound (this compound).
-
Incubation and Separation: The binding reaction is allowed to reach equilibrium. The membrane-bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.
Figure 2: Workflow for a Radioligand Binding Assay. This diagram outlines the key steps in determining the binding affinity of a compound for the ghrelin receptor.
Calcium Mobilization Assay
This assay is used to determine if a compound acts as an agonist or antagonist at the ghrelin receptor by measuring changes in intracellular calcium levels.
Objective: To assess the ability of this compound to stimulate or inhibit ghrelin-induced calcium mobilization.
Methodology:
-
Cell Culture: HEK293 cells stably expressing GHSR1a are seeded into 96-well plates.[3]
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Addition: A baseline fluorescence reading is taken before the addition of the test compound (this compound) or a known agonist (ghrelin). For antagonist testing, cells are pre-incubated with this compound before the addition of ghrelin.
-
Fluorescence Measurement: Changes in intracellular calcium concentration are measured in real-time as changes in fluorescence intensity using a plate reader.
-
Data Analysis: The data are plotted as fluorescence intensity over time. For agonists, a dose-response curve is generated to determine the EC50 value (the concentration that produces 50% of the maximal response). For antagonists, the IC50 value (the concentration that inhibits 50% of the agonist-induced response) is determined.
ERK Phosphorylation Assay
This assay investigates the activation of the mitogen-activated protein kinase (MAPK) pathway, a downstream signaling event of ghrelin receptor activation.
Objective: To determine if this compound modulates ghrelin receptor-mediated ERK1/2 phosphorylation.
Methodology:
-
Cell Culture and Stimulation: Cells expressing GHSR1a are serum-starved and then stimulated with various concentrations of this compound or ghrelin for a specific time period (e.g., 5-15 minutes).
-
Cell Lysis: The cells are lysed to extract total protein.
-
Western Blotting: The protein lysates are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Detection and Quantification: The protein bands are visualized using chemiluminescence, and the band intensities are quantified. The ratio of p-ERK to total ERK is calculated to determine the level of ERK activation.
-
Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the activated ghrelin receptor, which is involved in receptor desensitization and signaling.
Objective: To assess the potential of this compound to induce or block ghrelin-mediated β-arrestin recruitment.
Methodology:
-
Cell Line and Reagents: A cell line co-expressing GHSR1a fused to a luciferase fragment and β-arrestin fused to the complementary luciferase fragment is used (e.g., PathHunter® β-Arrestin assay).
-
Compound Treatment: The cells are treated with varying concentrations of this compound or a known agonist.
-
Incubation: The cells are incubated to allow for receptor activation and β-arrestin recruitment.
-
Signal Detection: A substrate for the luciferase is added, and the resulting luminescence is measured. An increase in luminescence indicates the recruitment of β-arrestin to the receptor.
-
Data Analysis: Dose-response curves are generated to determine the EC50 for agonists or the IC50 for antagonists.
Future Directions and Conclusion
The initial finding that this compound binds to the ghrelin receptor with a Ki of 274 nM is a promising first step.[1] To fully understand its pharmacological profile and potential utility, a comprehensive functional characterization is imperative. The experimental protocols detailed in this guide provide a roadmap for determining whether this compound acts as an agonist, antagonist, or biased ligand at the ghrelin receptor. Such data will be invaluable for researchers in the fields of endocrinology, metabolism, and drug discovery, and will ultimately clarify the potential of this compound as a tool to probe ghrelin receptor function or as a lead compound for therapeutic development.
References
- 1. researchgate.net [researchgate.net]
- 2. Regulation of ERK1/2 activity by ghrelin-activated growth hormone secretagogue receptor 1A involves a PLC/PKCɛ pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis of human ghrelin receptor signaling by ghrelin and the synthetic agonist ibutamoren - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ca2+ mobilization assays in GPCR drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. MRAP2 inhibits β-arrestin recruitment to the ghrelin receptor by preventing GHSR1a phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for [18F]BPP-2 PET Imaging in Rodents
For Researchers, Scientists, and Drug Development Professionals
Introduction
[18F]BPP-2 is a novel positron emission tomography (PET) radiotracer designed for the in vivo imaging and quantification of the ghrelin receptor, also known as the growth hormone secretagogue receptor (GHSR). The ghrelin receptor plays a significant role in a variety of physiological processes, including appetite regulation, energy homeostasis, and reward pathways. Consequently, the ability to non-invasively assess the distribution and density of GHSR in preclinical rodent models is of paramount importance for neuroscience research and the development of therapeutic agents targeting this receptor.
These application notes provide a detailed protocol for conducting [18F]this compound PET imaging studies in rodents, from radiotracer synthesis and quality control to image acquisition and data analysis. The methodologies outlined are based on established procedures for fluorine-18 (B77423) labeled radiopharmaceuticals and rodent PET imaging.
Radiotracer: [18F]this compound Synthesis and Quality Control
The synthesis of [18F]this compound is typically achieved through a nucleophilic substitution reaction on a suitable precursor molecule. The following is a generalized protocol.
Experimental Protocol: [18F]this compound Synthesis
-
[18F]Fluoride Production: Produce [18F]fluoride via the ¹⁸O(p,n)¹⁸F reaction by bombarding [¹⁸O]H₂O with protons in a cyclotron.
-
[18F]Fluoride Trapping: Trap the aqueous [18F]fluoride on an anion exchange cartridge (e.g., QMA Sep-Pak).
-
Elution: Elute the [18F]fluoride from the cartridge into a reaction vessel using a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2) and potassium carbonate in acetonitrile (B52724)/water.
-
Azeotropic Drying: Remove water by azeotropic distillation with acetonitrile under a stream of nitrogen.
-
Radiolabeling Reaction: Add the this compound precursor to the dried [18F]fluoride/K₂₂₂/K₂CO₃ complex in a suitable solvent (e.g., DMSO or DMF). Heat the reaction mixture at a specified temperature (e.g., 100-120°C) for a designated time (e.g., 10-15 minutes).
-
Purification: Purify the crude reaction mixture using semi-preparative high-performance liquid chromatography (HPLC).
-
Formulation: Collect the HPLC fraction containing [18F]this compound, remove the organic solvent under reduced pressure, and formulate the final product in a sterile, injectable solution (e.g., 0.9% saline with a small percentage of ethanol).
-
Sterile Filtration: Pass the final product through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
Quality Control
Prior to administration, the final product must undergo rigorous quality control to ensure its safety and efficacy.
| Parameter | Specification | Method |
| Radiochemical Purity | > 95% | Analytical HPLC, Radio-TLC |
| Radionuclidic Identity | ¹⁸F | Gamma Spectroscopy (511 keV peak) |
| Radionuclidic Purity | > 99.5% | Gamma Spectroscopy (check for other radionuclides) |
| pH | 5.0 - 7.5 | pH meter or pH strips |
| Residual Solvents | < 410 ppm (Acetonitrile) | Gas Chromatography (GC) |
| Kryptofix 2.2.2 | < 50 µg/mL | Spot test or GC |
| Bacterial Endotoxins | < 175 EU/V (V = max. vol.) | Limulus Amebocyte Lysate (LAL) test |
| Sterility | No microbial growth | USP <71> Sterility Tests |
Animal Preparation
Proper animal preparation is critical for obtaining high-quality and reproducible PET imaging data.
Experimental Protocol: Animal Preparation
-
Acclimatization: Acclimate animals to the housing facility for at least one week prior to imaging.
-
Fasting: Fast rodents for 4-6 hours before the administration of [18F]this compound to reduce variability in tracer uptake. Water should be available ad libitum.
-
Anesthesia: Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance) in 100% oxygen. Anesthesia is crucial to prevent movement during the scan, which can cause motion artifacts in the reconstructed images.
-
Catheterization (Optional but Recommended): For dynamic scanning and ease of injection, place a catheter in the lateral tail vein.
-
Temperature Maintenance: Maintain the animal's body temperature at 37°C throughout the procedure using a heating pad or circulating warm water to prevent physiological changes that could affect tracer biodistribution.
[18F]this compound PET/CT Imaging
This section details the administration of the radiotracer and the subsequent image acquisition.
Experimental Protocol: PET/CT Imaging
-
Radiotracer Administration: Administer a bolus injection of [18F]this compound (typically 3.7-7.4 MBq or 100-200 µCi) in a volume of 100-200 µL via the tail vein.
-
Animal Positioning: Securely position the anesthetized animal on the scanner bed.
-
CT Scan: Perform a low-dose CT scan for anatomical co-registration and attenuation correction of the PET data.
-
PET Scan: Acquire dynamic or static PET images. For dynamic scans, start acquisition immediately after tracer injection for 60-90 minutes. For static scans, a 30-60 minute uptake period is typically allowed before a 15-30 minute scan.
-
Monitoring: Continuously monitor the animal's vital signs (respiration, temperature) throughout the scan.
PET/CT Acquisition Parameters
| Parameter | Typical Value/Setting |
| Injected Dose | 3.7 - 7.4 MBq (100 - 200 µCi) |
| Injection Volume | 100 - 200 µL |
| Uptake Time (Static) | 30 - 60 minutes |
| PET Scan Duration | 15 - 30 minutes (static), 60 - 90 minutes (dynamic) |
| Reconstruction Algorithm | OSEM2D or 3D-OSEM/MAP |
| Attenuation Correction | CT-based |
| Scatter Correction | Model-based or window-based |
Image Analysis
The analysis of the acquired PET images allows for the quantification of [18F]this compound uptake in various tissues.
Experimental Protocol: Image Analysis
-
Image Reconstruction: Reconstruct the raw PET data using an appropriate algorithm (e.g., 3D Ordered Subset Expectation Maximization - OSEM). Apply corrections for attenuation, scatter, and radioactive decay.
-
Image Co-registration: Co-register the PET images with the corresponding CT images or a standard rodent brain atlas.
-
Region of Interest (ROI) Definition: Manually or automatically draw ROIs on the co-registered images for various brain regions (e.g., hypothalamus, pituitary, cortex, cerebellum) and other organs of interest.
-
Time-Activity Curve (TAC) Generation: For dynamic scans, generate TACs for each ROI by plotting the average radioactivity concentration over time.
-
Quantification: Calculate the Standardized Uptake Value (SUV) for each ROI in static scans. For dynamic scans, kinetic modeling can be applied to the TACs to estimate binding parameters. The SUV is calculated as:
SUV = (Radioactivity concentration in ROI [MBq/mL]) / (Injected dose [MBq] / Body weight [g])
Ex Vivo Biodistribution
Ex vivo biodistribution studies are often performed to validate the in vivo PET imaging results.
Experimental Protocol: Ex Vivo Biodistribution
-
Radiotracer Injection: Inject a known amount of [18F]this compound into a cohort of animals.
-
Euthanasia: At predefined time points (e.g., 30, 60, 120 minutes) post-injection, euthanize the animals.
-
Tissue Dissection: Rapidly dissect organs and tissues of interest (e.g., brain, heart, lungs, liver, kidneys, muscle, bone, blood).
-
Sample Weighing: Weigh each tissue sample.
-
Gamma Counting: Measure the radioactivity in each sample using a calibrated gamma counter.
-
Data Calculation: Express the data as the percentage of the injected dose per gram of tissue (%ID/g).
[18F]this compound Biodistribution Data (Example)
| Organ | 30 min (%ID/g) | 60 min (%ID/g) | 120 min (%ID/g) |
| Blood | 1.5 ± 0.3 | 0.8 ± 0.2 | 0.3 ± 0.1 |
| Brain | 2.0 ± 0.4 | 1.8 ± 0.3 | 1.2 ± 0.2 |
| Heart | 2.5 ± 0.5 | 1.5 ± 0.3 | 0.9 ± 0.2 |
| Lungs | 3.0 ± 0.6 | 2.0 ± 0.4 | 1.0 ± 0.2 |
| Liver | 10.0 ± 2.0 | 8.0 ± 1.5 | 5.0 ± 1.0 |
| Kidneys | 15.0 ± 3.0 | 12.0 ± 2.5 | 8.0 ± 1.8 |
| Muscle | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.3 ± 0.1 |
| Bone | 1.0 ± 0.2 | 1.2 ± 0.3 | 1.5 ± 0.4 |
Data are presented as mean ± standard deviation and are hypothetical for illustrative purposes.
Visualizations
Diagrams
Application Notes and Protocols: Radiolabeling of BPP-2 with ¹⁸F
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPP-2 is a promising small molecule ligand targeting the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor. The ghrelin receptor is implicated in a variety of physiological processes, including appetite regulation, hormone secretion, and metabolism. The development of a positron emission tomography (PET) probe based on this compound, namely [¹⁸F]this compound, offers a valuable tool for the non-invasive in vivo imaging and quantification of GHSR expression. This could have significant implications for studying metabolic disorders, neuroendocrine tumors, and other conditions where the ghrelin system is dysregulated.
This document provides a detailed, step-by-step guide for the radiolabeling of this compound with fluorine-18 (B77423) (¹⁸F). The protocol is based on the chemical structure of this compound, which is a diaminopyrimidine derivative, and employs a nucleophilic substitution reaction, a common and efficient method for ¹⁸F-labeling of small molecules.
Chemical Structure of this compound
The chemical structure of this compound is provided below. The radiolabeling strategy involves the introduction of ¹⁸F onto the terminal ethyl group of the molecule.
SMILES: NC1=NC(N)=C(C(COCC2=CC=CC=C2)=N1)C3=CC=C(C=C3)NCC4=CC=C(C=C4)OCCF
Principle of Radiolabeling
The radiosynthesis of [¹⁸F]this compound is achieved through a one-step nucleophilic substitution reaction. The precursor molecule, a tosylated version of this compound (this compound-OTs), is reacted with cyclotron-produced [¹⁸F]fluoride. The reaction is facilitated by a phase-transfer catalyst, such as Kryptofix 2.2.2 (K₂₂₂), in an anhydrous aprotic solvent. The resulting [¹⁸F]this compound is then purified by high-performance liquid chromatography (HPLC) to ensure high radiochemical purity and specific activity.
Experimental Protocols
Materials and Equipment
-
Precursor: this compound-OTs (tosylated precursor)
-
Radionuclide: [¹⁸F]Fluoride in [¹⁸O]H₂O (cyclotron-produced)
-
Reagents:
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (B52724) (anhydrous, HPLC grade)
-
Dimethyl sulfoxide (B87167) (DMSO, anhydrous)
-
Ethanol (B145695) (absolute)
-
Water for injection
-
Sterile saline solution (0.9%)
-
C18 Sep-Pak cartridges
-
-
Equipment:
-
Automated radiosynthesis module or shielded hot cell
-
Reaction vessel (e.g., 1 mL V-vial)
-
Heating and cooling system
-
HPLC system (preparative and analytical) with a C18 column and a radioactivity detector
-
Rotary evaporator
-
Dose calibrator
-
pH meter or pH strips
-
Sterile filters (0.22 µm)
-
Step-by-Step Radiolabeling Procedure
1. Preparation of [¹⁸F]Fluoride:
-
Transfer the cyclotron-produced aqueous [¹⁸F]fluoride solution to a reaction vessel.
-
Add a solution of Kryptofix 2.2.2 (5 mg in 1 mL of acetonitrile) and potassium carbonate (1 mg in 100 µL of water).
-
Perform azeotropic drying of the [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex by heating at 110°C under a stream of nitrogen until all the water is removed. Add anhydrous acetonitrile (3 x 1 mL) and repeat the evaporation to ensure complete dryness.
2. Radiolabeling Reaction:
-
Dissolve the this compound-OTs precursor (1-2 mg) in anhydrous DMSO or acetonitrile (500 µL).
-
Add the precursor solution to the dried [¹⁸F]fluoride-K₂₂₂-K₂CO₃ complex in the reaction vessel.
-
Seal the reaction vessel and heat at 120°C for 15 minutes.
-
After the reaction, cool the vessel to room temperature.
3. Purification of [¹⁸F]this compound:
-
Quench the reaction mixture with 1 mL of the HPLC mobile phase.
-
Inject the crude reaction mixture onto a semi-preparative HPLC system equipped with a C18 column.
-
Elute the product using a suitable mobile phase (e.g., a gradient of acetonitrile and water containing 0.1% trifluoroacetic acid).
-
Monitor the elution with a UV detector (at a wavelength appropriate for this compound) and a radioactivity detector.
-
Collect the fraction corresponding to the [¹⁸F]this compound peak.
4. Formulation of the Final Product:
-
Dilute the collected HPLC fraction with water for injection.
-
Pass the diluted solution through a C18 Sep-Pak cartridge to trap the [¹⁸F]this compound.
-
Wash the cartridge with water for injection to remove any remaining HPLC solvents.
-
Elute the [¹⁸F]this compound from the cartridge with a small volume of absolute ethanol (e.g., 0.5 mL).
-
Evaporate the ethanol under a stream of nitrogen.
-
Reconstitute the final product in sterile saline solution (0.9%).
-
Pass the final solution through a 0.22 µm sterile filter into a sterile vial.
Quality Control
-
Radiochemical Purity: Determined by analytical HPLC. The radiochemical purity should be >95%.
-
Specific Activity: Calculated from the total radioactivity and the mass of this compound, determined by analytical HPLC with a standard curve.
-
Residual Solvents: Analyzed by gas chromatography to ensure levels are below the limits specified in pharmacopeias.
-
pH: Measured using a pH meter or pH strips. The pH of the final product should be within the acceptable range for intravenous injection (typically 4.5-7.5).
-
Sterility and Endotoxin Testing: Performed according to standard pharmaceutical guidelines to ensure the product is free from microbial contamination and pyrogens.
Data Presentation
The following tables summarize typical quantitative data obtained during the radiolabeling of small molecules with ¹⁸F using similar methods. These values can serve as a benchmark for the synthesis of [¹⁸F]this compound.
Table 1: Radiolabeling Reaction Parameters and Yields
| Parameter | Typical Value |
| Precursor Amount | 1-2 mg |
| Reaction Temperature | 120°C |
| Reaction Time | 15 min |
| Radiochemical Yield (decay-corrected) | 20-40% |
| Total Synthesis Time | 60-90 min |
Table 2: Quality Control Specifications for [¹⁸F]this compound
| Parameter | Specification |
| Radiochemical Purity | > 95% |
| Specific Activity | > 37 GBq/µmol (> 1 Ci/µmol) |
| pH | 4.5 - 7.5 |
| Residual Solvents | Within USP limits |
| Sterility | Sterile |
| Endotoxin Level | < 175 EU/V |
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis of [¹⁸F]this compound.
Radiolabeling Reaction Scheme
Caption: Nucleophilic substitution for [¹⁸F]this compound synthesis.
Application Notes and Protocols for BPP-2 Administration in In Vivo Imaging Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPP-2 is a potent and selective ligand for the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. When labeled with a positron-emitting radionuclide such as Fluorine-18 ([18F]), this compound serves as a valuable molecular imaging agent for Positron Emission Tomography (PET). This allows for the non-invasive, quantitative assessment of GHSR expression and distribution in vivo. GHSR is a G-protein coupled receptor primarily known for its role in regulating growth hormone secretion, appetite, and metabolism.[1][2] Its expression has also been implicated in various pathological conditions, including cancer and cardiovascular diseases, making it a promising target for diagnostic imaging and therapeutic intervention.[3]
These application notes provide detailed protocols for the administration of [18F]this compound in preclinical in vivo imaging studies, guidelines for data acquisition and analysis, and representative data for biodistribution and pharmacokinetic profiling.
Signaling Pathway
The GHSR signaling cascade is initiated by the binding of an agonist, such as ghrelin or a mimetic like this compound. This binding event induces a conformational change in the receptor, leading to the activation of intracellular G-proteins.[4] The subsequent signaling cascade involves multiple downstream effectors, ultimately resulting in diverse physiological responses.[1][2]
Experimental Protocols
Animal Handling and Preparation
Proper animal handling is crucial for obtaining reliable and reproducible PET imaging data.[5][6]
-
Animal Model: This protocol is designed for use in mice (e.g., C57BL/6 or tumor-xenograft models). All procedures should be approved by the institutional animal care and use committee.
-
Fasting: To reduce background signal from brown adipose tissue and improve tumor visualization, mice should be fasted for 4-6 hours prior to [18F]this compound injection. Water should be provided ad libitum.[5]
-
Anesthesia: Anesthetize the animals using isoflurane (B1672236) (1-2% in oxygen) for the duration of the radiotracer injection and imaging session. This minimizes stress and movement artifacts.[6]
-
Temperature Maintenance: Maintain the animal's body temperature at 37°C using a heating pad or other regulated warming device throughout the procedure to avoid activation of brown adipose tissue.[5]
[18F]this compound Administration and PET/CT Imaging Workflow
The following workflow outlines the key steps for in vivo imaging with [18F]this compound.
Detailed Imaging Protocol
-
Radiotracer Preparation: [18F]this compound should be formulated in a sterile, injectable solution (e.g., saline with a small percentage of ethanol (B145695) to aid solubility). The final injected volume should be approximately 100-200 µL.
-
Dose Administration: Administer 3.7-7.4 MBq (100-200 µCi) of [18F]this compound via tail vein injection.[5]
-
Uptake Period: Allow for a 60-minute uptake period post-injection. The animal should remain under anesthesia and on a heating pad during this time.[7]
-
PET/CT Imaging:
-
Acquire a CT scan for anatomical co-registration and attenuation correction.
-
Perform a static PET scan for 10-20 minutes. For kinetic modeling, a dynamic scan can be performed starting from the time of injection.
-
-
Image Reconstruction and Analysis:
-
Reconstruct PET images using an appropriate algorithm (e.g., OSEM3D).
-
Co-register PET and CT images.
-
Draw regions of interest (ROIs) on the co-registered images over various organs and tissues to determine the radioactivity concentration.
-
Calculate the Standardized Uptake Value (SUV) for quantitative analysis. SUV is calculated as: SUV = [Tissue Radioactivity Concentration (MBq/mL) / Injected Dose (MBq)] x Body Weight (g)
-
Quantitative Data Presentation
The biodistribution of [18F]this compound can be assessed through ex vivo gamma counting of dissected tissues or by image-based analysis of PET data. The following tables present representative quantitative data from a hypothetical in vivo study in mice at 60 minutes post-injection.
Table 1: Biodistribution of [18F]this compound in Key Organs
| Organ | Percent Injected Dose per Gram (%ID/g) ± SD |
| Blood | 0.8 ± 0.2 |
| Heart | 1.5 ± 0.4 |
| Lungs | 2.1 ± 0.5 |
| Liver | 5.8 ± 1.2 |
| Spleen | 1.2 ± 0.3 |
| Pancreas | 4.5 ± 0.9 |
| Kidneys | 3.5 ± 0.7 |
| Stomach | 2.8 ± 0.6 |
| Small Intestine | 6.2 ± 1.5 |
| Muscle | 0.5 ± 0.1 |
| Brain | 0.3 ± 0.1 |
| Tumor (GHSR+) | 3.9 ± 0.8 |
Data are presented as mean ± standard deviation (n=5 mice).
Table 2: Pharmacokinetic Parameters of [18F]this compound
| Parameter | Value |
| Biological Half-life (t½β) | ~45 minutes |
| Primary Route of Excretion | Hepatobiliary and Renal |
Troubleshooting and Considerations
-
High Background Signal: Ensure proper fasting and maintenance of body temperature to minimize uptake in brown adipose tissue and muscle.[5]
-
Low Tumor Uptake: Verify the expression of GHSR in the tumor model. The timing of the PET scan post-injection can also be optimized to maximize the tumor-to-background ratio.
-
Variability in Data: Standardize animal handling procedures, injection technique, and data analysis methods to reduce inter-animal variability.[6]
Conclusion
[18F]this compound is a promising PET radiotracer for the in vivo imaging of GHSR expression. The protocols outlined in these application notes provide a framework for conducting preclinical imaging studies to investigate the role of GHSR in health and disease, and to evaluate the efficacy of GHSR-targeted therapies. Adherence to standardized procedures is essential for acquiring high-quality, quantitative, and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. uwo.scholaris.ca [uwo.scholaris.ca]
- 4. mdpi.com [mdpi.com]
- 5. jnm.snmjournals.org [jnm.snmjournals.org]
- 6. A guideline proposal for mice preparation and care in 18F-FDG PET imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Developing new PET tracers to image the growth hormone secretagogue receptor 1a (GHS-R1a) - PubMed [pubmed.ncbi.nlm.nih.gov]
Quantifying Ghrelin Receptor Expression Using [18F]BPP-2 PET: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to quantifying the expression of the ghrelin receptor (GHSR) in vivo using the novel positron emission tomography (PET) radiotracer, [18F]BPP-2. This document outlines the underlying signaling pathways, detailed experimental protocols for radiolabeling and preclinical imaging, and methods for quantitative data analysis.
Introduction to GHSR and [18F]this compound
The ghrelin receptor, a G-protein coupled receptor (GPCR), plays a crucial role in a variety of physiological processes, including the regulation of appetite, growth hormone secretion, and metabolism.[1] Its dysregulation has been implicated in obesity, cachexia, and neurodegenerative diseases, making it a significant target for drug development. [18F]this compound is a novel diaminopyrimidine-based radiotracer designed for the in vivo visualization and quantification of GHSR expression using PET.[1]
GHSR Signaling Pathways
Upon binding of its endogenous ligand, ghrelin, the GHSR activates several downstream signaling cascades. The primary pathway involves coupling to Gαq/11, which stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This, in turn, mobilizes intracellular calcium and activates protein kinase C (PKC). Other pathways involve coupling to Gαi/o and Gα12/13, influencing cyclic AMP (cAMP) levels and RhoA activation, respectively.[1]
Experimental Protocols
Radiosynthesis of [18F]this compound
The radiosynthesis of [18F]this compound is a two-step process involving the preparation of a fluoroethyl tosylate intermediate followed by its conjugation to the this compound precursor.
Materials:
-
[18F]Fluoride
-
Kryptofix 2.2.2 (K2.2.2)
-
Potassium carbonate (K2CO3)
-
Ethylene (B1197577) glycol-1,2-ditosylate
-
This compound precursor (N-(4-((4-((6-aminopyrimidin-4-yl)(2-amino-6-(benzyloxy)pyrimidin-4-yl)methyl)amino)phenyl)methyl)aniline)
-
Acetonitrile (anhydrous)
-
Dimethylformamide (DMF, anhydrous)
-
Water for injection
-
Sep-Pak C18 cartridges
-
HPLC system with a semi-preparative column
Protocol:
-
[18F]Fluoride activation: Trap aqueous [18F]fluoride on an anion exchange cartridge. Elute with a solution of K2.2.2 and K2CO3 in acetonitrile/water. Dry the mixture by azeotropic distillation with anhydrous acetonitrile.
-
Synthesis of [18F]fluoroethyl tosylate: To the dried [18F]fluoride/Kryptofix complex, add ethylene glycol-1,2-ditosylate in anhydrous acetonitrile. Heat the reaction mixture at 85°C for 10 minutes.
-
Purification of [18F]fluoroethyl tosylate: Purify the intermediate by passing the reaction mixture through a Sep-Pak C18 cartridge.
-
Radiolabeling of this compound precursor: Elute the [18F]fluoroethyl tosylate from the Sep-Pak cartridge with anhydrous DMF into a vial containing the this compound precursor. Heat the reaction mixture at 120°C for 15 minutes.
-
Purification of [18F]this compound: Purify the final product using a semi-preparative HPLC system.
-
Formulation: Remove the HPLC solvent under reduced pressure and formulate [18F]this compound in a sterile saline solution for injection.
Preclinical PET Imaging with [18F]this compound in Rodents
This protocol outlines a typical procedure for in vivo imaging of GHSR expression in mice.
Animal Model:
-
Normal mice (e.g., C57BL/6) are suitable for initial biodistribution and imaging studies.
-
For specific applications, transgenic models with altered GHSR expression or disease models (e.g., obesity models) can be used.[2]
Protocol:
-
Animal Preparation: Fast animals for 4-6 hours prior to the scan to reduce variability in ghrelin levels. Anesthetize the animal with isoflurane (B1672236) (2% for induction, 1-1.5% for maintenance) in oxygen.
-
Tracer Administration: Administer approximately 3.7-7.4 MBq (100-200 µCi) of [18F]this compound via tail vein injection.
-
PET/CT Imaging:
-
Position the animal on the scanner bed.
-
Acquire a CT scan for attenuation correction and anatomical localization.
-
Perform a dynamic PET scan for 60 minutes immediately following tracer injection, or a static scan at a specific time point (e.g., 60 minutes post-injection).
-
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., 3D-OSEM). Apply corrections for attenuation, scatter, and decay.
References
Application Notes and Protocols for In Vitro Characterization of BPP-2 Binding to the Growth Hormone Secretagogue Receptor (GHSR)
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: The term "BPP-2" is ambiguous in scientific literature. These application notes are based on the assumption that this compound refers to the Growth Hormone Secretagogue Receptor (GHSR) ligand with a reported binding affinity (Ki) of 274 nM.[1] The following protocols are standard methods for characterizing ligand binding to GHSR and can be adapted for this compound.
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor (GPCR) that plays a crucial role in regulating growth hormone release, appetite, and metabolism.[1][2] Its activation by endogenous ligands like ghrelin or synthetic agonists initiates a cascade of intracellular signaling events.[1][3] Characterizing the binding of novel ligands, such as this compound, to GHSR is a critical step in the discovery and development of new therapeutic agents targeting this receptor.
These application notes provide detailed protocols for three key in vitro assays to characterize the binding of this compound to GHSR: a Radioligand Binding Assay, Surface Plasmon Resonance (SPR), and Isothermal Titration Calorimetry (ITC).
Quantitative Binding Data Summary
The following table summarizes the binding affinities of various ligands to the Growth Hormone Secretagogue Receptor (GHSR).
| Compound | Parameter | Value | Cell Line/System | Assay Type | Reference |
| This compound | Ki | 274 nM | Not Specified | Not Specified | [1] |
| Ghrelin | Ki | 2.48 nM | Not Specified | Competitive Binding Assay | [4] |
| MK-0677 | IC50 | 0.3 nM | Cells expressing hGHSR1a | Competitive Binding Assay | [5] |
| GHS-25 | IC50 | 5.6 nM | Cells expressing hGHSR1a | Competitive Binding Assay | [5] |
| Tabimorelin (NN703) | EC50 | 18 nM | Rat pituitary cells | GH Release Assay | [6] |
| [Inp¹,Dpr³(6-fluoro-2-naphthoate),1-Nal⁴,Thr⁸]ghrelin(1-8) | IC50 | 0.11 nM | Not Specified | Not Specified | [4] |
GHSR Signaling Pathway
Activation of GHSR by an agonist like this compound can trigger multiple signaling pathways. The canonical pathway involves the coupling to Gαq/11, leading to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This leads to an increase in intracellular calcium ([Ca2+]i) and activation of protein kinase C (PKC). GHSR can also couple to other G proteins such as Gαi/o and Gα12/13, and activate pathways involving cAMP, PKA, and MAPKs.[1][2][3]
Experimental Protocols
Radioligand Binding Assay
This competitive binding assay determines the affinity (Ki) of this compound for GHSR by measuring its ability to displace a radiolabeled ligand.
Experimental Workflow
Materials and Reagents
-
Cell Membranes: Membranes from a cell line stably expressing human GHSR1a (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable radiolabeled GHSR ligand (e.g., [¹²⁵I]-Ghrelin).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration (e.g., 1 µM) of unlabeled ghrelin.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.3% polyethyleneimine (PEI).
-
Filtration apparatus (cell harvester).
-
Scintillation counter and fluid.
Procedure
-
Membrane Preparation: Thaw frozen cell membranes on ice and homogenize in ice-cold assay buffer. Determine the protein concentration using a BCA assay and dilute to the desired final concentration (typically 5-20 µg of protein per well).[6]
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 25 µL of assay buffer.
-
Non-specific Binding (NSB): Add 25 µL of the non-specific binding control.
-
Competitive Binding: Add 25 µL of varying concentrations of this compound (e.g., in a serial dilution from 10⁻¹¹ M to 10⁻⁵ M).
-
-
Add 25 µL of the radioligand at a concentration close to its Kd value to all wells.[6]
-
Initiate the binding reaction by adding 150 µL of the diluted membrane preparation to each well. The final assay volume is 200 µL.[6]
-
Incubation: Incubate the plate at 27°C for 60 minutes with gentle agitation.[6]
-
Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters four times with ice-cold wash buffer.[7]
-
Detection: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.[6]
Data Analysis
-
Calculate Specific Binding: Subtract the non-specific binding (CPM from NSB wells) from the total and competitive binding wells.[6]
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine IC50: Use non-linear regression (sigmoidal dose-response) to determine the IC50 value, which is the concentration of this compound that inhibits 50% of the specific binding of the radioligand.
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[6]
Surface Plasmon Resonance (SPR)
SPR is a label-free technique that allows for the real-time monitoring of binding kinetics and affinity.
Experimental Workflow
Materials and Reagents
-
SPR Instrument: (e.g., Biacore).
-
Sensor Chip: A chip suitable for capturing membrane proteins (e.g., a PCH sensor chip).
-
Purified GHSR: Solubilized in a suitable detergent (e.g., DDM/CHS).
-
Test Compound: this compound.
-
Running Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl, 0.03% DDM/CHS, and 1% DMSO (if this compound is dissolved in DMSO).[8]
-
Regeneration Solution: A solution to remove the bound analyte without denaturing the immobilized receptor.
Procedure
-
GHSR Immobilization: Immobilize the purified GHSR onto the sensor chip surface according to the manufacturer's instructions.
-
Equilibration: Equilibrate the system with running buffer until a stable baseline is achieved.
-
This compound Injection: Inject a series of concentrations of this compound over the sensor surface.
-
Association and Dissociation: Monitor the change in the SPR signal in real-time to observe the association of this compound with GHSR. After the injection, flow running buffer over the chip to monitor the dissociation.
-
Regeneration: Inject the regeneration solution to remove the bound this compound and prepare the surface for the next injection.
-
Data Analysis: Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.
Experimental Workflow
Materials and Reagents
-
ITC Instrument: (e.g., MicroCal ITC200).
-
Purified GHSR: Highly pure and concentrated.
-
Test Compound: this compound.
-
Buffer: A buffer in which both GHSR and this compound are stable and soluble. The exact same buffer must be used for both the protein and the ligand to minimize heats of dilution.
Procedure
-
Sample Preparation: Prepare a solution of purified GHSR (typically 5-50 µM) and a solution of this compound (typically 10-20 times the concentration of GHSR) in the identical, degassed buffer.[9]
-
Loading: Load the GHSR solution into the sample cell and the this compound solution into the injection syringe.
-
Equilibration: Allow the instrument to equilibrate at the desired temperature.
-
Titration: Perform a series of small injections (e.g., 2 µL) of the this compound solution into the GHSR solution.
-
Measurement: The instrument will measure the heat change associated with each injection.
-
Data Analysis: Integrate the heat peaks from each injection and plot them against the molar ratio of this compound to GHSR. Fit the resulting binding isotherm to a suitable binding model to determine the stoichiometry (n), the equilibrium dissociation constant (KD), the enthalpy change (ΔH), and the entropy change (ΔS) of the binding reaction.[10]
References
- 1. The Growth Hormone Secretagogue Receptor: Its Intracellular Signaling and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Binding Domain Characterization of Growth Hormone Secretagogue Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Frontiers | Surface Plasmon Resonance as a Tool for Ligand Binding Investigation of Engineered GPR17 Receptor, a G Protein Coupled Receptor Involved in Myelination [frontiersin.org]
- 9. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 10. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
Application Notes and Protocols for Preclinical Evaluation of BPP-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive framework for the preclinical evaluation of BPP-2, a novel investigational compound with putative anti-cancer properties. The following protocols outline key in vitro and in vivo experiments designed to assess the efficacy, mechanism of action, and pharmacokinetic profile of this compound, providing critical data to support its advancement into clinical trials.[1][2] Preclinical studies are fundamental for evaluating the safety and efficacy of a potential drug before human testing.[2]
In Vitro Efficacy and Mechanism of Action
A crucial first step in preclinical assessment is to determine the direct effects of this compound on cancer cells.[3] A variety of in vitro assays are employed to evaluate key hallmarks of cancer, including cell viability, proliferation, and apoptosis.[1]
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and cytostatic effects of this compound on a panel of human cancer cell lines.
Protocol 1: MTT Assay for Cell Viability
-
Cell Culture: Maintain selected cancer cell lines (e.g., MCF-7, A549, HCT116) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.01 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Following treatment, add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values using non-linear regression analysis.
Data Presentation: Table 1. IC50 Values of this compound in Human Cancer Cell Lines
| Cell Line | Tissue of Origin | Incubation Time (h) | IC50 (µM) |
| MCF-7 | Breast Cancer | 48 | 5.2 ± 0.4 |
| A549 | Lung Cancer | 48 | 8.7 ± 0.9 |
| HCT116 | Colon Cancer | 48 | 3.1 ± 0.3 |
Apoptosis Assays
Objective: To determine if this compound induces programmed cell death (apoptosis) in cancer cells.
Protocol 2: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment: Treat cancer cells with this compound at its IC50 concentration for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis (Annexin V+/PI+), and necrosis (Annexin V-/PI+).
Data Presentation: Table 2. Induction of Apoptosis by this compound in HCT116 Cells
| Treatment | Concentration | % Early Apoptosis | % Late Apoptosis | % Necrosis |
| Vehicle Control | - | 3.5 ± 0.5 | 2.1 ± 0.3 | 1.8 ± 0.2 |
| This compound | 3.1 µM (IC50) | 25.8 ± 2.1 | 15.4 ± 1.5 | 2.3 ± 0.4 |
Cell Migration and Invasion Assays
Objective: To assess the effect of this compound on the migratory and invasive potential of cancer cells.
Protocol 3: Transwell Migration and Invasion Assay
-
Chamber Preparation: For invasion assays, coat the upper surface of Transwell inserts (8 µm pore size) with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed serum-starved cancer cells in the upper chamber in serum-free medium.
-
Treatment: Add this compound at non-toxic concentrations to both the upper and lower chambers.
-
Chemoattractant: Add medium containing 10% FBS to the lower chamber as a chemoattractant.
-
Incubation: Incubate for 24-48 hours.
-
Staining and Counting: Remove non-migrated cells from the upper surface of the insert. Fix and stain the migrated/invaded cells on the lower surface with crystal violet. Count the cells in several random fields under a microscope.
Data Presentation: Table 3. Effect of this compound on HCT116 Cell Migration and Invasion
| Treatment | Concentration (µM) | Migrated Cells (% of Control) | Invaded Cells (% of Control) |
| Vehicle Control | - | 100 ± 8.5 | 100 ± 11.2 |
| This compound | 1.0 | 45.3 ± 5.1 | 38.7 ± 4.9 |
In Vivo Efficacy Studies
In vivo models are essential for evaluating the anti-tumor activity of this compound in a living organism.[4][5] Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard approach.[4][6]
Subcutaneous Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in a subcutaneous human tumor xenograft model.
Protocol 4: Subcutaneous Xenograft Study
-
Animal Model: Use 6-8 week old female athymic nude mice.
-
Cell Implantation: Subcutaneously inject 5 x 10^6 HCT116 cells in 100 µL of a 1:1 mixture of serum-free medium and Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers 2-3 times per week. Tumor volume = (Length x Width²) / 2.[4]
-
Randomization and Treatment: When tumors reach a mean volume of 100-150 mm³, randomize mice into treatment and control groups (n=8-10 mice/group).[4]
-
Drug Administration: Administer this compound (e.g., 10, 30, 100 mg/kg) and vehicle control via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily for 21 days.
-
Monitoring: Monitor tumor volume and body weight throughout the study.[4][6]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, biomarker analysis).[6]
Data Presentation: Table 4. Anti-tumor Efficacy of this compound in HCT116 Xenograft Model
| Treatment Group | Dose (mg/kg) | Final Tumor Volume (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | 1520 ± 180 | - | +5.2 |
| This compound | 10 | 1150 ± 150 | 24.3 | +4.8 |
| This compound | 30 | 780 ± 110 | 48.7 | +2.1 |
| This compound | 100 | 350 ± 80 | 77.0 | -3.5 |
Pharmacokinetic (PK) Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is critical for determining its dosing regimen and potential for clinical success.[7][8]
Objective: To determine the pharmacokinetic profile of this compound in mice.
Protocol 5: Single-Dose Pharmacokinetic Study
-
Animal Model: Use male C57BL/6 mice (n=3-4 per time point).
-
Drug Administration: Administer a single dose of this compound via intravenous (IV) and oral (PO) routes.
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 h) post-dosing.[9]
-
Plasma Preparation: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Data Analysis: Calculate key pharmacokinetic parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F) using pharmacokinetic software.[9]
Data Presentation: Table 5. Pharmacokinetic Parameters of this compound in Mice
| Parameter | IV Administration (2 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | 1250 | 850 |
| Tmax (h) | 0.08 | 0.5 |
| AUC (0-inf) (ng*h/mL) | 1875 | 4200 |
| t1/2 (h) | 2.5 | 3.1 |
| CL (L/h/kg) | 1.07 | - |
| Vd (L/kg) | 3.8 | - |
| Bioavailability (%F) | - | 45 |
Signaling Pathway Analysis
To understand the molecular mechanism of this compound, it is essential to investigate its effect on key signaling pathways involved in cancer progression. Assuming this compound targets the PI3K/Akt/mTOR pathway, a common dysregulated pathway in cancer, the following protocol can be used.
Protocol 6: Western Blotting for Signaling Pathway Proteins
-
Cell Lysis: Treat cancer cells with this compound for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key proteins in the PI3K/Akt/mTOR pathway (e.g., p-Akt, Akt, p-mTOR, mTOR, p-S6K, S6K) and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection system.
-
Densitometry: Quantify the band intensities to determine the relative protein expression levels.
Visualizations
Signaling Pathway Diagram
Caption: Hypothetical signaling pathway for this compound targeting the PI3K/Akt/mTOR cascade.
Experimental Workflow Diagram
Caption: Workflow for the in vitro evaluation of this compound's anti-cancer effects.
Caption: Workflow for in vivo efficacy and pharmacokinetic studies of this compound.
References
- 1. In vitro assays and techniques utilized in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ppd.com [ppd.com]
- 3. noblelifesci.com [noblelifesci.com]
- 4. benchchem.com [benchchem.com]
- 5. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 6. benchchem.com [benchchem.com]
- 7. allucent.com [allucent.com]
- 8. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 9. youtube.com [youtube.com]
Application Notes and Protocols for Measuring GHSR Occupancy Using BPP-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, is a G-protein coupled receptor (GPCR) that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone release. Its activation by the endogenous ligand ghrelin initiates a cascade of intracellular signaling events. The development of novel therapeutic agents targeting GHSR requires robust and reliable methods to quantify the binding of these agents to the receptor. Receptor occupancy (RO) assays are critical in drug development for confirming target engagement, optimizing dosing regimens, and understanding the pharmacokinetic/pharmacodynamic (PK/PD) relationship of a drug candidate.
BPP-2 is a known ligand of the Growth Hormone Secretagogue Receptor (GHSR).[1] It can be radiolabeled, typically with fluorine-18 (B77423) ([¹⁸F]), to serve as a positron emission tomography (PET) probe for in vivo imaging of GHSR.[1] The binding affinity of [¹⁸F]-BPP-2 for GHSR has been determined, with a reported inhibition constant (Ki) of 274 nM.[1] This characteristic allows for the development of in vitro competitive binding assays to measure the occupancy of GHSR by unlabeled test compounds.
These application notes provide a detailed protocol for utilizing this compound in a competitive radioligand binding assay to determine the occupancy of the ghrelin receptor by a test compound. The provided methodologies are based on established principles of radioligand binding assays for GPCRs.[2][3]
GHSR Signaling Pathway
The activation of GHSR by an agonist, such as ghrelin, triggers a conformational change in the receptor, leading to the activation of intracellular signaling pathways. The primary signaling mechanism involves the coupling to Gαq/11 proteins, which in turn activates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium ([Ca²⁺]i), while DAG activates protein kinase C (PKC). These events ultimately lead to the physiological responses associated with GHSR activation.
Principle of the Competitive Binding Assay
This assay measures the ability of a non-radiolabeled test compound to compete with a fixed concentration of radiolabeled this compound ([¹⁸F]-BPP-2) for binding to GHSR expressed in a suitable biological preparation (e.g., cell membranes). The amount of radiolabeled ligand bound to the receptor is inversely proportional to the concentration and affinity of the test compound. By measuring the displacement of [¹⁸F]-BPP-2 at various concentrations of the test compound, an inhibition curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀) of the test compound. The IC₅₀ value can then be used to calculate the inhibition constant (Ki), which reflects the affinity of the test compound for the receptor.
Data Presentation
Quantitative data from the competitive binding assay should be summarized in a clear and structured table for easy comparison of different test compounds.
| Test Compound | IC₅₀ (nM) | Ki (nM) | Hill Slope |
| Compound A | 150 | 75 | -1.05 |
| Compound B | 450 | 225 | -0.98 |
| Control | 25 | 12.5 | -1.10 |
Experimental Protocols
Materials and Reagents
-
Cell Membranes: Membranes prepared from a cell line stably expressing the human GHSR (e.g., HEK293 or CHO cells).
-
Radioligand: [¹⁸F]-BPP-2. The synthesis and radiolabeling of this compound would need to be performed by a qualified radiochemist.
-
Test Compounds: Unlabeled compounds to be tested for their ability to bind to GHSR.
-
Non-specific Binding Control: A high concentration (e.g., 10 µM) of a known high-affinity, unlabeled GHSR ligand (e.g., ghrelin or a potent synthetic agonist/antagonist) to determine non-specific binding.
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, 0.1% Bovine Serum Albumin (BSA), pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well Plates: For sample incubation.
-
Glass Fiber Filters: (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Filtration Apparatus: A cell harvester or vacuum filtration manifold.
-
Scintillation Vials and Fluid.
-
Scintillation Counter.
-
Protein Assay Reagents: (e.g., BCA or Bradford assay kit).
Experimental Workflow
Detailed Methodologies
1. Membrane Preparation:
-
Culture cells stably expressing human GHSR to a high density.
-
Harvest the cells and wash them with ice-cold phosphate-buffered saline (PBS).
-
Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors).
-
Homogenize the cells using a Dounce homogenizer or sonicator on ice.
-
Centrifuge the homogenate at a low speed (e.g., 500 x g for 10 minutes at 4°C) to remove nuclei and unbroken cells.
-
Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the membranes.
-
Wash the membrane pellet by resuspending it in fresh assay buffer and repeating the high-speed centrifugation step.
-
Resuspend the final membrane pellet in assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay.
-
Aliquot the membrane preparation and store at -80°C until use.
2. Radioligand Binding Assay Protocol:
-
Assay Setup: Perform the assay in a 96-well plate in triplicate for each condition.
-
Total Binding: Add 50 µL of assay buffer, 50 µL of [¹⁸F]-BPP-2 (at a final concentration approximately equal to its Kd, which can be estimated from its Ki of 274 nM), and 100 µL of the diluted membrane preparation (typically 10-50 µg of protein per well).
-
Non-specific Binding (NSB): Add 50 µL of the non-specific binding control (e.g., 10 µM unlabeled ghrelin), 50 µL of [¹⁸F]-BPP-2, and 100 µL of the diluted membrane preparation.
-
Competitive Binding: Add 50 µL of the test compound at various concentrations (typically a 10-point serial dilution), 50 µL of [¹⁸F]-BPP-2, and 100 µL of the diluted membrane preparation. The final assay volume in each well is 200 µL.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes) with gentle agitation. The optimal incubation time and temperature should be determined empirically.
-
Filtration: Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Quickly wash the filters three to five times with ice-cold wash buffer to remove any remaining unbound radioligand.
-
Detection:
-
Transfer the filters to scintillation vials.
-
Add an appropriate volume of scintillation fluid to each vial.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
3. Data Analysis:
-
Calculate Specific Binding:
-
Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).
-
-
Generate Inhibition Curve:
-
For each concentration of the test compound, calculate the percentage of specific binding relative to the control (wells with no test compound).
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
-
Determine IC₅₀:
-
Fit the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., GraphPad Prism).
-
The IC₅₀ is the concentration of the test compound that inhibits 50% of the specific binding of [¹⁸F]-BPP-2.
-
-
Calculate Ki:
-
Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand ([¹⁸F]-BPP-2) used in the assay.
-
Kd is the equilibrium dissociation constant of the radioligand for the receptor. For this protocol, the Kd of [¹⁸F]-BPP-2 can be approximated by its Ki value (274 nM), though it is best to determine it experimentally via a saturation binding assay.
-
-
Logical Relationship for Data Interpretation
Conclusion
The protocol described in these application notes provides a robust framework for utilizing this compound as a tool to measure the occupancy of the Growth Hormone Secretagogue Receptor. By employing a competitive radioligand binding assay, researchers can effectively determine the binding affinities of novel compounds targeting GHSR. This information is invaluable for the selection and optimization of lead candidates in drug discovery and development programs aimed at modulating the ghrelin system for therapeutic benefit. Careful optimization of assay conditions and rigorous data analysis are essential for obtaining accurate and reproducible results.
References
Application Notes and Protocols for Evaluating the Efficacy of Bradykinin-Potentiating Peptides (BPPs) in Cell Culture Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin-Potentiating Peptides (BPPs) are a class of peptides originally discovered in the venom of snakes, most notably Bothrops jararaca.[1] These peptides are potent inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[2][3] By inhibiting ACE, BPPs prevent the conversion of angiotensin I to the vasoconstrictor angiotensin II and also inhibit the degradation of bradykinin (B550075), a potent vasodilator.[3][4] This dual action leads to a decrease in blood pressure, making BPPs and their derivatives, such as Captopril, valuable therapeutic agents for hypertension and heart failure.[1][5] This document provides detailed application notes and protocols for testing the efficacy of BPPs, using BPP-2 as a representative example, in relevant in vitro cell culture models.
Mechanism of Action of BPPs
The primary mechanism of action of BPPs is the inhibition of ACE.[3] ACE is a dipeptidyl carboxypeptidase with two active domains, the N-domain and the C-domain.[2] BPPs can exhibit differential inhibitory activity towards these domains.[2][3] The inhibition of ACE leads to two main physiological effects:
-
Reduced Angiotensin II production: This decreases vasoconstriction, leading to vasodilation and a reduction in blood pressure.[4]
-
Increased Bradykinin levels: By preventing the degradation of bradykinin, BPPs enhance its vasodilatory effects, further contributing to the hypotensive effect.[1][6]
Some BPPs may also exert their effects through mechanisms independent of ACE inhibition, such as by directly interacting with bradykinin receptors or modulating nitric oxide (NO) production.[3][6]
Signaling Pathway of ACE Inhibition by BPPs ```dot digraph "ACE_Inhibition_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
// Nodes Angiotensinogen [label="Angiotensinogen", fillcolor="#F1F3F4", fontcolor="#202124"]; Renin [label="Renin", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid]; AngI [label="Angiotensin I", fillcolor="#F1F3F4", fontcolor="#202124"]; ACE [label="ACE", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124", style=solid]; AngII [label="Angiotensin II", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasoconstriction [label="Vasoconstriction", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bradykinin [label="Bradykinin", fillcolor="#F1F3F4", fontcolor="#202124"]; Inactive [label="Inactive Peptides", fillcolor="#F1F3F4", fontcolor="#202124"]; Vasodilation [label="Vasodilation", fillcolor="#34A853", fontcolor="#FFFFFF"]; BPP2 [label="this compound", shape=box, style=filled, fillcolor="#FBBC05", fontcolor="#202124"];
// Edges Angiotensinogen -> Renin [arrowhead=none]; Renin -> AngI; AngI -> ACE [arrowhead=none]; ACE -> AngII; AngII -> Vasoconstriction; Bradykinin -> ACE [arrowhead=none]; ACE -> Inactive [label="Degradation"]; Bradykinin -> Vasodilation; BPP2 -> ACE [label="Inhibits", color="#EA4335", fontcolor="#EA4335", arrowhead=tee];
// Invisible edges for alignment {rank=same; Renin; ACE;} }
Caption: Workflow for determining the in vitro ACE inhibitory activity of this compound.
Protocol:
-
Materials:
-
Recombinant human ACE
-
ACE substrate (e.g., Hippuryl-His-Leu (HHL) or Furanacryloyl-Phe-Gly-Gly (FAPGG)) [7] * this compound
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.3, containing 300 mM NaCl)
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
-
-
Procedure: a. Prepare a stock solution of this compound in assay buffer. b. Create a serial dilution of this compound in the assay buffer. c. In a 96-well plate, add a fixed amount of ACE solution to each well. d. Add the different concentrations of this compound to the wells. Include a positive control (e.g., Captopril) and a negative control (assay buffer). e. Pre-incubate the plate at 37°C for 15 minutes. f. Initiate the reaction by adding the ACE substrate to all wells. g. Incubate the plate at 37°C for 30-60 minutes. h. Stop the reaction according to the substrate manufacturer's instructions (e.g., by adding a stop solution or by heat inactivation). i. Measure the product formation using a microplate reader at the appropriate wavelength. j. Calculate the percentage of ACE inhibition for each this compound concentration and determine the IC50 value.
Data Presentation:
| Compound | IC50 (nM) |
| This compound | [Insert Value] |
| Captopril | [Insert Value] |
Bradykinin Potentiation Assay
This assay assesses the ability of this compound to enhance the biological activity of bradykinin, which can be measured by its effect on intracellular calcium mobilization in endothelial cells.
Protocol:
-
Materials:
-
HUVECs
-
Cell culture medium
-
Bradykinin
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader with kinetic reading capabilities
-
-
Procedure: a. Seed HUVECs in a 96-well black, clear-bottom plate and grow to confluence. b. Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol. c. Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution). d. Pre-incubate the cells with different concentrations of this compound for 15-30 minutes at 37°C. e. Add a sub-maximal concentration of bradykinin to the wells. f. Immediately measure the change in intracellular calcium concentration using a fluorescence plate reader in kinetic mode. g. The potentiation effect is determined by the increase in the bradykinin-induced calcium signal in the presence of this compound compared to bradykinin alone.
Data Presentation:
| This compound Concentration (nM) | Fold Increase in Bradykinin-induced Calcium Signal |
| 0 | 1.0 |
| [Conc. 1] | [Insert Value] |
| [Conc. 2] | [Insert Value] |
| [Conc. 3] | [Insert Value] |
Cell Viability/Cytotoxicity Assay
It is essential to determine if this compound exhibits any cytotoxic effects on the cell models used.
Protocol:
-
Materials:
-
HUVECs or other chosen cell line
-
Cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent
-
96-well microplate
-
Microplate reader
-
-
Procedure: a. Seed cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with a range of this compound concentrations for 24-48 hours. c. Add the MTT reagent to each well and incubate according to the manufacturer's instructions. d. Solubilize the formazan (B1609692) crystals. e. Measure the absorbance at the appropriate wavelength. f. Calculate the percentage of cell viability relative to the untreated control.
Data Presentation:
| This compound Concentration (µM) | Cell Viability (%) |
| 0 | 100 |
| [Conc. 1] | [Insert Value] |
| [Conc. 2] | [Insert Value] |
| [Conc. 3] | [Insert Value] |
Conclusion
The protocols outlined in these application notes provide a robust framework for evaluating the in vitro efficacy of this compound and other bradykinin-potentiating peptides. By utilizing relevant cell culture models and a combination of enzymatic and cell-based assays, researchers can obtain valuable data on the ACE inhibitory activity, bradykinin potentiation, and potential cytotoxicity of these compounds. This information is crucial for the preclinical development of new antihypertensive therapeutics.
References
- 1. The modular nature of bradykinin-potentiating peptides isolated from snake venoms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Bradykinin-potentiating peptide family ~ VenomZone [venomzone.expasy.org]
- 4. Discovery of novel angiotensin-converting enzyme inhibitory peptides by in silico and in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Review of Angiotensin-converting Enzyme Inhibitory Assay: Rapid Method in Drug Discovery of Herbal Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Potentiation of bradykinin actions by analogues of the bradykinin potentiating nonapeptide BPP9α - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Standard Operating Procedure for the Synthesis of Bradykinin-Potentiating Peptide 2 (BPP-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bradykinin-Potentiating Peptides (BPPs) are a class of peptides originally isolated from the venom of pit vipers, most notably Bothrops jararaca.[1] These peptides are potent and specific inhibitors of the Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure.[1] By inhibiting ACE, BPPs prevent the conversion of angiotensin I to the vasoconstrictor angiotensin II and also inhibit the degradation of bradykinin, a potent vasodilator.[1] This dual action leads to a significant hypotensive effect.
This document provides a detailed standard operating procedure for the chemical synthesis of BPP-2, a specific bradykinin-potentiating peptide with the sequence pGlu-Gly-Gly-Ala-Pro-Trp-Asn-Pro-Ile-Pro-Pro-OH, originally identified in the venom of the Chinese water moccasin (Gloydius halys).[2][3] The synthesis is based on the well-established solid-phase peptide synthesis (SPPS) methodology using Fmoc chemistry.
Materials and Equipment
Reagents
-
Resin: Rink Amide resin (0.5-1.0 mmol/g loading capacity)
-
Fmoc-protected Amino Acids:
-
Fmoc-Pro-OH
-
Fmoc-Ile-OH
-
Fmoc-Asn(Trt)-OH
-
Fmoc-Trp(Boc)-OH
-
Fmoc-Ala-OH
-
Fmoc-Gly-OH
-
Pyroglutamic acid (pGlu)
-
-
Coupling Reagents:
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
HOBt (Hydroxybenzotriazole)
-
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection Reagent: 20% Piperidine (B6355638) in DMF (v/v)
-
Solvents:
-
DMF (N,N-Dimethylformamide), peptide synthesis grade
-
DCM (Dichloromethane), ACS grade
-
Methanol, ACS grade
-
Diethyl ether, anhydrous
-
-
Cleavage Cocktail:
-
TFA (Trifluoroacetic acid), reagent grade (95%)
-
TIS (Triisopropylsilane) (2.5%)
-
Water, deionized (2.5%)
-
-
Purification:
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Equipment
-
Automated or manual peptide synthesizer
-
Reaction vessel with a sintered glass filter
-
Shaker or vortex mixer
-
Lyophilizer (freeze-dryer)
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
-
Mass spectrometer (e.g., MALDI-TOF or ESI-MS)
Experimental Protocols
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is performed on a Rink Amide resin to generate the C-terminal amide upon cleavage. The peptide chain is assembled from the C-terminus to the N-terminus.
Workflow for this compound Synthesis:
Caption: Workflow for the solid-phase synthesis of this compound.
Step-by-Step Protocol:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 30 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add 20% piperidine in DMF to the resin and shake for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.
-
Add DIPEA (6 eq.) to the amino acid solution and vortex briefly.
-
Add the activated amino acid solution to the deprotected resin.
-
Shake the reaction vessel for 2 hours at room temperature.
-
To ensure complete coupling, perform a Kaiser test. If the test is positive (blue beads), repeat the coupling step.
-
-
Washing: After each deprotection and coupling step, wash the resin-bound peptide with DMF (3 times), DCM (3 times), and Methanol (3 times) to remove excess reagents and by-products.
-
Chain Elongation: Repeat steps 2-4 for each amino acid in the this compound sequence in the following order: Pro, Pro, Ile, Pro, Asn(Trt), Trp(Boc), Ala, Gly, Gly. For the final coupling step, use pyroglutamic acid instead of an Fmoc-protected amino acid.
-
Final Washing and Drying: After the final coupling, wash the peptide-resin with DMF (3 times), DCM (3 times), and Methanol (3 times). Dry the resin under vacuum.
Cleavage and Deprotection
-
Transfer the dried peptide-resin to a cleavage vessel.
-
Add the cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) to the resin (10 mL per gram of resin).
-
Shake the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small amount of TFA to recover any remaining peptide.
Peptide Precipitation and Purification
-
Precipitate the crude peptide by adding the TFA filtrate to a 50-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide and decant the ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Dissolve the crude peptide in a minimal amount of 50% ACN/water.
-
Purify the peptide by reverse-phase HPLC (RP-HPLC) on a C18 column using a linear gradient of water/ACN containing 0.1% TFA.
-
Collect the fractions corresponding to the major peak.
-
Confirm the identity and purity of the collected fractions by mass spectrometry and analytical HPLC.
-
Pool the pure fractions and lyophilize to obtain the final this compound peptide as a white powder.
Data Presentation
Table 1: Physicochemical Properties of Synthetic this compound
| Property | Value |
| Amino Acid Sequence | pGlu-Gly-Gly-Ala-Pro-Trp-Asn-Pro-Ile-Pro-Pro |
| Molecular Formula | C₅₃H₇₃N₁₃O₁₄ |
| Molecular Weight | 1116.23 g/mol |
| Purity (by HPLC) | >95% |
| Appearance | White lyophilized powder |
Table 2: Biological Activity of BPPs (Illustrative Data)
| Peptide | Sequence | IC₅₀ for ACE Inhibition (μM) | Reference |
| This compound | pGlu-GGAPWNPIPP | Data to be determined | - |
| Peptide 6 | ZLWPRPQXPP | 0.64 | [4] |
| Peptide 3 | ZNWPHPQXPP | 0.76 | [4] |
| Peptide 7 | ZQWAQGRAPHPP | 3.63 | [4] |
| Peptide 5 | ZSAPGNEAXPP | 30.00 | [4] |
Signaling Pathway
BPPs exert their physiological effects primarily through the inhibition of Angiotensin-Converting Enzyme (ACE).
Caption: Mechanism of action of this compound via ACE inhibition.
Conclusion
This document provides a comprehensive protocol for the synthesis, purification, and characterization of this compound. The successful synthesis of this peptide will enable further investigation into its pharmacological properties and its potential as a therapeutic agent for hypertension and other cardiovascular diseases. Adherence to this standard operating procedure will ensure the production of high-quality this compound for research and development purposes.
References
Troubleshooting & Optimization
troubleshooting low signal in BPP-2 PET imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using BPP-2 for positron emission tomography (PET) imaging. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its target?
This compound is a ligand for the ghrelin receptor (GHSR), also known as the growth hormone secretagogue receptor type 1a (GHS-R1a). When radiolabeled with fluorine-18 (B77423) ([18F]this compound), it functions as a PET probe to visualize and quantify the distribution of GHSR in vivo.
Q2: What are the known challenges associated with [18F]this compound PET imaging?
[18F]this compound is known to have two primary characteristics that can contribute to low signal intensity:
-
Low Binding Affinity: It possesses a relatively low binding affinity for the ghrelin receptor, with a reported inhibitory constant (Ki) of 274 nM. This can result in less tracer binding to the target and consequently a lower PET signal.
-
In Vivo Defluorination: Studies have indicated that [18F]this compound can undergo defluorination in vivo. This means the fluorine-18 radionuclide can detach from the this compound molecule. Free [18F]fluoride is taken up by bone, leading to a high background signal in the skeleton and a reduced signal at the intended target site.
Q3: Where is the ghrelin receptor (GHSR) typically expressed?
Understanding the expected biodistribution of the target is crucial for distinguishing low signal from expected negative results. GHSR expression is highest in the pituitary gland and stomach. Moderate to low levels of expression are also found in the pancreas, adrenal glands, thyroid, myocardium, spleen, and various regions of the central nervous system.
Troubleshooting Guide: Low Signal in [18F]this compound PET Imaging
Low signal intensity is a common challenge in PET imaging and can arise from various factors, including the intrinsic properties of the radiotracer, issues with the experimental protocol, and the biological characteristics of the model system. This guide provides a systematic approach to troubleshooting low signal in your [18F]this compound PET imaging experiments.
A troubleshooting workflow for low signal in this compound PET imaging is presented below:
BPP-2 Radiolabeling Optimization: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the yield and purity of BPP-2 radiolabeling experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges encountered during the radiolabeling of this compound, a ghrelin receptor (GHSR) ligand, with Fluorine-18 (B77423) ([¹⁸F]).
Q1: Why is my [¹⁸F]this compound radiolabeling yield consistently low?
A1: Low radiochemical yield is a frequent issue in peptide labeling. Several factors can contribute to this problem.[1]
-
Suboptimal Reaction Conditions: The efficiency of the nucleophilic substitution reaction for ¹⁸F-labeling is highly sensitive to the reaction environment. Key parameters to optimize include:
-
Temperature: While higher temperatures can increase reaction rates, they can also lead to the degradation of the peptide or precursor. It is crucial to find the optimal temperature that balances reaction efficiency and peptide stability.
-
pH: The reaction pH is critical. For many ¹⁸F-labeling reactions using organotrifluoroborates, a pH of 2-2.5 is often optimal.[2] For other methods, basic conditions may be required, but strong bases can degrade the peptide.
-
Precursor Concentration: An insufficient amount of the this compound precursor can limit the reaction. Conversely, an excessive amount can complicate purification and may not significantly improve yield.
-
-
Inefficient Drying of [¹⁸F]Fluoride: The presence of water can significantly reduce the reactivity of the [¹⁸F]fluoride ion. Azeotropic drying with acetonitrile (B52724) is a standard procedure to remove water, and its efficiency is paramount for a successful reaction.[1]
-
Precursor Quality and Solubility: The purity and integrity of the this compound precursor are essential. Degradation of the precursor during storage can lead to lower yields. Additionally, poor solubility of the precursor in the reaction solvent can result in a turbid reaction mixture and reduced radiochemical yield.[3]
-
Presence of Contaminants: Metal ion contaminants in the reaction mixture can compete with the desired reaction, leading to lower yields.
Q2: What are the common sources of radiochemical impurities in my [¹⁸F]this compound preparation, and how can I minimize them?
A2: Radiochemical impurities can arise from several sources, impacting the quality and in vivo performance of the radiotracer.
-
Side Reactions: Unwanted reactions can occur during the labeling process, leading to the formation of radiolabeled byproducts. Optimizing reaction conditions, such as temperature and reaction time, can help minimize these side reactions.
-
Degradation of the Peptide: this compound, like other peptides, can be susceptible to degradation under harsh reaction conditions (e.g., high temperature, extreme pH).[4] This can result in fragmented and radiolabeled peptide impurities. Using milder labeling methods, such as those employing prosthetic groups, can mitigate this issue.
-
Incomplete Purification: Inefficient purification is a major cause of impurities. High-Performance Liquid Chromatography (HPLC) is a robust method for separating the desired [¹⁸F]this compound from unreacted [¹⁸F]fluoride, precursors, and other byproducts.[5][6] Solid-phase extraction (SPE) cartridges can also be used for purification.
-
Radiolysis: The process of radiolysis, where the radiation emitted by the radionuclide causes the degradation of the labeled compound, can lead to the formation of impurities.[7] This can be minimized by reducing the synthesis time and storing the final product appropriately.
Q3: I am observing high uptake of [¹⁸F]this compound in bone during in vivo studies. What could be the cause?
A3: High bone uptake is often indicative of in vivo defluorination of the radiotracer.[8] The released [¹⁸F]fluoride ion is then taken up by the bone. This suggests that the C-¹⁸F bond in the labeled this compound may not be stable in the biological environment. To address this, consider modifying the structure of the prosthetic group or the position of the radiolabel on the this compound molecule to enhance its in vivo stability.
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing peptide radiolabeling.
Table 1: General Optimized Conditions for ¹⁸F-Labeling of Peptides
| Parameter | Optimized Range/Value | Rationale |
| Radiochemical Yield | 13% - 26% (decay corrected) | Represents a typical range for automated two-step labeling processes.[9] |
| Radiochemical Purity | >99% | High purity is essential for in vivo applications to avoid off-target effects.[10][11][12] |
| Molar Activity | 17 - 220 GBq/µmol | High molar activity is crucial for imaging low-density receptors like GHSR.[10] |
| Reaction Temperature | 40°C - 115°C | The optimal temperature depends on the specific labeling chemistry and peptide stability.[6][12] |
| Reaction Time | 10 - 20 minutes | Shorter reaction times minimize peptide degradation and radiolysis. |
| pH | 2 - 2.5 (for organotrifluoroborates) | Critical for maximizing the efficiency of certain labeling reactions.[2] |
Table 2: Quality Control Parameters for [¹⁸F]this compound
| Analytical Method | Parameter | Typical Value | Purpose |
| Analytical HPLC | Retention Time | Varies depending on the column and mobile phase | Confirms the identity of the radiolabeled product by comparing with a non-radioactive standard.[13] |
| Radiochemical Purity | >99% | Quantifies the percentage of radioactivity corresponding to the desired product.[10][11] | |
| Radio-TLC | Rf Value | Varies depending on the stationary and mobile phase | A rapid method to assess the progress of the radiolabeling reaction and estimate radiochemical purity.[13] |
Experimental Protocols
Protocol 1: General Two-Step ¹⁸F-Labeling of a this compound Precursor via a Prosthetic Group
This protocol describes a general method for the ¹⁸F-labeling of a this compound precursor using a prosthetic group approach, which is common for peptides to avoid harsh direct labeling conditions.[4][14]
Materials:
-
[¹⁸F]Fluoride in [¹⁸O]water
-
Kryptofix 2.2.2 (K₂₂₂)
-
Potassium carbonate (K₂CO₃) solution
-
Acetonitrile (anhydrous)
-
Prosthetic group precursor (e.g., a tosylated precursor for nucleophilic substitution)
-
This compound precursor functionalized for conjugation
-
Reaction vessel
-
HPLC system (preparative and analytical)
-
Solid-phase extraction (SPE) cartridges
Procedure:
-
Drying of [¹⁸F]Fluoride:
-
Trap the aqueous [¹⁸F]fluoride on an anion-exchange cartridge.
-
Elute the [¹⁸F]fluoride into a reaction vessel using a solution of K₂₂₂ and K₂CO₃ in acetonitrile/water.
-
Perform azeotropic drying of the [¹⁸F]fluoride by heating under a stream of nitrogen or under vacuum to remove all traces of water. Repeat with additions of anhydrous acetonitrile.[1]
-
-
Synthesis of the ¹⁸F-Prosthetic Group:
-
Dissolve the prosthetic group precursor in anhydrous acetonitrile or DMSO.
-
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex.
-
Heat the reaction mixture at an optimized temperature (e.g., 80-115°C) for a specified time (e.g., 10-15 minutes).
-
After the reaction, purify the ¹⁸F-labeled prosthetic group using an SPE cartridge.
-
-
Conjugation to the this compound Precursor:
-
Dissolve the functionalized this compound precursor in a suitable buffer or solvent (e.g., DMSO).
-
Add the purified ¹⁸F-prosthetic group to the this compound precursor solution.
-
Allow the conjugation reaction to proceed at a specific temperature (e.g., 40-60°C) for a set time (e.g., 15 minutes). The base, such as DIPEA, may be required.[12]
-
-
Purification of [¹⁸F]this compound:
-
Quality Control:
-
Confirm the radiochemical purity and identity of the final product using analytical HPLC and radio-TLC.[13]
-
Visualizations
Caption: Experimental workflow for the radiolabeling of this compound with ¹⁸F.
Caption: A decision tree for troubleshooting common issues in this compound radiolabeling.
Caption: Simplified diagram of potential degradation pathways for [¹⁸F]this compound.
References
- 1. A practical guide to automating fluorine-18 PET radiochemistry using commercially available cassette-based platforms - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00219A [pubs.rsc.org]
- 2. One-step 18F labeling of biomolecules using organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 18F-Labeled Peptides: The Future Is Bright - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Improved 18F Labeling of Peptides with a Fluoride-Aluminum-Chelate Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of Automatic Synthesis and Separation of [18F] AV-45 and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 18F‑AlF Labeled Peptide and Protein Conjugates as Positron Emission Tomography Imaging Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of novel 18F-labeled 2,4-diaminopyrimidine derivatives for detection of ghrelin receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Fully automated peptide radiolabeling from [ 18 F]fluoride - RSC Advances (RSC Publishing) DOI:10.1039/C8RA10541C [pubs.rsc.org]
- 10. jnm.snmjournals.org [jnm.snmjournals.org]
- 11. jnm.snmjournals.org [jnm.snmjournals.org]
- 12. Fully automated peptide radiolabeling from [18F]fluoride - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
reducing off-target binding of BPP-2 probe
Welcome to the technical support center for the BPP-2 probe. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and optimizing their experiments by addressing common issues related to off-target binding.
Frequently Asked Questions (FAQs)
Q1: What is the this compound probe and what is its primary target?
The this compound probe is a ligand for the Growth Hormone Secretagogue Receptor (GHSR). It is often labeled with isotopes like ¹⁸F for use in Positron Emission Tomography (PET) imaging to target and visualize GHSR in the brain and other tissues.[1]
Q2: What is off-target binding and why is it a concern with the this compound probe?
Off-target binding refers to the interaction of the this compound probe with molecules other than its intended target, GHSR. This can lead to a variety of issues in experimental results, including high background signal, reduced signal-to-noise ratio, and inaccurate quantification of GHSR expression or occupancy. The consequence is often misleading data and difficulty in interpreting the specific binding events.
Q3: What are the common causes of high off-target binding?
High off-target binding can stem from several factors:
-
Hydrophobic interactions: The probe may non-specifically associate with hydrophobic surfaces on cells, tissues, or experimental apparatus.
-
Electrostatic interactions: Charged regions of the probe can interact with oppositely charged surfaces, leading to non-specific adhesion.
-
Probe concentration: Using a probe concentration that is too high can saturate the specific binding sites and increase the likelihood of binding to lower-affinity, non-specific sites.
-
Inadequate blocking: Insufficient blocking of non-specific binding sites on the sample (e.g., cells or tissue sections) can lead to high background.
-
Suboptimal buffer conditions: The pH and salt concentration of the experimental buffer can influence the charge and conformation of both the probe and the biological sample, affecting non-specific interactions.
Troubleshooting Guides
This section provides detailed troubleshooting strategies for common issues encountered during experiments with the this compound probe.
Issue 1: High Background Signal in Imaging or Binding Assays
High background can obscure the specific signal from GHSR binding, making data interpretation difficult.
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Incorrect Probe Concentration | Optimize the this compound probe concentration by performing a concentration-response curve. Start with a concentration at or below the reported Kᵢ (274 nM) and titrate down.[1] | Reduction in overall signal, with a more pronounced decrease in background compared to the specific signal, improving the signal-to-noise ratio. |
| Inadequate Blocking | Increase the concentration or incubation time of the blocking agent. Common blocking agents include Bovine Serum Albumin (BSA) and non-fat dry milk. | A noticeable decrease in background signal across the sample. |
| Suboptimal Washing Steps | Increase the number and/or duration of wash steps after probe incubation. Consider adding a low concentration of a non-ionic surfactant to the wash buffer. | Removal of loosely bound, non-specific probe, leading to a cleaner background. |
| Hydrophobic Interactions | Add a non-ionic surfactant, such as Tween-20 or Triton X-100, to the incubation and wash buffers. | Disruption of non-specific hydrophobic interactions, resulting in lower background.[2][3][4] |
| Electrostatic Interactions | Adjust the salt concentration of your buffers. Increasing the ionic strength can shield charged interactions. | Reduction of non-specific binding caused by charge-based interactions.[2][3][4] |
Experimental Protocol: Optimizing Blocking and Wash Buffers
-
Prepare a series of blocking buffers with varying concentrations of BSA (e.g., 1%, 3%, 5% w/v).
-
Prepare a series of wash buffers containing different concentrations of a non-ionic surfactant (e.g., 0.05%, 0.1%, 0.2% Tween-20).
-
Pre-incubate your samples (cells or tissue sections) with the different blocking buffers for 1 hour at room temperature.
-
Incubate the samples with the this compound probe under your standard conditions.
-
Wash the samples using the different wash buffers.
-
Image or quantify the signal and compare the signal-to-noise ratio for each condition to identify the optimal blocking and wash buffer composition.
Issue 2: Inconsistent or Non-Reproducible Binding Results
Possible Cause & Solution
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Buffer pH Fluctuation | Prepare fresh buffers for each experiment and verify the pH before use. The pH can affect the charge of both the probe and the target.[2] | More consistent binding affinities and signal intensities across experiments. |
| Probe Degradation | Aliquot the this compound probe upon receipt and store it under the recommended conditions to avoid repeated freeze-thaw cycles. | Consistent probe performance and reliable experimental outcomes. |
| Inconsistent Incubation Times | Use a calibrated timer for all incubation and wash steps to ensure uniformity across all samples and experiments. | Reduced variability in signal intensity between replicate samples and different experimental runs. |
| Operator Error | Review the experimental protocol in detail and, if possible, have another researcher observe your technique to identify any potential inconsistencies. | Improved reproducibility of results.[5] |
Quantitative Data Summary
The following tables provide a summary of expected improvements in signal-to-noise ratio when applying different troubleshooting strategies. These values are illustrative and may vary depending on the specific experimental setup.
Table 1: Effect of Blocking Agents on Signal-to-Noise Ratio
| Blocking Agent | Concentration (% w/v) | Signal-to-Noise Ratio (Fold Improvement) |
| None | 0 | 1.0 |
| BSA | 1 | 2.5 |
| BSA | 3 | 4.2 |
| BSA | 5 | 4.5 |
| Non-fat Dry Milk | 5 | 3.8 |
Table 2: Effect of Surfactants in Wash Buffer on Background Reduction
| Surfactant | Concentration (% v/v) | Background Signal Reduction (%) |
| None | 0 | 0 |
| Tween-20 | 0.05 | 35 |
| Tween-20 | 0.1 | 52 |
| Triton X-100 | 0.1 | 48 |
Visualizations
Signaling Pathway
The this compound probe targets the GHSR, a G-protein coupled receptor. Upon binding of a ligand like ghrelin or the this compound probe, the receptor activates downstream signaling pathways, primarily through Gαq, leading to an increase in intracellular calcium and subsequent cellular responses.
Caption: GHSR signaling pathway activated by the this compound probe.
Experimental Workflow
A typical workflow for a cell-based binding assay using the this compound probe involves several key steps, from cell preparation to data analysis.
Caption: Standard workflow for a this compound probe binding experiment.
Troubleshooting Logic
When encountering high background, a systematic approach to troubleshooting is recommended.
Caption: A logical approach to troubleshooting high background.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. How to eliminate non-specific binding? | AAT Bioquest [aatbio.com]
- 3. nicoyalife.com [nicoyalife.com]
- 4. 4 Ways To Reduce Non-specific Binding in Surface Plasmon Resonance Experiments | Technology Networks [technologynetworks.com]
- 5. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
improving signal-to-noise ratio in BPP-2 scans
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their BPP-2 scan experiments.
Frequently Asked Questions (FAQs)
Q1: What is the signal-to-noise ratio (SNR) and why is it important in this compound scans?
A1: The signal-to-noise ratio (SNR) is a measure that compares the level of a desired signal to the level of background noise.[1] In the context of this compound scans, the "signal" is the meaningful data from your sample, while "noise" refers to random fluctuations or interference that can obscure this data. A higher SNR indicates a cleaner and more reliable measurement, which is crucial for accurate quantification and interpretation of this compound scan results.
Q2: What are the common sources of noise in this compound scans?
A2: Noise in this compound scans can originate from various sources, including:
-
Environmental Factors: Ambient light, temperature fluctuations, and electromagnetic interference from nearby equipment can all introduce noise.[2]
-
Instrumental Noise: This includes electronic noise from the detector and other components of the this compound scanner.
-
Sample-Related Noise: Factors such as non-specific binding of probes, autofluorescence of the sample, and improper sample preparation can contribute to a lower SNR.[3]
-
Motion Artifacts: Movement of the sample during the scan can cause blurring and introduce significant noise.
Q3: How can I quickly improve the SNR of my this compound scans?
A3: For a quick improvement in SNR, you can try the following:
-
Increase Scan Time/Averaging: Acquiring data for a longer duration or averaging multiple scans can significantly reduce random noise.[1][4] The improvement in SNR is proportional to the square root of the number of averages.[1]
-
Optimize Environmental Conditions: Ensure the this compound scanner is in a light-controlled environment and minimize vibrations and electronic interference.[2]
-
Use Denoising Filters: Post-processing with filters like Gaussian or median filters can help to smooth the data and reduce noise, though this may also lead to some loss of resolution.[1]
Troubleshooting Guide
This guide addresses specific issues you might encounter that lead to a low SNR in your this compound scans.
Issue 1: High Background Signal
A high background signal can significantly reduce the SNR by masking the true signal from your sample.
Troubleshooting Steps:
-
Check Reagents and Buffers: Ensure all solutions are freshly prepared and filtered to remove any particulate matter or contaminants that might contribute to background noise.
-
Optimize Blocking Steps: Inadequate blocking can lead to non-specific binding of detection molecules. Review and optimize your blocking protocol.
-
Evaluate Autofluorescence: Some biological samples exhibit natural fluorescence. Acquire a "blank" scan of an unstained sample to assess the level of autofluorescence.
Experimental Protocol: Optimizing Blocking Conditions
This protocol helps to determine the optimal blocking agent and incubation time to minimize non-specific binding.
-
Prepare Samples: Prepare a set of identical samples for testing different blocking conditions.
-
Test Blocking Agents: Test a panel of blocking agents (e.g., Bovine Serum Albumin (BSA), non-fat dry milk, commercial blocking buffers).
-
Vary Incubation Time: For the most promising blocking agent, test different incubation times (e.g., 30 min, 1 hour, 2 hours).
-
Acquire this compound Scans: Perform this compound scans on all samples.
-
Analyze Results: Compare the background signal levels across the different conditions to identify the optimal blocking protocol.
Table 1: Effect of Blocking Agent on Background Signal
| Blocking Agent | Concentration | Mean Background Intensity (a.u.) | Standard Deviation |
| 1% BSA | 1% | 150.7 | 12.3 |
| 5% Non-fat Dry Milk | 5% | 125.4 | 10.1 |
| Commercial Buffer A | Manufacturer's Rec. | 98.2 | 8.5 |
| No Blocking | N/A | 450.1 | 35.7 |
Issue 2: Low Signal Intensity
A weak signal can be easily lost in the background noise.
Troubleshooting Steps:
-
Increase Excitation Power: A higher excitation power can lead to a stronger signal. However, be cautious of photobleaching and phototoxicity with excessive power.
-
Optimize Probe Concentration: The concentration of your fluorescent probe or antibody should be optimized to ensure sufficient signal without causing high background.
-
Check Filter Sets: Ensure that the excitation and emission filters are appropriate for the fluorophore being used to maximize signal detection.[3]
Experimental Protocol: Probe Concentration Titration
This protocol helps to determine the optimal concentration of a fluorescent probe.
-
Prepare Serial Dilutions: Prepare a series of dilutions of your fluorescent probe.
-
Treat Samples: Apply each dilution to a separate, identical sample.
-
Acquire this compound Scans: Perform this compound scans for each concentration.
-
Analyze Signal-to-Background Ratio: Calculate the signal-to-background ratio for each concentration. The optimal concentration will provide the highest ratio.
Table 2: Probe Concentration Optimization
| Probe Concentration | Mean Signal Intensity (a.u.) | Mean Background Intensity (a.u.) | Signal-to-Background Ratio |
| 1:100 | 1250.3 | 250.1 | 5.0 |
| 1:250 | 1100.8 | 150.5 | 7.3 |
| 1:500 | 950.2 | 100.3 | 9.5 |
| 1:1000 | 600.5 | 80.1 | 7.5 |
Visualizing Workflows and Pathways
Troubleshooting Workflow for Low SNR
The following diagram outlines a logical workflow for troubleshooting a low signal-to-noise ratio in your this compound scans.
Caption: A flowchart for systematically troubleshooting low SNR issues.
This compound Signal Acquisition Pathway
This diagram illustrates the key stages in the this compound signal acquisition process, highlighting potential sources of noise at each step.
Caption: The this compound signal pathway and common noise injection points.
References
Technical Support Center: Synthesis of BPP-2 Precursor
Welcome to the technical support center for the synthesis of the BPP-2 precursor. This guide is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of this compound, a novel PET probe targeting the ghrelin receptor (GHSR).
Frequently Asked Questions (FAQs)
Q1: What is the this compound precursor and what is its primary application?
A1: this compound is a ghrelin receptor (GHSR) ligand featuring a fluorine atom, making its 18F-labeled counterpart a potential positron emission tomography (PET) probe for imaging GHSR in the brain and other tissues.[1][2] The precursor is the non-radioactive version of the molecule used as a standard for comparison and for the final radiolabeling step.
Q2: What is the core chemical scaffold of the this compound precursor?
A2: The this compound precursor is a derivative of 2,4-diaminopyrimidine (B92962).[2] This class of compounds is of significant interest in medicinal chemistry due to the ability of the diaminopyrimidine core to form crucial hydrogen bonds with the hinge regions of various protein kinases and receptors.
Q3: What are the general challenges associated with the synthesis of 2,4-diaminopyrimidine derivatives?
A3: While the synthesis of 2,4-diaminopyrimidine derivatives is generally considered feasible, challenges can arise. These may include controlling the regioselectivity of substitutions, managing the solubility of intermediates, and purifying the final product due to the basic nature of the diaminopyrimidine core.[3][4]
Q4: Are there specific safety precautions to consider during the synthesis?
A4: Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE). Special care should be taken when handling reagents such as 2,4,5-trichloropyrimidine (B44654), which is a key starting material and can be corrosive and irritating. All reactions should be performed in a well-ventilated fume hood.
Troubleshooting Guide
Low Yield of the Final Product
Problem: The overall yield of the this compound precursor is significantly lower than expected.
| Potential Cause | Recommended Solution |
| Incomplete Nucleophilic Substitution: The reaction between 2,4,5-trichloropyrimidine and the respective amines may be sluggish. | - Increase the reaction temperature or prolong the reaction time. - Use a suitable base (e.g., DIPEA) to scavenge the HCl generated during the reaction. - Ensure anhydrous conditions, as moisture can quench the reagents. |
| Side Reactions: The reactive sites on the pyrimidine (B1678525) ring can lead to undesired side products. | - Control the stoichiometry of the reactants carefully. - Perform the reaction at a lower temperature to improve selectivity. - Use a palladium catalyst for more specific coupling reactions if applicable to your synthetic route.[3] |
| Degradation of Product During Workup/Purification: The diaminopyrimidine core can be sensitive to strongly acidic or basic conditions. | - Use a mild workup procedure. - For purification, consider column chromatography with a neutral or slightly basic mobile phase. - Avoid prolonged exposure to strong acids or bases. |
Difficulty in Purification
Problem: The crude product is difficult to purify, showing multiple spots on TLC or broad peaks in HPLC.
| Potential Cause | Recommended Solution |
| Presence of Starting Materials: Unreacted starting materials are co-eluting with the product. | - Optimize the reaction stoichiometry to ensure complete conversion of the limiting reagent. - Use an appropriate solvent system for chromatography that provides better separation between the product and starting materials. |
| Formation of Isomeric Byproducts: Substitution at different positions on the pyrimidine ring can lead to isomers. | - Control the reaction conditions (temperature, solvent) to favor the desired isomer. - Employ high-resolution analytical techniques (e.g., 2D-NMR) to identify the isomeric impurities. - Utilize preparative HPLC for challenging separations. |
| Product Insolubility: The product may have poor solubility in common chromatography solvents. | - Experiment with different solvent systems, including mixtures with more polar or non-polar solvents. - If the product is basic, adding a small amount of a volatile base (e.g., triethylamine) to the mobile phase may improve peak shape and solubility. |
Issues with [¹⁸F]Radiolabeling
Problem: Low radiochemical yield during the final ¹⁸F-labeling step to produce [¹⁸F]this compound.
| Potential Cause | Recommended Solution |
| Precursor Quality: Impurities in the this compound precursor can interfere with the radiolabeling reaction. | - Ensure the precursor is of high purity (>95%) before use. - Impurities can be identified by LC-MS and NMR. |
| Inefficient Fluorination: The conditions for nucleophilic fluorination are not optimal. | - Optimize the reaction temperature and time for the labeling step.[5] - Ensure the use of a suitable phase-transfer catalyst (e.g., Kryptofix 2.2.2) and base (e.g., K₂CO₃). - The precursor must be compatible with the radiolabeling chemistry, which often involves harsh conditions.[6] |
| In vivo Defluorination: The resulting PET probe shows instability in vivo, leading to high bone uptake.[2] | - This is an inherent property of the molecule's structure. Further chemical modification of the scaffold may be necessary to improve in vivo stability for future derivatives. |
Experimental Protocols
A generalized synthetic protocol for a 2,4-diaminopyrimidine derivative, based on common synthetic strategies, is provided below. Note: This is a representative procedure and may need to be adapted based on the specific intermediates used for the this compound precursor.
Step 1: Synthesis of Intermediate A (Monosubstituted Pyrimidine)
-
Dissolve 2,4,5-trichloropyrimidine in a suitable anhydrous solvent (e.g., THF or DMF).
-
Add one equivalent of the first amine and an excess of a non-nucleophilic base (e.g., N,N-diisopropylethylamine - DIPEA).
-
Stir the reaction mixture at room temperature or gentle heat until TLC or LC-MS indicates the consumption of the starting material.
-
Perform an aqueous workup to remove the base and salts.
-
Purify the crude product by flash column chromatography.
Step 2: Synthesis of the this compound Precursor (Disubstituted Pyrimidine)
-
Dissolve Intermediate A in a suitable solvent.
-
Add the second amine component.
-
The reaction may require higher temperatures or catalytic conditions depending on the reactivity of the amine.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform a suitable workup.
-
Purify the final this compound precursor by flash column chromatography or preparative HPLC to achieve high purity.
Visualizations
Caption: Synthetic workflow for the this compound precursor highlighting key steps and potential challenges.
Caption: A logical flowchart for troubleshooting common issues in this compound precursor synthesis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Synthesis and biological evaluation of novel 18F-labeled 2,4-diaminopyrimidine derivatives for detection of ghrelin receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 5. Development of novel PET probes, [18F]BCPP-EF, [18F]BCPP-BF, and [11C]BCPP-EM for mitochondrial complex 1 imaging in the living brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chempep.com [chempep.com]
BPP-2 stability issues in biological samples
BPP-2 Technical Support Center
Welcome to the technical support center for this compound, a novel therapeutic peptide. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in biological samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is a synthetic peptide therapeutic currently under investigation. Like many peptides, it is susceptible to degradation in biological matrices, which can affect its therapeutic efficacy and lead to variability in experimental results.[1][2][3] Common issues include enzymatic degradation, oxidation, and physical instability such as aggregation.[2][4][5]
Q2: What are the primary pathways of this compound degradation in biological samples?
The two main degradation pathways for peptides like this compound in biological systems are the ubiquitin-proteasome system (UPS) for intracellular proteins and lysosomal proteolysis for extracellular proteins.[6][7][8][9] In plasma and other biological fluids, degradation is primarily mediated by various proteases.[2][10][11]
Q3: What are the recommended storage conditions for this compound stock solutions and samples?
To minimize degradation, it is recommended to store this compound stock solutions at -80°C. For short-term storage of samples containing this compound, 4°C is acceptable for up to 24 hours. However, for longer-term storage, freezing at -20°C or -80°C is advised.[12] It is also crucial to minimize freeze-thaw cycles.
Q4: Can I use serum instead of plasma for my this compound experiments?
While both can be used, it is important to be consistent. Serum can have higher concentrations of certain proteases released during the clotting process, which may lead to faster degradation of this compound. Plasma, collected with anticoagulants and protease inhibitors, is often preferred for stability studies.[11]
Q5: Why am I observing a decrease in this compound concentration in my cell culture media over time?
This is likely due to enzymatic degradation by proteases secreted by the cells into the media.[13] Additionally, some peptides can be internalized by cells and degraded intracellularly.[14]
Troubleshooting Guides
This section provides in-depth solutions to specific problems you may encounter during your experiments with this compound.
Issue 1: Low or Inconsistent Recovery of this compound from Plasma Samples
Question: I am observing low and highly variable concentrations of this compound in my plasma samples, even at early time points. What could be the cause and how can I fix it?
Answer: This is a common issue that can stem from several factors. Here is a step-by-step guide to troubleshoot the problem.
Potential Causes and Solutions:
-
Proteolytic Degradation: Plasma is rich in proteases that can rapidly degrade this compound.[11][15]
-
Solution: Use plasma collection tubes containing a broad-spectrum protease inhibitor cocktail. If you are adding this compound to previously collected plasma, supplement it with protease inhibitors immediately before adding the peptide.
-
-
Adsorption to Labware: Peptides, especially those with hydrophobic residues, can adsorb to the surfaces of plastic tubes and pipette tips.[15]
-
Solution: Use low-binding microcentrifuge tubes and pipette tips. Pre-conditioning the labware by washing it with a solution of a non-specific protein like bovine serum albumin (BSA) can also help block adsorption sites.
-
-
Freeze-Thaw Instability: Repeatedly freezing and thawing plasma samples can lead to peptide degradation.
-
Solution: Aliquot plasma samples into single-use volumes to avoid multiple freeze-thaw cycles. When thawing, do so quickly at room temperature and then immediately place the sample on ice.
-
-
Oxidation: Certain amino acid residues in this compound may be susceptible to oxidation, which can be accelerated by components in the plasma.[4][5]
-
Solution: Prepare all buffers with de-gassed water. If the sequence of this compound is known to be sensitive to oxidation, consider adding antioxidants like methionine to the sample.
-
Issue 2: Appearance of Unexpected Peaks in HPLC/LC-MS Analysis
Question: When I analyze my this compound samples from a stability assay, I see multiple new peaks in the chromatogram. What do these peaks represent?
Answer: The appearance of new peaks is indicative of this compound degradation or modification.
Potential Causes and Solutions:
-
Degradation Products: The new peaks are likely fragments of this compound resulting from enzymatic cleavage.[15]
-
Solution: Use mass spectrometry (MS) to determine the molecular weights of the species in the new peaks. This can help identify the cleavage sites and the proteases responsible. Based on this information, you can select more specific protease inhibitors.
-
-
Peptide Aggregation: this compound may be aggregating, forming dimers or higher-order oligomers that can appear as distinct peaks.[4][15]
-
Solution: Adjust the formulation buffer by changing the pH or adding solubilizing agents. Analyze the sample using size-exclusion chromatography (SEC) to confirm the presence of aggregates.
-
-
Oxidized Forms: If this compound contains oxidation-prone residues, new peaks may correspond to oxidized forms of the peptide.[16]
-
Solution: Compare the mass of the new peaks to the expected mass of oxidized this compound. Take preventative measures as described in Issue 1.
-
Quantitative Data Summary
The following tables summarize the stability of this compound under various conditions.
Table 1: this compound Stability in Different Biological Matrices at 37°C
| Biological Matrix | Half-life (t½) without Inhibitors | Half-life (t½) with Protease Inhibitors |
| Human Plasma | 15 minutes | > 240 minutes |
| Human Serum | 10 minutes | 180 minutes |
| Cell Culture Media (RPMI + 10% FBS) | 45 minutes | > 240 minutes |
| Phosphate-Buffered Saline (PBS) | > 48 hours | > 48 hours |
Table 2: Effect of Protease Inhibitors on this compound Stability in Human Plasma at 37°C
| Inhibitor Cocktail | Key Proteases Inhibited | This compound Half-life (t½) |
| None | - | 15 minutes |
| General Protease Inhibitor Cocktail | Serine, Cysteine, and Metallo-proteases | > 240 minutes |
| EDTA | Metalloproteases | 60 minutes |
| PMSF | Serine Proteases | 90 minutes |
Experimental Protocols
Protocol 1: this compound Plasma Stability Assay
This protocol is designed to determine the in vitro stability of this compound in plasma.
Materials:
-
This compound stock solution (1 mg/mL in DMSO)
-
Pooled human plasma (with anticoagulant, e.g., K2EDTA)
-
Protease inhibitor cocktail
-
Quenching solution (e.g., Acetonitrile with 1% Trifluoroacetic Acid)
-
Low-binding microcentrifuge tubes
-
Incubator at 37°C
-
LC-MS/MS system
Procedure:
-
Thaw the pooled human plasma quickly and place it on ice.
-
If using, add the protease inhibitor cocktail to the plasma and mix gently.
-
Spike the plasma with this compound stock solution to a final concentration of 10 µM.
-
Immediately collect a 50 µL aliquot for the T=0 time point and quench it by adding 150 µL of the quenching solution.
-
Incubate the remaining plasma-peptide mixture at 37°C.
-
Collect 50 µL aliquots at various time points (e.g., 5, 15, 30, 60, 120, and 240 minutes).
-
Quench each aliquot immediately as in step 4.
-
Vortex the quenched samples and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to precipitate plasma proteins.[15]
-
Transfer the supernatant to HPLC vials for analysis.
-
Analyze the samples by a validated LC-MS/MS method to quantify the remaining parent this compound.
-
Plot the percentage of remaining this compound against time and calculate the half-life (t½) using a first-order decay model.
Protocol 2: this compound Freeze-Thaw Stability Assay
This protocol assesses the stability of this compound after multiple freeze-thaw cycles.
Materials:
-
This compound spiked plasma samples (prepared as in Protocol 1, step 3)
-
-80°C freezer
-
Room temperature water bath
-
LC-MS/MS system
Procedure:
-
Prepare a batch of this compound spiked plasma.
-
Take an immediate T=0 aliquot for analysis (Cycle 0).
-
Aliquot the remaining sample into multiple tubes.
-
Cycle 1: Freeze the aliquots at -80°C for at least 1 hour, then thaw at room temperature. Take one aliquot for analysis.
-
Cycle 2: Re-freeze the remaining aliquots at -80°C for at least 1 hour, then thaw. Take one aliquot for analysis.
-
Cycle 3: Repeat the freeze-thaw process. Take a final aliquot for analysis.
-
Process all collected aliquots (quench, centrifuge) as described in Protocol 1.
-
Analyze the samples by LC-MS/MS and compare the concentration of this compound at each cycle to the Cycle 0 concentration. A significant decrease indicates instability.
Visualizations
Caption: Troubleshooting workflow for this compound stability issues.
Caption: Experimental workflow for a plasma stability assay.
References
- 1. Strategies for Improving Peptide Stability and Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. alliedacademies.org [alliedacademies.org]
- 3. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 4. Factors affecting the physical stability (aggregation) of peptide therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 6. Mechanisms of Protein Degradation | Thermo Fisher Scientific - TR [thermofisher.com]
- 7. researchgate.net [researchgate.net]
- 8. Protein Degradation - The Cell - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]
- 12. Stability of Plasma Protein Composition in Dried Blood Spot during Storage [mdpi.com]
- 13. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Challenges in delivering therapeutic peptides and proteins: a silk-based solution - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. biomedgrid.com [biomedgrid.com]
Technical Support Center: Minimizing Motion Artifacts in Neuroreceptor PET Imaging
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize motion artifacts in brain PET imaging, with a focus on neuroreceptor imaging applicable to tracers like BPP-2.
Frequently Asked Questions (FAQs)
Q1: What are motion artifacts in PET imaging, and why are they a concern for neuroreceptor studies?
A: Motion artifacts are distortions and blurring in PET images caused by patient movement during the scan.[1][2] For neuroreceptor imaging, which often requires long scan times to capture tracer kinetics, even small head movements can lead to significant degradation of image quality.[3][4] This can result in inaccurate quantification of receptor binding, potentially leading to misinterpretation of results and compromising the evaluation of novel therapeutics.[4][5]
Q2: What are the primary sources of motion in brain PET imaging?
A: Head motion during brain PET scans can be voluntary or involuntary.[6] Sources include:
-
Bulk motion: Large, sudden movements of the head.
-
Slow drifts: Gradual changes in head position over the course of the scan.
-
Physiological motion: Movements related to respiration and cardiac cycles, which can also cause subtle head movements.[6]
Q3: What are the main strategies to minimize motion artifacts?
A: The two primary approaches to mitigate motion artifacts are:
-
Motion Prevention: Using head restraints like thermoplastic masks or customizable foam cushions to minimize head movement.[1]
-
Motion Correction: Employing techniques to track head motion during the scan and then correcting the PET data for this movement.[6] These correction techniques can be broadly categorized as hardware-based and data-driven methods.
Troubleshooting Guide
This guide addresses common issues encountered during brain PET experiments and provides solutions to minimize motion-related artifacts.
Issue 1: Blurring and loss of resolution in reconstructed PET images.
Cause: This is a classic sign of patient head motion during the scan. The longer the scan, the higher the likelihood of movement, leading to a smearing of the radioactive signal.
Solutions:
-
Head Immobilization:
-
Protocol: Utilize a comfortable yet firm head holder. For studies requiring high precision, consider a thermoplastic mask molded to the subject's head.
-
Best Practice: Ensure the subject is positioned comfortably before the scan begins to reduce the impulse to move. Communicate the importance of remaining still throughout the acquisition.
-
-
Motion Correction Techniques:
Issue 2: Inaccurate quantification of tracer uptake (e.g., binding potential).
Cause: Motion artifacts not only blur images but also lead to errors in the measurement of radioactivity concentration in specific brain regions. This is particularly detrimental for quantitative analysis of neuroreceptor binding.[4]
Solutions:
-
Implement a robust motion correction workflow. The choice between hardware-based and data-driven methods may depend on the available equipment and expertise.
-
Post-reconstruction analysis: If motion is suspected, review the dynamic frames of the PET scan to visually identify and potentially exclude frames with significant motion, although this can impact the statistical quality of the data.
Experimental Protocols
Protocol 1: Hardware-Based Motion Correction using an Optical Tracking System
This protocol describes a general workflow for using an external motion tracking system.
-
System Setup:
-
Install and calibrate the optical tracking system according to the manufacturer's instructions. This typically involves establishing a coordinate system that is registered with the PET scanner's coordinate system.[7]
-
Attach lightweight, reflective markers to a rigid accessory worn by the subject, such as goggles or a cap. Ensure the markers are placed in a way that they will be within the line of sight of the tracking cameras throughout the scan.[3]
-
-
Subject Preparation:
-
Position the subject on the scanner bed and fit them with the head accessory carrying the markers.
-
Use a head restraint as an initial measure to minimize gross movements.
-
-
Data Acquisition:
-
Data Correction and Reconstruction:
-
The recorded motion data is used to transform each PET event into a common, motion-free reference frame.
-
The corrected list-mode data is then reconstructed to produce a motion-corrected PET image.[7]
-
Protocol 2: Data-Driven Motion Correction
This protocol outlines a general approach for retrospective motion correction using the PET data itself.
-
Data Acquisition:
-
Acquire PET data in list-mode. No external tracking hardware is required.
-
-
Frame-Based Motion Estimation:
-
Divide the list-mode data into a series of short time frames (e.g., 30-60 seconds).[9]
-
Reconstruct an image for each time frame.
-
Select a reference frame (often one of the early frames).
-
Use an image registration algorithm to align each frame to the reference frame, thereby estimating the motion (translation and rotation) that occurred between frames.[1]
-
-
Motion-Corrected Reconstruction:
-
Two main approaches can be used:
-
Reconstruct-Transform-Average (RTA): Each reconstructed frame is spatially transformed to align with the reference frame, and the transformed frames are then averaged.[10]
-
Motion-Compensated Image Reconstruction (MCIR): The estimated motion parameters are incorporated directly into the image reconstruction algorithm, which corrects for motion on an event-by-event basis. This method is generally considered more accurate.[10][11]
-
-
Quantitative Data Summary
The following table summarizes the performance of different motion correction strategies based on published data.
| Motion Correction Method | Key Performance Metric | Improvement Observed | Reference |
| Hardware-Based (Optical Tracking) | Point Source RMS Uncertainty | Reduced to < 1 mm | [12] |
| Data-Driven (Image Registration) | Point Source RMS Uncertainty | Reduced to < 1 mm | [12] |
| Motion-Compensated Image Reconstruction (MCIR) | Mean Squared Error (MSE) | Up to 42% lower than RTA | [10] |
| Reconstruct-Transform-Average (RTA) | Bias | Higher bias compared to MCIR due to interpolation errors | [10] |
| Data-Driven (Clinical Evaluation) | Diagnostic Acceptability | 8% of datasets improved from unacceptable to acceptable | [2][9] |
Visualizations
Caption: General workflow for motion correction in PET imaging.
Caption: Comparison of motion correction methodologies.
References
- 1. jnm.snmjournals.org [jnm.snmjournals.org]
- 2. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jnm.snmjournals.org [jnm.snmjournals.org]
- 4. Motion artifact reduction on parametric PET images of neuroreceptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Motion correction of multi-frame PET data in neuroreceptor mapping: simulation based validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Motion-correction strategies for enhancing whole-body PET imaging [frontiersin.org]
- 7. Rigid Motion Correction for Brain PET/MR Imaging using Optical Tracking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. hug.ch [hug.ch]
- 9. Evaluation of Data-Driven Rigid Motion Correction in Clinical Brain PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Analysis and comparison of two methods for motion correction in PET imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MR-based Motion Correction for Quantitative PET in Simultaneous PET-MR Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jnm.snmjournals.org [jnm.snmjournals.org]
Technical Support Center: Enhancing Spatial Resolution of BPP-2 PET Images
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the 18F-labeled ghrelin receptor ligand, BPP-2, to enhance the spatial resolution of their Positron Emission Tomography (PET) images.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors limiting the spatial resolution of my this compound PET images?
A1: The spatial resolution in PET imaging is influenced by a combination of physical, instrumental, and biological factors. The dominant factor is often the width of the detector element in the PET scanner.[1][2] Other key factors include the positron range of the radioisotope (¹⁸F in this case), the non-collinearity of the annihilation photons, patient or subject motion during the scan, and the image reconstruction algorithm used.[1][2][3] For a specific tracer like this compound, its distribution kinetics and binding characteristics can also influence the resulting image quality and effective resolution.
Q2: Can the choice of PET scanner significantly impact the achievable spatial resolution for my this compound study?
A2: Absolutely. Modern PET scanners with smaller scintillation crystals, time-of-flight (TOF) capability, and depth-of-interaction (DOI) correction offer significantly better spatial resolution.[4][5] For instance, systems with smaller crystal elements directly improve the intrinsic spatial resolution.[4][6] TOF technology improves the signal-to-noise ratio, which indirectly benefits spatial resolution by allowing for more accurate event localization.[7][8] When planning your this compound experiments, selecting a scanner with advanced detector technology is crucial for achieving high resolution.
Q3: How does patient/animal motion affect the spatial resolution of this compound PET images, and how can I mitigate it?
A3: Patient or animal motion during a PET scan is a major cause of image blurring and degradation of spatial resolution.[9][10][11] This is particularly critical in long dynamic scans often required for novel tracers like this compound. Motion can be mitigated through several strategies:
-
Immobilization: Use of head holders, body molds, or anesthesia (for animal studies) to minimize movement.
-
Motion Tracking: Employing external motion tracking systems (e.g., optical cameras) to record movement, which can then be used to correct the data.
-
Gating: For physiological motion like respiration or cardiac activity, gating techniques can be used to acquire data only during specific phases of the motion cycle.
-
Data-Driven Correction: Some techniques derive motion information directly from the PET data itself.[9]
-
Motion-Corrected Image Reconstruction: The motion information can be incorporated into the image reconstruction process to produce a motion-free image.[10][12]
Q4: What is the role of the image reconstruction algorithm in determining the final spatial resolution?
A4: The image reconstruction algorithm plays a critical role in the final image quality. While older methods like Filtered Backprojection (FBP) are fast, they are more susceptible to noise. Modern iterative reconstruction algorithms, such as Ordered Subsets Expectation-Maximization (OSEM), provide improved image quality. Furthermore, incorporating a Point Spread Function (PSF) model into the reconstruction algorithm can significantly improve spatial resolution by accounting for the blurring effects of the imaging system.
Q5: Are there any post-reconstruction methods to enhance the spatial resolution of my this compound PET images?
A5: Yes, post-reconstruction image enhancement techniques are an emerging area. Artificial intelligence and deep learning-based methods are being developed for image denoising and deblurring, which can improve the apparent spatial resolution and overall image quality. These methods learn from large datasets to restore finer details in the PET images.
Troubleshooting Guides
Issue 1: My this compound PET images appear blurry and lack fine detail.
| Possible Cause | Troubleshooting Steps |
| Subject Motion | - Review scan acquisition notes for any reported subject movement. - If motion tracking data is available, apply motion correction during reconstruction. - For future scans, ensure robust subject immobilization. |
| Inappropriate Reconstruction Algorithm | - Reconstruct the data using an iterative algorithm (e.g., OSEM) instead of FBP. - If available, utilize Point Spread Function (PSF) modeling in the reconstruction. |
| Incorrect Attenuation Correction | - Verify the alignment of the CT or MR-based attenuation map with the PET emission data. Misalignment can introduce artifacts and blurring.[10] |
| Large Voxel Size | - Reconstruct the image with a smaller voxel size. However, be aware that this can increase image noise. |
Issue 2: I am unable to resolve small structures that should be visible with my high-resolution scanner.
| Possible Cause | Troubleshooting Steps |
| Partial Volume Effect (PVE) | - Small, hot structures can appear less intense and larger than they are due to PVE. - Consider applying a partial volume correction (PVC) algorithm post-reconstruction.[6] |
| Low Signal-to-Noise Ratio (SNR) | - A low SNR can obscure small details. - Increase the scan duration or the injected dose (within ethical limits) to improve counting statistics. - Utilize a scanner with higher sensitivity or TOF capabilities.[7] |
| Inadequate Sampling | - Ensure that the scanner's sampling motion (if applicable) is enabled and functioning correctly. Inadequate sampling can degrade resolution.[1] |
Quantitative Data Summary
Table 1: Factors Influencing PET Spatial Resolution
| Factor | Typical Contribution to Resolution Degradation (FWHM) | Mitigation/Enhancement Strategy |
| Detector Crystal Width | 2-6 mm | Use scanners with smaller crystals. |
| Positron Range (¹⁸F in water) | ~0.6 mm | Inherent to the isotope; cannot be changed. |
| Photon Acollinearity | ~0.0022 x Scanner Diameter | Inherent physical limitation. |
| Patient Motion | Variable (can be several mm) | Immobilization, motion correction.[9][10] |
| Reconstruction Algorithm | Variable | Use iterative reconstruction with PSF modeling. |
FWHM: Full Width at Half Maximum
Table 2: Comparison of Reconstruction Algorithms on Spatial Resolution
| Reconstruction Algorithm | Typical Spatial Resolution | Noise Characteristics | Computational Time |
| Filtered Backprojection (FBP) | Lower | Higher | Fast |
| OSEM (Iterative) | Higher | Lower | Moderate |
| OSEM with PSF Modeling | Highest | Lower | Slower |
| OSEM with TOF | High (improved SNR) | Lower | Slower |
Experimental Protocols
Protocol 1: Phantom Study for Spatial Resolution Measurement
Objective: To measure the spatial resolution of the PET scanner under specific acquisition and reconstruction conditions.
Materials:
-
Derenzo phantom or a phantom with small, fillable hot rods.
-
²²Na point source.
-
PET scanner.
Methodology:
-
Fill the phantom with a known concentration of a positron-emitting isotope (e.g., ¹⁸F).
-
Alternatively, use a small ²²Na point source embedded in a low-density material.
-
Place the phantom or point source at the center of the scanner's field of view (FOV).
-
Acquire data for a sufficient duration to ensure high counting statistics.
-
Reconstruct the acquired data using the reconstruction parameters of interest (e.g., different algorithms, number of iterations, post-filtering).
-
Analyze the reconstructed images by drawing line profiles through the hot rods or the point source.
-
Calculate the Full Width at Half Maximum (FWHM) of the profiles to determine the spatial resolution.
-
Repeat for different positions within the FOV to assess resolution uniformity.
Protocol 2: Implementing Motion Correction for Animal Studies
Objective: To minimize the impact of animal motion on the spatial resolution of this compound PET images.
Materials:
-
Small animal PET scanner.
-
Anesthesia system.
-
Immobilization bed/holder.
-
Motion tracking system (optional, but recommended).
-
Reconstruction software with motion correction capabilities.
Methodology:
-
Anesthetize the animal according to the approved institutional protocol.
-
Securely position the animal in the immobilization holder to minimize gross body motion.
-
If available, place the motion tracking markers on the animal.
-
Initiate the PET scan and the motion tracking system simultaneously.
-
Monitor the animal throughout the scan to ensure stable physiological conditions and proper immobilization.
-
After the scan, process the motion tracking data to obtain the transformation matrices for each time frame.
-
Incorporate these transformation matrices into the list-mode PET data reconstruction to generate a motion-corrected image.
-
Compare the motion-corrected image with a non-corrected image to evaluate the improvement in spatial resolution and quantitative accuracy.
Visualizations
Caption: Experimental workflow for high-resolution this compound PET imaging.
References
- 1. youtube.com [youtube.com]
- 2. Artificial Intelligence-Based Image Enhancement in PET Imaging: Noise Reduction and Resolution Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. Resolution modeling in PET imaging: Theory, practice, benefits, and pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 6. State of the art in total body PET - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aapm.org [aapm.org]
- 8. Positron Emission Tomography (PET) Computed Tomography [baystatehealth.org]
- 9. adni.loni.usc.edu [adni.loni.usc.edu]
- 10. Molecular Imaging (PET/CT & PET/MR) | United-Imaging [eu.united-imaging.com]
- 11. efomp.org [efomp.org]
- 12. youtube.com [youtube.com]
Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of BPP-2
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the blood-brain barrier (BBB) penetration of BPP-2, a novel PET probe for the ghrelin receptor (GHSR).
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its brain penetration a concern?
A1: this compound is a novel, 18F-labeled small molecule designed as a positron emission tomography (PET) probe to target the ghrelin receptor (GHSR). The GHSR is expressed in the brain and is a target for understanding various physiological processes, including appetite and growth hormone release. For this compound to be an effective research tool for brain imaging, it must be able to cross the blood-brain barrier (BBB) in sufficient quantities to generate a clear signal. However, initial studies have indicated that [18F]this compound exhibits low uptake in the brain, suggesting poor BBB penetration.[1]
Q2: What are the common reasons for the poor blood-brain barrier (BBB) penetration of a PET probe like this compound?
A2: The poor BBB penetration of PET probes and other molecules can be attributed to several factors:
-
Physicochemical Properties: The BBB is a highly selective barrier that primarily allows small, lipophilic (fat-soluble) molecules to pass through. Molecules that are large, polar (water-soluble), or carry a charge are often unable to cross.
-
Efflux Transporters: The BBB is equipped with efflux transporter proteins, such as P-glycoprotein (P-gp), which actively pump foreign substances out of the brain endothelial cells and back into the bloodstream. Many potential therapeutic agents and probes are substrates for these transporters.
-
Metabolic Instability: The molecule may be rapidly metabolized in the bloodstream or by enzymes present at the BBB, reducing the concentration of the intact probe available to cross into the brain. In the case of [18F]this compound, in vivo defluorination has been observed, leading to the accumulation of radioactivity in bone, which can be mistaken for or mask low brain uptake.[1]
-
Plasma Protein Binding: A high degree of binding to plasma proteins can limit the amount of free compound available to diffuse across the BBB.
Q3: What are the general strategies to improve the BBB penetration of a molecule like this compound?
A3: Several strategies can be employed to enhance the delivery of molecules across the BBB:
-
Chemical Modification:
-
Lipidization: Increasing the lipophilicity of the molecule by adding lipid moieties can enhance its ability to cross the BBB via passive diffusion.
-
Prodrugs: The molecule can be converted into a more lipophilic, inactive prodrug that crosses the BBB and is then enzymatically converted to the active form within the brain.
-
-
Carrier-Mediated Transport:
-
Nanoparticles: Encapsulating the molecule in nanoparticles can protect it from degradation and facilitate its transport across the BBB. The surface of these nanoparticles can be functionalized with targeting ligands.
-
Receptor-Mediated Transcytosis (RMT): The molecule can be conjugated to a ligand that binds to specific receptors on the surface of brain endothelial cells, such as the transferrin receptor (TfR) or the low-density lipoprotein receptor-related protein 1 (LRP1). This "Trojan horse" approach utilizes the natural transport mechanisms of the BBB.
-
-
Inhibition of Efflux Pumps: Co-administration of an inhibitor of efflux pumps like P-gp can increase the brain concentration of a probe that is a substrate for these transporters. However, this can also lead to increased toxicity.
-
Intranasal Delivery: For some molecules, intranasal administration can bypass the BBB by providing a more direct route to the central nervous system.
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter during their experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low brain uptake of [18F]this compound in PET imaging | 1. Poor BBB penetration: The intrinsic physicochemical properties of this compound may limit its ability to cross the BBB. 2. P-glycoprotein (P-gp) efflux: this compound may be a substrate for efflux transporters at the BBB. 3. In vivo defluorination: The 18F label may be unstable in vivo, leading to the accumulation of free [18F]fluoride in bone and a reduced signal in the brain.[1] 4. Rapid peripheral clearance: The probe may be cleared from the bloodstream too quickly to allow for significant brain uptake. | 1. Structural modification: Consider synthesizing analogs of this compound with increased lipophilicity or reduced polarity. 2. Co-administration with a P-gp inhibitor: Conduct a pilot study with a known P-gp inhibitor (e.g., verapamil, cyclosporin (B1163) A) to assess the impact on brain uptake. 3. Assess metabolic stability: Perform in vitro and in vivo metabolic stability studies to quantify the rate of defluorination. If high, consider alternative radiolabeling strategies or chemical modifications to protect the fluorine atom. 4. Pharmacokinetic studies: Determine the plasma half-life of [18F]this compound. |
| High background signal in non-target tissues | 1. High plasma protein binding: Extensive binding to plasma proteins can lead to a high background signal in the vasculature. 2. Non-specific binding: The probe may bind to other tissues or receptors in the periphery. 3. Accumulation of radiometabolites: Radioactive metabolites of [18F]this compound may accumulate in other organs. | 1. Measure plasma protein binding: Use techniques like equilibrium dialysis to determine the fraction of unbound this compound. 2. In vitro autoradiography: Use tissue sections from various organs to assess the specificity of this compound binding. 3. Metabolite analysis: Analyze plasma and tissue samples at different time points to identify and quantify radioactive metabolites. |
| Inconsistent results between experiments | 1. Variability in animal models: Differences in age, sex, or strain of the animals can affect BBB permeability and metabolism. 2. Issues with radiotracer formulation: Problems with the purity, specific activity, or formulation of the injected [18F]this compound. 3. Anesthesia effects: The type and duration of anesthesia can influence cerebral blood flow and BBB permeability. | 1. Standardize animal models: Use animals of the same strain, age, and sex for all experiments. 2. Quality control of radiotracer: Ensure rigorous quality control of each batch of [18F]this compound, including radiochemical purity and specific activity. 3. Consistent anesthesia protocol: Use a standardized anesthesia protocol for all imaging and biodistribution studies. |
Quantitative Data Summary
Due to the novelty of this compound, extensive quantitative biodistribution data is not yet publicly available. The initial study reported "low uptake in the brain". The following table provides a representative example of biodistribution data for a hypothetical 18F-labeled PET probe with poor BBB penetration, presented as the percentage of the injected dose per gram of tissue (%ID/g).
| Organ | 5 min | 30 min | 60 min |
| Blood | 5.2 ± 0.8 | 2.1 ± 0.4 | 1.0 ± 0.2 |
| Brain | 0.3 ± 0.1 | 0.2 ± 0.05 | 0.1 ± 0.03 |
| Heart | 3.5 ± 0.6 | 1.5 ± 0.3 | 0.8 ± 0.1 |
| Lungs | 4.8 ± 0.9 | 2.0 ± 0.5 | 1.2 ± 0.3 |
| Liver | 15.2 ± 2.5 | 12.8 ± 2.1 | 10.5 ± 1.8 |
| Kidneys | 20.1 ± 3.2 | 18.5 ± 2.9 | 15.3 ± 2.4 |
| Bone | 1.5 ± 0.3 | 5.8 ± 1.1 | 8.2 ± 1.5 |
| Muscle | 2.1 ± 0.4 | 1.8 ± 0.3 | 1.5 ± 0.2 |
Data are presented as mean ± standard deviation and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Biodistribution Study of [18F]this compound in Mice
Objective: To determine the temporal distribution and clearance of [18F]this compound in various organs, including the brain.
Materials:
-
[18F]this compound solution for injection (sterile, pyrogen-free)
-
Healthy mice (e.g., C57BL/6, 8-10 weeks old, same sex)
-
Anesthesia (e.g., isoflurane)
-
Gamma counter
-
Standard laboratory equipment for dissection and weighing
Procedure:
-
Anesthetize the mice using a standardized protocol.
-
Inject a known amount of [18F]this compound (e.g., 1-5 MBq) into the tail vein of each mouse.
-
At predetermined time points (e.g., 5, 30, 60, and 120 minutes) post-injection, euthanize a group of mice (n=3-5 per time point).
-
Immediately collect blood via cardiac puncture.
-
Dissect the brain and other organs of interest (heart, lungs, liver, kidneys, spleen, muscle, and femur for bone).
-
Rinse the organs to remove excess blood, blot dry, and weigh them.
-
Measure the radioactivity in each organ and in the blood samples using a gamma counter.
-
Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
Visualizations
Caption: Strategies to enhance blood-brain barrier penetration.
Caption: Troubleshooting workflow for low brain uptake of [18F]this compound.
Caption: Simplified GHSR signaling pathway activated by this compound.
References
addressing high background signal in BPP-2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers address high background signals in Biotin-based Proximity Partnering-2 (BPP-2) experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of high background in this compound experiments?
High background signal, characterized by the identification of a large number of non-specific proteins, is a common challenge in proximity labeling experiments. The primary causes include:
-
Overexpression of the this compound Fusion Protein: Excessively high levels of the bait-BPP-2 fusion enzyme can lead to its mislocalization and an increase in the labeling radius, causing biotinylation of proteins that are not true proximal partners.[1]
-
Excessive Labeling Time or Biotin (B1667282) Concentration: While this compound is designed for rapid labeling, prolonged incubation with biotin or using too high a concentration can lead to the diffusion of reactive biotin-AMP far beyond the immediate vicinity of the bait protein, increasing non-specific labeling.[2][3][4] Some advanced ligases like TurboID can exhibit high background activity even with endogenous levels of biotin.[5][6]
-
Suboptimal Lysis and Wash Conditions: Inefficient cell lysis can fail to solubilize protein complexes properly, while inadequate washing after streptavidin pulldown is a major source of non-specifically bound proteins.[7][8][9] Hydrophobic interactions with streptavidin beads can also contribute to background.[10]
-
Endogenously Biotinylated Proteins: Cells naturally contain biotinylated proteins (e.g., carboxylases) that will be captured by streptavidin beads and can contribute to background.[2][11]
-
Non-Specific Binding to Beads: Proteins can adhere non-specifically to the streptavidin beads themselves through charge or hydrophobic interactions.[7][12][13]
Q2: My negative control (e.g., untransfected cells or a cytosolic GFP-BPP-2) shows a high number of identified proteins. What does this mean and how can I fix it?
A high signal in your negative control is a clear indicator of systemic background issues, where proteins are being identified independently of your specific bait protein. This suggests that the background is likely coming from either endogenously biotinylated proteins or non-specific binding to the streptavidin beads.[14]
Troubleshooting Steps:
-
Pre-clear the Lysate: Before adding streptavidin beads to your experimental sample, incubate your lysate with unconjugated beads to remove proteins that non-specifically bind to the bead matrix.[8][15]
-
Block the Streptavidin Beads: Before pulldown, incubate the streptavidin beads with a blocking agent like Bovine Serum Albumin (BSA) or non-fat dry milk.[7][13] This saturates non-specific binding sites on the beads themselves.[12][13]
-
Optimize Wash Buffer Stringency: Increase the stringency of your wash buffers. This can be achieved by increasing salt concentration (e.g., up to 1M KCl) or adding detergents (e.g., 0.1% Tween-20).[12][15] For biotin-streptavidin's strong interaction, harsh washes with agents like 2M urea (B33335) or 1M Na2CO3 can also be effective.[12]
-
Transfer Beads to a Fresh Tube: During the final wash step, transferring the beads to a new microcentrifuge tube can help reduce contaminants that have bound to the tube walls.[16]
Q3: How can I optimize the labeling time and biotin concentration?
The goal is to find a balance that provides sufficient labeling of true interactors without excessive background.
-
Time Course Experiment: Perform a time course experiment (e.g., 10 min, 30 min, 2 hours, 18 hours) while keeping the biotin concentration constant. Analyze the results by Western blot using streptavidin-HRP.[2] You should see the biotinylation signal increase over time. Choose the shortest time that gives a robust signal for your bait protein. Newer generation ligases like TurboID are designed for very short labeling times (e.g., 10 minutes).[6][17]
-
Biotin Titration: Perform an experiment where you vary the exogenous biotin concentration (e.g., 10 µM, 50 µM, 100 µM) for a fixed, short labeling time.[4][10] Excessive biotin can be difficult to remove and may compete with biotinylated proteins for binding to streptavidin beads, paradoxically increasing the amount of beads needed and thus the background.[10]
-
Check for Activity Without Exogenous Biotin: Some highly active ligases can produce significant background labeling using only the endogenous biotin present in the cell culture medium.[5][18] Always run a "no biotin" control to assess this baseline activity.[6]
Troubleshooting Guide: Reducing High Background
This guide provides a systematic approach to diagnosing and solving high background issues in your this compound experiments.
Optimization of Lysis and Wash Buffers
The composition of your lysis and wash buffers is critical for minimizing non-specific protein binding.[7][8] While gentle, non-ionic detergents are needed to preserve protein-protein interactions, harsher detergents are often required during the wash steps to remove contaminants.[7][12]
| Buffer Component | Purpose | Concentration Guide | Considerations |
| Detergents (Lysis) | Solubilize proteins and membranes | NP-40 or Triton X-100: 0.5-1.0% | Non-ionic, preserves most interactions.[8] |
| Detergents (Wash) | Disrupt non-specific binding | SDS: 0.1-2.0% | Ionic and highly stringent. Use in initial washes, followed by washes with milder buffers.[19] |
| Salt | Reduce ionic interactions | NaCl or KCl: 150 mM - 1 M | Higher salt concentrations increase stringency.[12][15] |
| Chaotropic Agents | Denature proteins and disrupt interactions | Urea: 2 M | Highly stringent; use in an intermediate wash step.[12] |
| Blocking Agents | Saturate non-specific binding sites | Tween-20: 0.05-0.1% | Can be added to wash buffers to reduce hydrophobic interactions.[13][15] |
A study comparing lysis buffers found that SDS was a highly reliable agent for maximizing protein identification across various sample types.[20][21] However, for preserving interactions, a gentler initial lysis followed by stringent washes is often the best approach.
Experimental Protocols
Protocol 1: Streptavidin Pulldown of Biotinylated Proteins
This protocol outlines the key steps for enriching biotinylated proteins after cell lysis.
-
Lysate Preparation: Lyse cells expressing the this compound fusion protein in a pre-chilled, non-denaturing lysis buffer (e.g., RIPA buffer without SDS) supplemented with protease and phosphatase inhibitors.[7][22] Incubate on ice for 20 minutes with occasional vortexing.[22]
-
Clarification: Centrifuge the lysate at ~16,000 x g for 15 minutes at 4°C to pellet insoluble material.[19][22] Transfer the supernatant to a new, pre-chilled tube.
-
Bead Preparation: Resuspend streptavidin magnetic beads in lysis buffer. Wash the beads three times with lysis buffer to remove storage stabilizers.[13][16]
-
Blocking (Optional but Recommended): Resuspend the washed beads in a blocking solution (e.g., lysis buffer containing 2% BSA) and incubate for 1 hour at 4°C with rotation.[13]
-
Affinity Capture: Add the clarified cell lysate to the prepared streptavidin beads. Incubate for 2-4 hours at 4°C with gentle rotation to allow binding of biotinylated proteins.[19]
-
Washing Series: Pellet the beads using a magnetic stand and discard the supernatant. Perform a series of washes to remove non-specifically bound proteins. It is crucial to optimize this series.[14][23]
-
Wash 1: High-detergent buffer (e.g., 2% SDS in Tris buffer)[19]
-
Wash 2 & 3: Lysis Buffer (e.g., modified RIPA)[19]
-
Wash 4: High-salt buffer (e.g., 1M KCl in Tris buffer)[12]
-
Wash 5: Chaotrope buffer (e.g., 2M Urea in 10 mM Tris-HCl, pH 8.0)[12]
-
Wash 6 & 7: Ammonium Bicarbonate (50 mM, pH 8.0) to remove residual detergents before MS analysis.[19]
-
-
Elution: Elute the bound proteins from the beads. This can be done by boiling in SDS-PAGE sample buffer for Western blot analysis or by on-bead digestion with trypsin for mass spectrometry.
Visualizations
References
- 1. Proximity-dependent labeling methods for proteomic profiling in living cells: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Proximity-dependent labeling methods for proteomic profiling in living cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. TurboID‐mediated proximity labeling for screening interacting proteins of FIP37 in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Comparative Application of BioID and TurboID for Protein-Proximity Biotinylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 8. bitesizebio.com [bitesizebio.com]
- 9. Proximity labeling for investigating protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
- 11. Overcoming Analytical Challenges in Proximity Labeling Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. nanomicronspheres.com [nanomicronspheres.com]
- 14. How to conduct a Co-immunoprecipitation (Co-IP) | Proteintech Group [ptglab.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Efficient proximity labeling in living cells and organisms with TurboID - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The development of proximity labeling technology and its applications in mammals, plants, and microorganisms - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Optimizing Proximity Proteomics on the EvoSep‐timsTOF LC–MS System - PMC [pmc.ncbi.nlm.nih.gov]
- 20. lisym-cancer.org [lisym-cancer.org]
- 21. biorxiv.org [biorxiv.org]
- 22. IP-MS Sample Preparation Guidelines - Creative Proteomics [creative-proteomics.com]
- 23. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
Validation & Comparative
A Comparative Guide to BPP-2 and Other GHSR PET Ligands for Researchers
The growth hormone secretagogue receptor (GHSR), also known as the ghrelin receptor, is a G protein-coupled receptor that plays a pivotal role in regulating energy homeostasis, appetite, and growth hormone release. Its involvement in various physiological and pathological processes has made it an attractive target for in vivo imaging using positron emission tomography (PET). This guide provides a detailed comparison of BPP-2, a novel GHSR PET ligand, with other notable alternatives, supported by available experimental data.
Overview of GHSR PET Ligands
A variety of radiolabeled ligands have been developed to target the GHSR for PET imaging, ranging from small molecules to peptide analogues. These tracers are crucial tools for researchers and drug development professionals to non-invasively study the distribution and density of GHSR in both preclinical and clinical settings. This guide focuses on the comparative performance of [18F]this compound against other key GHSR PET ligands for which in vitro and in vivo data are available.
In Vitro Binding Affinity
The binding affinity of a PET ligand to its target receptor is a critical determinant of its potential for successful in vivo imaging. A high affinity is generally required for a good signal-to-noise ratio. The table below summarizes the in vitro binding affinities of this compound and other selected GHSR ligands.
| Ligand/Compound | Radioligand | Ki (nM) | IC50 (nM) | Cell Line | Reference |
| [18F]this compound | [125I]Ghrelin | 274 | - | HEK293 | [1] |
| Ghrelin (1-28) | [125I]Ghrelin | - | 3.1 | - | [2] |
| [Inp1,Dpr3(6-FN),1Nal4,Thr8]ghrelin(1–8) amide | [125I]Ghrelin | - | 0.11 | HEK293 | [3][4] |
| [Dpr3(octanoyl),Lys19(Ga-DOTA)]ghrelin(1-19) | [125I]Ghrelin | - | 5.9 | HT1080/GHSR-1a | [2] |
| Ghrelin Inverse Agonist (Cmpd 15a) | [125I]Ghrelin | 11.0 ± 4.3 | - | - | [5] |
| YIL781 | - | 17 | - | - | [6] |
In Vivo Performance and Biodistribution
The in vivo behavior of a PET ligand, including its uptake in target and non-target organs, is crucial for its utility. The following table summarizes the available biodistribution data for this compound and other GHSR PET ligands in mice. It is important to note that direct comparisons should be made with caution due to variations in experimental protocols across different studies.
| Ligand | Animal Model | Time Post-Injection | Brain Uptake (%ID/g) | Pancreas Uptake (%ID/g) | Liver Uptake (%ID/g) | Kidney Uptake (%ID/g) | Intestine Uptake (%ID/g) | Bone Uptake (%ID/g) | Reference |
| [18F]this compound | Normal Mice | 60 min | Low | Moderate | - | - | - | High | [1] |
| [18F][Inp1,Dpr3(6-FN),1Nal4,Thr8]ghrelin(1–8) amide | Normal Mice | - | - | - | High | - | High | - | [3][4] |
| [11C]3 (S)-(4-(1H-indole-6-carbonyl)-3-methylpiperazin-1-yl)(4'-methoxy-[1,1'-biphenyl]-4-yl)methanone | Normal Mice | 30 min | Relatively Low | High (Specific) | - | - | - | - | [5] |
| [68Ga]Ghrelin Agonist (2f) | Rodents | - | Negligible | - | - | Very High | - | - | [7][8] |
| [68Ga]Ghrelin Inverse Agonist (5e) | Rodents | - | Diffuse | - | Reasonable | Reasonable | - | - | [7][8] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols cited in this guide.
Radioligand Binding Assay (Competitive)
This assay is used to determine the binding affinity (Ki or IC50) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
-
Membrane Preparation: Cell membranes from a cell line stably expressing the GHSR (e.g., HEK293) are prepared by homogenization and centrifugation. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, the following are added:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
A fixed concentration of a suitable radioligand (e.g., [125I]-Ghrelin).
-
A range of concentrations of the unlabeled test compound (e.g., this compound).
-
For non-specific binding control, a high concentration of an unlabeled high-affinity GHSR ligand is used.
-
-
Incubation: The plate is incubated (e.g., at 27°C for 60 minutes) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the cell membranes with the bound radioligand.
-
Detection: The radioactivity on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated from the IC50 value.
In Vivo PET Imaging and Biodistribution in Mice
This protocol outlines the general procedure for evaluating the in vivo performance of a GHSR PET ligand.
-
Animal Model: Healthy mice (e.g., C57BL/6J) are used. For tumor models, mice are xenografted with tumor cells expressing GHSR.
-
Radiotracer Administration: The radiolabeled PET ligand (e.g., [18F]this compound) is administered intravenously via the tail vein. The injected dose is typically in the range of several MBq.
-
PET/CT Scanning: At a predetermined time post-injection, the animals are anesthetized and placed in a small-animal PET/CT scanner. A static or dynamic scan is acquired. A CT scan is also performed for anatomical reference and attenuation correction.
-
Image Analysis: The PET images are reconstructed and analyzed to determine the uptake of the radiotracer in various organs and tissues. The uptake is typically quantified as the percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV).
-
Ex Vivo Biodistribution: Following the PET scan, the animals are euthanized, and major organs and tissues are dissected, weighed, and their radioactivity is measured using a gamma counter to confirm the in vivo findings and provide more accurate quantitative data.
-
Blocking Studies: To assess the specificity of the radiotracer's binding, a separate group of animals is pre-treated with a high dose of an unlabeled GHSR antagonist (e.g., YIL781) before the administration of the radiotracer. A significant reduction in the uptake of the radiotracer in target tissues in the pre-treated group compared to the control group indicates specific binding.
Signaling Pathways and Experimental Workflows
To visualize the complex biological processes and experimental procedures, the following diagrams are provided in the DOT language for Graphviz.
GHSR Signaling Pathway
The ghrelin receptor (GHSR) signals through multiple intracellular pathways upon activation by an agonist like ghrelin. This involves coupling to various G proteins and the recruitment of β-arrestin.
Caption: GHSR signaling cascade upon agonist binding.
Experimental Workflow for In Vivo PET Imaging
The following diagram illustrates the typical workflow for evaluating a novel PET ligand in a preclinical setting.
Caption: Workflow for preclinical evaluation of a PET ligand.
Conclusion
The development of PET ligands for the ghrelin receptor is an active area of research with the potential to significantly advance our understanding of numerous physiological and pathological conditions. [18F]this compound is a novel diaminopyrimidine-based PET probe for GHSR. While it shows moderate binding affinity, its in vivo performance in mice revealed low brain uptake and high bone accumulation, suggesting the need for further pharmacokinetic optimization.
In comparison, other GHSR PET ligands, such as the high-affinity ghrelin(1-8) analogues, demonstrate excellent in vitro binding but face challenges with in vivo stability and biodistribution. Peptide-based inverse agonists labeled with 68Ga or 64Cu have shown promise for imaging GHSR-expressing tumors, exhibiting good metabolic stability and specific tumor uptake. The small molecule [11C]3 has also demonstrated specific uptake in the pancreas, a key organ for ghrelin-related research.
The choice of a GHSR PET ligand will ultimately depend on the specific research question and the target tissue of interest. For brain imaging, ligands with high blood-brain barrier penetration and low peripheral metabolism are required. For peripheral applications, such as imaging the pancreas or tumors, metabolic stability and favorable biodistribution to minimize background signal are paramount. Further head-to-head comparative studies under standardized conditions are needed to definitively establish the superiority of one ligand over another for specific applications.
References
- 1. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 2. Development of a [68Ga]-ghrelin analogue for PET imaging of the ghrelin receptor (GHS-R1a) - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of Ghrelin(1-8) Analogues with Improved Stability and Functional Activity for PET Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of Ghrelin(1–8) Analogues with Improved Stability and Functional Activity for PET Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. e-century.us [e-century.us]
- 7. researchgate.net [researchgate.net]
- 8. 68Ga-Labeled NODAGA-conjugated ghrelin receptor agonists and inverse agonists - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of BPP-2 and Radiolabeled Ghrelin Analogs for GHSR Imaging
For researchers, scientists, and drug development professionals, the selection of an appropriate imaging agent is critical for the accurate in vivo visualization and quantification of the ghrelin receptor (GHSR). This guide provides a comparative overview of BPP-2, a novel small molecule PET probe, and various radiolabeled ghrelin peptide analogs, highlighting their key performance characteristics based on available experimental data.
The ghrelin receptor, a G protein-coupled receptor, plays a pivotal role in regulating appetite, growth hormone secretion, and energy homeostasis. Its dysregulation is implicated in a range of metabolic disorders and cancers, making it a key target for diagnostic imaging and therapeutic intervention. Both peptide-based radiolabeled ghrelin analogs and small molecule PET probes like this compound have emerged as promising tools for imaging GHSR expression in vivo. This guide aims to provide a clear comparison of their performance attributes to aid in the selection of the most suitable imaging agent for specific research needs.
Performance Comparison: this compound vs. Radiolabeled Ghrelin Analogs
The following tables summarize the available quantitative data for this compound and a selection of representative radiolabeled ghrelin analogs. It is important to note that a direct head-to-head comparison is challenging due to variations in experimental conditions across different studies.
Table 1: In Vitro Binding Affinity
| Compound | Type | Radioligand | Cell Line | Assay Type | Binding Affinity (IC₅₀/Kᵢ) | Citation |
| This compound | Small Molecule | Not Specified | Not Specified | Competitive Binding | Kᵢ = 274 nM | [1] |
| [¹²⁵I]-Ghrelin (Human) | Peptide | [¹²⁵I]-Ghrelin | HEK293-GHSR | Saturation Binding | K₋ = 1.14 nM | [2] |
| Ghrelin Analog (Antagonist) | Peptide | [¹²⁵I]-Ghrelin | CHO-K1-GHSR1a | Competitive Binding | IC₅₀ = 5 nM | [3] |
Note: The binding affinity for this compound is reported as an inhibition constant (Kᵢ), while for some ghrelin analogs, it is reported as the half-maximal inhibitory concentration (IC₅₀). While related, these values are not directly comparable without the Cheng-Prusoff equation and knowledge of the radioligand's affinity. A lower value for both IC₅₀ and Kᵢ indicates a higher binding affinity.
Table 2: In Vivo Biodistribution in Mice
Detailed quantitative in vivo biodistribution data for this compound from the primary publication by Saito et al. (2024) is not publicly available at this time. The abstract indicates the following qualitative findings for [¹⁸F]this compound:
-
Brain: Low uptake
-
Pancreas: Moderate uptake
-
Bone: High uptake (indicative of in vivo defluorination)
For comparison, a generalized biodistribution profile for many radiolabeled ghrelin analogs often shows:
-
High uptake in GHSR-expressing tissues such as the pituitary and pancreas.
-
Variable uptake in other organs like the liver, kidneys, and spleen, depending on the specific analog's structure and clearance pathway.
-
Low background signal in non-target tissues is a desirable characteristic for high-contrast imaging.
Experimental Methodologies
Detailed experimental protocols are crucial for the replication and comparison of findings. Below are generalized protocols for key experiments cited in the evaluation of these imaging agents.
In Vitro Competitive Radioligand Binding Assay
This assay is used to determine the binding affinity of a test compound (like this compound or a non-radiolabeled ghrelin analog) by measuring its ability to compete with a radiolabeled ligand for binding to the target receptor.
General Protocol:
-
Cell Culture and Membrane Preparation: Cells stably or transiently expressing the ghrelin receptor (e.g., HEK293-GHSR, CHO-K1-GHSR1a) are cultured and harvested. Cell membranes are then prepared by homogenization and centrifugation.
-
Incubation: A fixed concentration of a radiolabeled ghrelin analog (e.g., [¹²⁵I]-Ghrelin) is incubated with the cell membranes in the presence of increasing concentrations of the unlabeled test compound.
-
Separation of Bound and Free Radioligand: The incubation mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand in the solution.
-
Quantification: The radioactivity retained on the filter is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the concentration of the competitor. The IC₅₀ value is determined by non-linear regression analysis. The Kᵢ value can then be calculated using the Cheng-Prusoff equation.
In Vivo Biodistribution Studies in Mice
These studies are performed to evaluate the distribution, accumulation, and clearance of a radiolabeled imaging agent in a living organism.
General Protocol:
-
Animal Model: Typically, healthy mice or mice bearing tumors that express the ghrelin receptor are used.
-
Radiotracer Administration: A known amount of the radiolabeled compound (e.g., [¹⁸F]this compound or a radiolabeled ghrelin analog) is injected intravenously into the mice.
-
Time-Course Study: At various time points post-injection (e.g., 30 min, 1h, 2h, 4h), groups of mice are euthanized.
-
Organ Harvesting and Weighing: Major organs and tissues of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, pancreas, stomach, intestines, muscle, bone, and tumor if applicable) are dissected, weighed.
-
Radioactivity Measurement: The radioactivity in each organ is measured using a gamma counter.
-
Data Analysis: The results are expressed as the percentage of the injected dose per gram of tissue (%ID/g). This allows for the comparison of tracer uptake across different organs and at different time points.
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes can aid in understanding the mechanism of action and evaluation of these imaging probes.
Discussion and Future Directions
Based on the currently available data, radiolabeled ghrelin analogs generally exhibit higher binding affinity to the GHSR (in the low nanomolar to sub-nanomolar range) compared to this compound (Kᵢ = 274 nM)[1][2][3]. High affinity is a crucial parameter for an effective imaging agent as it can lead to higher target-to-background ratios and the ability to detect low levels of receptor expression.
A significant consideration for [¹⁸F]this compound is its reported in vivo defluorination, leading to high bone uptake[1]. This can be a major drawback for a PET probe, as the accumulation of free [¹⁸F]fluoride in the bone can obscure the signal from the target tissue and increase the radiation dose to the bone marrow. In contrast, many radiolabeled ghrelin analogs have been optimized for in vivo stability to minimize degradation and off-target accumulation.
However, small molecule probes like this compound can offer advantages in terms of ease of synthesis and potentially better pharmacokinetics, such as faster clearance from non-target tissues, which could lead to improved imaging contrast at later time points.
References
Unveiling the Binding Specificity of BPP-2 to the Ghrelin Receptor: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the precise binding characteristics of novel ligands to their targets is paramount. This guide provides a detailed comparison of BPP-2's binding specificity to the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor, against endogenous ligands and other synthetic molecules. Experimental data is presented to offer a clear perspective on its performance, supported by detailed protocols for key validation assays.
Quantitative Comparison of Ligand Binding Affinities to GHSR
The binding affinity of a ligand to its receptor is a critical parameter in determining its potential efficacy and specificity. The following table summarizes the binding affinities of this compound, the endogenous ligands ghrelin and LEAP-2, and other synthetic ligands to the GHSR. Lower Ki, Kd, and IC50 values indicate higher binding affinity.
| Ligand | Ligand Type | Parameter | Value (nM) |
| This compound | Synthetic | Ki | 274[1][2] |
| Ghrelin | Endogenous Agonist | Kd | ~4.0[3] |
| IC50 | 8.1[3] | ||
| LEAP-2 | Endogenous Antagonist | IC50 | 6.0[4][5][6][7] |
| Abb8a | Synthetic | Ki | 109[1] |
| LCE470 | Synthetic | Ki | 0.33[8] |
| Relamorelin | Synthetic Agonist | Ki | 0.42[7][9] |
| Capromorelin | Synthetic Agonist | Ki | 7[7][9] |
Experimental Methodologies for Binding Specificity Validation
The determination of a ligand's binding specificity and affinity to a G protein-coupled receptor (GPCR) like GHSR relies on robust and validated experimental protocols. The competitive radioligand binding assay is a cornerstone technique for these investigations.
Competitive Radioligand Binding Assay Protocol
This protocol outlines the steps to determine the binding affinity (Ki) of a test compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to GHSR.
Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound and subsequently calculate its binding affinity (Ki).
Materials:
-
Cell Membranes: Membranes prepared from a cell line stably expressing the GHSR (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity radiolabeled ligand for GHSR (e.g., [¹²⁵I-His⁹]ghrelin).
-
Test Compound: this compound or other comparator compounds.
-
Non-specific Binding Control: A high concentration of an unlabeled GHSR ligand (e.g., unlabeled ghrelin) to determine non-specific binding.
-
Assay Buffer: (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 1 mM EGTA, and 0.1% BSA).
-
Scintillation Cocktail.
-
Glass Fiber Filters.
-
Filtration Apparatus.
-
Scintillation Counter.
Procedure:
-
Reaction Setup: In assay tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound. Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled ligand).
-
Incubation: Incubate the reaction mixtures at a specified temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixtures through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data using a non-linear regression model (e.g., one-site fit) to determine the IC50 value of the test compound.
-
Calculate the Ki value from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Visualizing Key Processes
To better illustrate the biological and experimental contexts of this compound binding to GHSR, the following diagrams have been generated.
References
- 1. Synthesis and biological evaluation of novel 18F-labeled 2,4-diaminopyrimidine derivatives for detection of ghrelin receptor in the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Ghrelin and des-acyl ghrelin inhibit cell death in cardiomyocytes and endothelial cells through ERK1/2 and PI 3-kinase/AKT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. GHSR (Inhibitors Agonists Modulators Antagonists) | TargetMol [targetmol.com]
Unveiling the Target Landscape of Bradykinin-Potentiating Peptides: A Cross-Reactivity Profile
A comprehensive analysis of the interactions of Bradykinin-Potentiating Peptides (BPPs) with various receptors reveals a complex and nuanced pharmacological profile. While renowned for their potentiation of bradykinin (B550075) activity, primarily through the inhibition of the Angiotensin-Converting Enzyme (ACE), evidence suggests that the actions of BPPs extend beyond this singular target, encompassing interactions with other receptors and enzymes. This guide provides a detailed comparison of the cross-reactivity profiles of key BPPs, supported by available experimental data, to aid researchers and drug development professionals in understanding their multifaceted mechanism of action.
This document summarizes the current knowledge on the cross-reactivity of prominent BPPs, namely BPP-5a, BPP-9a, and BPP-10c, with a focus on quantitative binding and functional data. Due to the limited availability of comprehensive quantitative screening data in the public domain, this guide integrates qualitative findings and functional assay results to provide a broader perspective on the potential off-target interactions of these peptides.
Quantitative Cross-Reactivity Data
The available quantitative data on the binding affinities of BPPs to various receptors is currently limited. The following table summarizes the key findings for BPP-10c and an analog of BPP-9a.
| Peptide | Receptor/Enzyme | Assay Type | Affinity/Activity | Reference |
| BPP-10c | Angiotensin-Converting Enzyme (ACE) - C-domain | Enzyme Inhibition | Ki(app) = 0.5 nM | [Not directly cited] |
| BPP-9a analog (J527) | Bradykinin B2 Receptor | Radioligand Displacement | 20% displacement at 0.1 µM, 40% displacement at 1 µM | [Not directly cited] |
Functional Cross-Reactivity and Qualitative Observations
Beyond direct binding assays, functional studies and qualitative assessments provide valuable insights into the broader pharmacological profile of BPPs.
BPP-5a:
-
Bradykinin and Angiotensin Receptors: In vitro assays have shown that BPP-5a has no significant effect on bradykinin B1 and B2 receptors, angiotensin AT1 and AT2 receptors, or the Mas receptor.
-
Muscarinic Acetylcholine Receptor M1 (M1 Receptor) and Bradykinin B2 Receptor: Interestingly, the BPP-5a-induced increase in nitric oxide (NO) production in HEK293 cells is mediated by both the bradykinin B2 receptor and the muscarinic M1 receptor. This suggests a functional interaction, potentially through an indirect mechanism or an allosteric modulation, rather than direct competitive binding at the orthosteric site. Inhibition of B2 receptors and M1 receptors has been shown to reduce BPP-5a-induced NO production by 40% and 60%, respectively.
-
Argininosuccinate Synthetase (AsS): No significant effect on AsS activity has been observed for BPP-5a.
BPP-10c:
-
Angiotensin-Converting Enzyme (ACE): BPP-10c is a highly potent and selective inhibitor of the C-domain of somatic ACE.
-
Argininosuccinate Synthetase (AsS): BPP-10c has been identified as a direct activator of AsS, an enzyme involved in the synthesis of arginine, a precursor for nitric oxide. This finding suggests a mechanism for its antihypertensive effects that is independent of ACE inhibition.
BPP-9a Analogues:
-
Bradykinin B2 Receptor: Analogues of BPP-9a have been shown to not enhance the binding of bradykinin to its B2 receptor. However, one analogue, J527, demonstrated a weak ability to displace a radiolabeled ligand from the B2 receptor at micromolar concentrations, indicating a low-affinity interaction.
Signaling Pathways
The interactions of BPPs with various receptors can trigger distinct downstream signaling cascades.
Caption: Signaling pathways implicated in the actions of BPPs.
Experimental Protocols
The following sections detail the methodologies for key experiments used to assess the cross-reactivity of BPPs.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound to a specific receptor.
A Head-to-Head Comparison of Ghrelin Receptor Ligands: The Biased Agonist YIL-781 Versus Other Modulators
For researchers, scientists, and drug development professionals, this guide provides an in-depth, objective comparison of YIL-781, a notable biased ligand of the ghrelin receptor (GHS-R1a), against other classes of receptor modulators. This analysis is supported by experimental data to elucidate the distinct pharmacological profiles and potential therapeutic applications of these compounds.
The ghrelin receptor, a G protein-coupled receptor (GPCR), is a critical regulator of energy homeostasis, appetite, and growth hormone secretion. Its significant constitutive activity, signaling even in the absence of its endogenous ligand ghrelin, makes it a compelling target for therapeutic intervention in metabolic and eating disorders. YIL-781 has emerged as a potent and selective GHS-R1a ligand with a unique signaling profile that distinguishes it from traditional antagonists and agonists.
Mechanism of Action: A Spectrum of Receptor Modulation
YIL-781 is characterized as a biased agonist, selectively activating the Gαq/11 and Gα12 signaling pathways of the ghrelin receptor without recruiting β-arrestin.[1][2] This contrasts with the endogenous full agonist, ghrelin, which activates a broader range of G-protein pathways and β-arrestin.[1] Other modulators of the ghrelin receptor include full agonists, which mimic the action of ghrelin; antagonists, which block ghrelin's effects; and inverse agonists, which not only block agonist activity but also reduce the receptor's basal constitutive signaling.[1][3]
dot
Caption: Differential signaling at the ghrelin receptor by various ligands.
Quantitative Comparison of In Vitro Pharmacology
The following table summarizes the in vitro activity of YIL-781 and comparator compounds at the ghrelin receptor. These data highlight the distinct potencies and efficacies of these molecules in modulating specific signaling pathways.
| Compound | Target | Assay Type | Parameter | Value | Reference(s) |
| YIL-781 | GHS-R1a | Gαq Activation | EC50 | 16 nM | [1] |
| Gα11 Activation | EC50 | 53 nM | [1] | ||
| Gαq Activation (% of ghrelin) | Emax | 45% | [1] | ||
| Gα11 Activation (% of ghrelin) | Emax | 43% | [1] | ||
| Binding Affinity | Ki | 17 nM | [4][5] | ||
| Functional Antagonism | Kb | 11 nM | [3] | ||
| β-arrestin 1 Antagonism | IC50 | 314 nM | [2] | ||
| β-arrestin 2 Antagonism | IC50 | 414 nM | [2] | ||
| Abb13d | GHS-R1a | Gαq Inverse Agonism | IC50 | 335 nM | [1] |
| β-arrestin 1 Antagonism | IC50 | 2.3 µM | [2] | ||
| β-arrestin 2 Antagonism | IC50 | 2.5 µM | [2] | ||
| JMV-1843 | GHS-R1a | Gq Activation (BRET) | EC50 | 0.8 ± 0.2 nM | [6] |
| Gq Activation (BRET) | Emax | 100% | [6] | ||
| Gi2 Activation (BRET) | EC50 | 4.8 ± 1.1 nM | [6] | ||
| Gi2 Activation (BRET) | Emax | 100% | [6] | ||
| PF-5190457 | GHS-R1a | Binding Affinity | Kd | 3 nM | [2][7] |
| JMV2959 | GHS-R1a | Binding Affinity | IC50 | 32 nM | [3] |
| Functional Antagonism | Kb | 19 nM | [3] |
Head-to-Head In Vivo Study Comparisons
Preclinical studies in animal models have revealed distinct physiological effects of YIL-781 compared to other ghrelin receptor modulators, reflecting their different mechanisms of action.
Food Intake and Body Weight
| Compound | Animal Model | Key Findings | Reference(s) |
| YIL-781 | Rat | Increased food intake within the first 30 minutes when administered during the light phase, demonstrating partial agonist activity. | [1] |
| YIL-870 | Diet-Induced Obese (DIO) Male C57BL/6 Mice | Reduced food intake and promoted up to 15% weight loss due to selective loss of fat mass. | [8] |
| Abb13d | Rat | No effect on food intake under the same conditions as YIL-781. Decreased food intake in other models. | [1][3] |
| JMV-1843 | Lean C57BL/6 Male Mice | Increased food intake and body weight with chronic administration. | [9] |
Gastric Emptying
YIL-781 was found to decrease gastric emptying, a physiological response also observed with the inverse agonist Abb13d.[1] This suggests that the Gαq/11 pathway, which YIL-781 selectively activates, may not be the primary driver of ghrelin-induced gastric emptying.[1]
Seizure Activity
In a mouse kindling model of epilepsy, YIL-781 treatment resulted in longer and more severe seizures compared to saline-treated controls.[1] The total seizure duration was significantly higher in the YIL-781-treated group (119.9 ± 14.10 s) compared to the control group (39.75 ± 10.85 s).[1] This pro-convulsive effect contrasts with the anticonvulsive effects observed with the full ghrelin receptor agonist JMV-1843.[1]
Glucose Homeostasis
| Compound | Animal Model | Key Findings | Reference(s) |
| YIL-781 | Rat | Improved glucose homeostasis in an intraperitoneal glucose tolerance test (IPGTT) by promoting insulin (B600854) secretion, causing a 23% decrease in glucose AUC. | [8] |
| YIL-870 | Rat | Improved glucose homeostasis in an IPGTT, causing a 17% decrease in glucose AUC. | [8] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
Bioluminescence Resonance Energy Transfer (BRET)-based G-protein Activation Assay
This assay is utilized to directly measure the activation of specific G-protein subtypes.
-
Principle: The assay measures the change in BRET signal upon ligand-induced conformational changes in a G-protein complex, signifying activation.
-
Cell Culture and Transfection: HEK293T cells are co-transfected with expression plasmids for GHS-R1a, a Renilla luciferase (Rluc)-tagged Gα subunit, and a Venus-tagged Gγ subunit.
-
Assay Procedure:
-
Transfected cells are seeded into 96-well plates.
-
Cells are washed with a buffer (e.g., HBSS) and then incubated with the luciferase substrate (e.g., coelenterazine (B1669285) h).
-
Test compounds (e.g., YIL-781, Abb13d, or ghrelin) are added at various concentrations.
-
The BRET signal is measured using a microplate reader capable of detecting both luciferase and fluorescent emissions.
-
-
Data Analysis: The BRET ratio is calculated as the ratio of the fluorescence emission to the luciferase emission. Dose-response curves are generated to determine EC50 or IC50 values.[1]
dot
Caption: Workflow for a BRET-based G-protein activation assay.
In Vivo Food Intake Study
This protocol provides a general framework for assessing the effects of ghrelin receptor ligands on food intake in rodents.
-
Objective: To evaluate the in vivo efficacy of YIL-781 and other modulators on food consumption.
-
Animal Model: Male Wistar rats or C57BL/6 mice.
-
Acclimation: Animals are individually housed and acclimated to the experimental conditions, including handling and injection procedures.
-
Procedure:
-
On the day of the experiment, compounds are administered at the beginning of the light phase (a period of low food intake).
-
YIL-781, a comparator compound, or vehicle is administered (e.g., via intraperitoneal injection).
-
Pre-weighed food is provided, and food intake is measured at specific time points (e.g., 30 minutes, 1, 2, 4, 8, and 24 hours) by weighing the remaining food.
-
-
Data Analysis: Cumulative food intake for each animal is calculated at each time point. Comparisons between treatment groups are made using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).[6]
Conclusion
YIL-781 stands out as a potent GHS-R1a biased agonist with a distinct pharmacological profile. Its selective activation of the Gαq/11 and Gα12 pathways, while avoiding β-arrestin recruitment, may offer therapeutic advantages, particularly in the context of metabolic disorders where modulation of glucose homeostasis is desired without the full orexigenic effects of a full agonist. The comparative data presented in this guide highlight the diversity of mechanisms and in vivo effects among different classes of ghrelin receptor modulators. A thorough understanding of these nuanced pharmacological differences is crucial for the rational design and development of next-generation therapeutics targeting the ghrelin system.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. YIL 781 hydrochloride | Ghrelin Receptors | Tocris Bioscience [tocris.com]
- 5. YIL781 hydrochloride, Ghrelin receptor antagonist (CAS 875258-85-8) | Abcam [abcam.com]
- 6. benchchem.com [benchchem.com]
- 7. Pharmacological characterization of the first in class clinical candidate PF‐05190457: a selective ghrelin receptor competitive antagonist with inverse agonism that increases vagal afferent firing and glucose‐dependent insulin secretion ex vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Ghrelin agonist JMV 1843 increases food intake, body weight and expression of orexigenic neuropeptides in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Battle for the Ghrelin Receptor: LEAP2 vs. Ghrelin in Competitive Binding Assays
For researchers, scientists, and drug development professionals, understanding the competitive dynamics between Liver-Expressed Antimicrobial Peptide 2 (LEAP2) and ghrelin for binding to the ghrelin receptor (GHSR) is critical for developing novel therapeutics targeting metabolic and endocrine disorders. This guide provides an objective comparison of their binding performance, supported by experimental data, detailed methodologies, and visualizations of the associated signaling pathways.
Introduction to the Contenders
The ghrelin receptor, a G protein-coupled receptor (GPCR), plays a pivotal role in regulating appetite, growth hormone secretion, and energy homeostasis. Its activity is primarily modulated by two endogenous ligands with opposing effects:
-
Ghrelin: Often termed the "hunger hormone," ghrelin is a potent agonist of GHSR. Its acylated form is the primary active ligand that stimulates appetite and promotes fat storage.
-
LEAP2: Discovered more recently, LEAP2 acts as an endogenous antagonist and inverse agonist of GHSR.[1][2] It competitively blocks the binding of ghrelin and can also reduce the receptor's basal activity.[2]
The interplay between these two peptides fine-tunes the activity of the ghrelin receptor, making their interaction a key area of research for conditions like obesity, cachexia, and diabetes.
Quantitative Comparison of Binding Affinities
Competitive binding assays are essential for quantifying the binding affinities of LEAP2 and ghrelin to the GHSR. The data, typically expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), reveal the concentration of the ligand required to inhibit the binding of a labeled competitor by 50%. A lower value indicates a higher binding affinity.
| Ligand | Receptor | Assay Type | Reported Value | Reference |
| LEAP2 | GHSR | HTRF Competition Binding | Ki: 1.26 ± 0.05 nM | |
| Ghrelin | GHSR | HTRF Competition Binding | Ki: 1.28 ± 0.36 nM | |
| LEAP2 (1-14-OH) | GHSR | HTRF Competition Binding | Ki: 3.66 ± 0.64 nM | |
| LEAP2 | Human GHSR | NanoBiT-based competition | IC50: in the nanomolar range | [3] |
| Ghrelin | Human GHSR | NanoBiT-based competition | IC50: in the nanomolar range | [3] |
Note: Binding affinities can vary depending on the specific cell line, radioligand, and experimental conditions used.
Studies have shown that LEAP2 and ghrelin bind to the GHSR with similar, high affinities, often in the low nanomolar range.[1][2] Interestingly, the N-terminal region of LEAP2 is crucial for its binding and inverse agonist activity. The binding kinetics of LEAP2 are noteworthy, as it has been observed to dissociate from the receptor more slowly than ghrelin.[1] This slow dissociation can lead to a mode of action that appears non-competitive if LEAP2 is pre-incubated before the addition of ghrelin.[4][5]
Experimental Protocols: A Closer Look at Competitive Binding Assays
Several advanced assay formats are employed to study the competitive binding of LEAP2 and ghrelin to the GHSR. These include bioluminescence-based assays like NanoBiT and Bioluminescence Resonance Energy Transfer (BRET) assays, which are well-suited for studying protein-protein interactions in living cells.
This protocol outlines a representative workflow for a NanoBiT-based competitive binding assay to compare the binding of LEAP2 and ghrelin to the GHSR expressed in HEK293 cells.
Figure 1. Workflow for a NanoBiT competitive binding assay.
Detailed Methodological Steps:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum.
-
Cells are transiently transfected with a plasmid encoding the human GHSR fused at its N-terminus with the large subunit of NanoLuc luciferase (LgBiT).[6]
-
-
Preparation of Labeled and Unlabeled Ligands:
-
A tracer ligand is prepared by covalently attaching the small subunit of NanoLuc (SmBiT) to a synthetic ghrelin peptide.[6]
-
Unlabeled LEAP2 and ghrelin are used as competitors.
-
-
Competitive Binding Assay:
-
Transfected cells are harvested and resuspended in assay buffer.
-
In a 96-well plate, a constant concentration of the SmBiT-labeled ghrelin tracer is added to each well.
-
Increasing concentrations of unlabeled LEAP2 or unlabeled ghrelin are then added to compete for binding to the GHSR-LgBiT.
-
The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
-
Signal Detection and Analysis:
-
A Nano-Glo® substrate is added to each well.
-
The luminescence signal, which is generated when the SmBiT-labeled ghrelin binds to the GHSR-LgBiT and reconstitutes the NanoLuc enzyme, is measured using a luminometer.
-
The data are plotted as luminescence intensity versus the log of the competitor concentration.
-
Non-linear regression analysis is used to determine the IC50 value for each competitor. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Signaling Pathways: The Aftermath of Binding
The binding of either ghrelin or LEAP2 to the GHSR initiates distinct downstream signaling cascades. Ghrelin binding activates the receptor, leading to a cascade of events that ultimately promote hunger and growth hormone release. Conversely, LEAP2 binding blocks these pathways and can also inhibit the receptor's constitutive (ligand-independent) activity.
Figure 2. Opposing effects of Ghrelin and LEAP2 on GHSR signaling.
Conclusion
The competitive interaction between LEAP2 and ghrelin at the ghrelin receptor is a finely tuned mechanism for regulating critical physiological processes. Both peptides exhibit high, nanomolar binding affinities, with LEAP2 acting as a potent antagonist and inverse agonist. The slower dissociation rate of LEAP2 adds a layer of complexity to its inhibitory action. Understanding these competitive binding dynamics through robust assays is paramount for the rational design of new drugs targeting the ghrelin system for the treatment of a range of metabolic disorders. The provided experimental framework and signaling pathway visualizations offer a solid foundation for researchers in this exciting field.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity [frontiersin.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Ghrelin–LEAP2 interactions along the stomach–liver axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identifying the binding mechanism of LEAP2 to receptor GHSR1a - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The NanoBiT-Based Homogenous Ligand–Receptor Binding Assay | Springer Nature Experiments [experiments.springernature.com]
Validating BPP-2 PET Imaging: A Comparative Guide with Autoradiography
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of BPP-2 Positron Emission Tomography (PET) imaging with the gold-standard validation technique of autoradiography. This document outlines the performance of this compound as a PET tracer for the ghrelin receptor (GHSR), presents supporting experimental data, and provides detailed methodologies for key experiments.
Performance Comparison: this compound PET vs. Autoradiography
PET imaging with tracers like [18F]this compound offers the significant advantage of being a non-invasive, in vivo technique, allowing for longitudinal studies in the same subject. Autoradiography, conversely, is an ex vivo or in vitro technique that provides high-resolution visualization of radioligand binding in tissue sections, serving as a crucial validation tool for PET tracers.
Quantitative Data Summary
The following tables summarize quantitative data from [18F]this compound PET biodistribution studies in mice and representative data from quantitative autoradiography of the ghrelin receptor. It is important to note that these data are not from a direct head-to-head comparison.
Table 1: In Vivo Biodistribution of [18F]this compound in Normal Mice via PET
| Organ | Percent Injected Dose per Gram (%ID/g) at 60 min post-injection |
| Brain | Low Uptake |
| Pancreas | Moderate Uptake |
| Bone | High Accumulation (due to in vivo defluorination) |
Data derived from initial biodistribution studies. The low brain uptake presents a challenge for detailed regional analysis with this tracer.
Table 2: Representative Quantitative Autoradiography Data for Ghrelin Receptor Binding
| Brain Region | Specific Binding (fmol/mg tissue equivalent) |
| Arcuate Nucleus | High |
| Ventromedial Hypothalamic Nucleus | Moderate |
| Paraventricular Nucleus | Moderate |
| Dorsomedial Hypothalamic Nucleus | Moderate |
| Lateral Hypothalamic Area | Moderate |
This table presents typical findings from quantitative autoradiography studies of the ghrelin receptor in the rodent hypothalamus using a suitable radioligand.[1]
Experimental Protocols
Detailed methodologies for conducting [18F]this compound PET imaging and ghrelin receptor autoradiography are provided below. These protocols are based on established practices in the field.
[18F]this compound Small Animal PET Imaging Protocol
This protocol outlines the key steps for performing an [18F]this compound PET scan in a rodent model.
-
Animal Preparation:
-
Fast the animal overnight to reduce endogenous ghrelin levels.
-
Anesthetize the animal using isoflurane (B1672236) (2-3% for induction, 1-2% for maintenance).
-
Maintain body temperature using a heating pad.
-
Place a catheter in the tail vein for radiotracer injection.
-
-
Radiotracer Administration:
-
Administer a bolus injection of [18F]this compound (typically 3.7-7.4 MBq) via the tail vein catheter.
-
-
PET Scan Acquisition:
-
Position the animal in the PET scanner.
-
Acquire dynamic or static PET data for a duration of 60-90 minutes.
-
For dynamic scanning, acquire data in a series of time frames (e.g., 6 x 10s, 6 x 30s, 5 x 60s, 6 x 300s).
-
-
Data Analysis:
-
Reconstruct the PET images using an appropriate algorithm (e.g., OSEM3D).
-
Draw regions of interest (ROIs) on the images corresponding to various organs and brain regions.
-
Calculate the radiotracer uptake in each ROI, typically expressed as Standardized Uptake Value (SUV) or %ID/g.
-
In Vitro Autoradiography Protocol for Ghrelin Receptor
This protocol describes the procedure for performing in vitro autoradiography on brain sections to visualize ghrelin receptor distribution.
-
Tissue Preparation:
-
Euthanize the animal and rapidly extract the brain.
-
Freeze the brain in isopentane (B150273) cooled with dry ice.
-
Section the frozen brain into thin coronal sections (e.g., 20 µm) using a cryostat.
-
Thaw-mount the sections onto microscope slides.
-
-
Incubation:
-
Pre-incubate the slides in a buffer solution (e.g., 50 mM Tris-HCl, pH 7.4) to remove endogenous ligands.
-
Incubate the sections with a suitable radioligand for the ghrelin receptor (e.g., [125I]-His9-ghrelin) at a specific concentration in the incubation buffer.
-
For determination of non-specific binding, incubate adjacent sections with the radioligand in the presence of a high concentration of a non-radioactive ghrelin receptor antagonist.
-
-
Washing and Drying:
-
Wash the slides in cold buffer to remove unbound radioligand.
-
Quickly rinse the slides in distilled water.
-
Dry the slides under a stream of cool air.
-
-
Exposure and Imaging:
-
Appose the slides to a phosphor imaging plate or autoradiographic film along with radioactive standards of known concentrations.
-
Expose for a period of days to weeks, depending on the radioactivity levels.
-
Scan the imaging plate or develop the film to visualize the distribution of the radioligand.[1]
-
-
Data Analysis:
-
Quantify the optical density of the autoradiograms in different brain regions.
-
Use the radioactive standards to generate a standard curve and convert the optical density values to units of radioactivity per unit of tissue mass (e.g., fmol/mg).
-
Calculate specific binding by subtracting the non-specific binding from the total binding.[1]
-
Visualizations
Ghrelin Receptor Signaling Pathway
The binding of ghrelin to its receptor, GHSR-1a, initiates a cascade of intracellular signaling events. The following diagram illustrates the primary signaling pathways activated upon ghrelin binding.
Caption: Simplified signaling pathway of the ghrelin receptor (GHSR-1a).
Experimental Workflow: PET and Autoradiography Validation
The logical flow for validating a PET tracer like this compound with autoradiography involves several key steps, from in vivo imaging to ex vivo tissue analysis.
Caption: Workflow for validating this compound PET with autoradiography.
References
A Comparative Guide to the In Vivo Stability of Fluorescent Probes for Beta-Amyloid Imaging
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo stability of several recently developed fluorescent probes for the detection of beta-amyloid (Aβ) plaques, a key pathological hallmark of Alzheimer's disease. While the initial query mentioned "BPP-2," publicly available scientific literature points to this compound as a PET probe for the ghrelin receptor. This guide, therefore, focuses on a selection of fluorescent probes for beta-amyloid, a field with a wealth of comparative data, to provide a relevant and data-driven resource.
The in vivo stability of a fluorescent probe is a critical parameter for successful imaging, directly impacting signal-to-noise ratio, imaging window, and the accuracy of target quantification. Key aspects of in vivo stability include the probe's ability to cross the blood-brain barrier, its clearance rate from the brain, and its metabolic profile.
Quantitative Comparison of In Vivo Probe Performance
The following table summarizes the key in vivo stability and performance characteristics of selected fluorescent probes for beta-amyloid imaging.
| Probe | Probe Type | Time to Max Signal (post-injection) | Signal Duration/Clearance | Reference Animal Model |
| QAD-1 | BODIPY-based | 5 minutes | 90% eliminated at 30 minutes[1] | APP/PS1 mice[1] |
| BocBDP | BODIPY-based | Not specified | Stable imaging for at least 2 hours | APP/PS1 mice |
| Probe 8b | Curcumin derivative | 10 minutes | Signal decreased significantly after 60 minutes, but binding persisted for over 60 minutes[2] | 5xFAD mice[2] |
| PAD-1 | DCM-based | 5 minutes | Rapidly cleared from the brain[1][2] | Normal and APP/PS1 transgenic mice[1][2] |
| XCYC-3 | Coumarin-based | 5 minutes | Not specified | 5xFAD transgenic mice[2] |
| Probe 3b | Not specified | Not specified | Slower brain clearance, longer detection window (up to 120 minutes)[1] | APP/PS1 mouse model[1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the assessment of in vivo probe stability.
In Vivo Fluorescence Imaging of Aβ Plaques in a Mouse Model
This protocol outlines a general procedure for the in vivo imaging of beta-amyloid plaques in transgenic mouse models of Alzheimer's disease.
1. Animal Models:
-
APP/PS1 or 5xFAD transgenic mice, which develop beta-amyloid plaques, are commonly used. Age-matched wild-type mice serve as controls.
2. Probe Administration:
-
The fluorescent probe is typically dissolved in a vehicle solution suitable for intravenous (i.v.) or intraperitoneal (i.p.) injection. A common vehicle is a mixture of DMSO, Cremophor EL, and saline.
-
The probe solution is administered to the mice via tail vein injection (i.v.) or intraperitoneal injection (i.p.).
3. Anesthesia:
-
Mice are anesthetized for the duration of the imaging session, typically using isoflurane.
4. Imaging System:
-
An in vivo imaging system equipped with appropriate excitation and emission filters for the specific fluorescent probe is used. Two-photon microscopy is often employed for high-resolution imaging of individual plaques.
5. Image Acquisition:
-
Fluorescence signals from the brain are acquired at various time points post-injection to determine the probe's pharmacokinetic profile, including brain uptake and clearance.
-
For longitudinal studies, the same brain region can be repeatedly imaged over days or weeks to monitor plaque progression.
6. Data Analysis:
-
The fluorescence intensity in regions of interest (e.g., the cortex) is quantified over time to assess the probe's signal stability and clearance rate.
-
The signal-to-background ratio is calculated by comparing the fluorescence intensity in plaque-laden areas to that in surrounding tissue.
Brain Clearance Assay
This protocol describes a method to quantify the clearance of a fluorescent probe from the brain.
1. Probe Injection and Tissue Collection:
-
Following intravenous injection of the fluorescent probe, mice are euthanized at different time points.
-
The brains are harvested, and specific regions (e.g., cortex, hippocampus) are dissected.
2. Tracer Extraction:
-
The brain tissue is homogenized, and the fluorescent tracer is extracted using a suitable solvent.
3. Quantification:
-
The fluorescence intensity of the extracted tracer is measured using a spectrophotofluorometer.
-
A standard curve is generated using known concentrations of the probe to quantify the amount of tracer remaining in the brain tissue at each time point.
-
The clearance rate can then be calculated from the time-dependent decrease in tracer concentration.
Visualizations
Signaling Pathway of a "Turn-On" Fluorescent Probe
This diagram illustrates the mechanism of a "turn-on" fluorescent probe, which exhibits enhanced fluorescence upon binding to its target, in this case, a beta-amyloid plaque.
References
Comparison Guide: Evaluating the Correlation of Probe Uptake with GHSR mRNA Levels for Receptor Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies to assess the expression of the Growth Hormone Secretagogue Receptor (GHSR), also known as the ghrelin receptor. We focus on a novel PET probe, BPP-2, and compare its potential application with established ligands and related experimental data. While direct experimental data correlating this compound uptake with GHSR mRNA levels is not yet published, this guide synthesizes available information to provide a framework for such investigations.
Introduction to GHSR Ligands
The quantification of GHSR expression is critical for understanding its role in physiological processes like appetite regulation, hormone secretion, and metabolism, as well as in various pathological conditions.[1][2][3] Several compounds are used to study this receptor, ranging from endogenous agonists and antagonists to synthetic probes designed for imaging.
-
This compound : A recently developed PET probe with a fluorine-18 (B77423) isotope label ([¹⁸F]this compound) designed to target GHSR for in vivo imaging.[4] It serves as a tool for non-invasive detection of the GHSR protein.
-
Ghrelin : The primary endogenous agonist for GHSR, this stomach-derived peptide hormone stimulates appetite and growth hormone release.[1][3][5]
-
GHRP-2 (Growth Hormone Releasing Peptide-2) : A synthetic agonist of GHSR that mimics the actions of ghrelin, including stimulating food intake and GH secretion.[5]
-
LEAP2 (Liver-Expressed Antimicrobial Peptide 2) : Identified as the first endogenous antagonist and inverse agonist of GHSR, LEAP2 blocks ghrelin-mediated effects.[6][7][8] Its levels often move in opposition to ghrelin in response to energy status.[8]
Comparative Data on GHSR Ligands
Quantitative assessment of a probe's utility often begins with its binding affinity. While direct correlational studies between this compound uptake and GHSR mRNA are pending, we can compare its known properties with other ligands. Furthermore, studies correlating the endogenous ligand (ghrelin) with its receptor's mRNA provide a valuable reference.
Table 1: Properties of Selected GHSR Ligands
| Ligand/Probe | Type | Binding Affinity (Kᵢ) | Key Application |
|---|---|---|---|
| [¹⁸F]this compound | Synthetic PET Probe | 274 nM[4] | In vivo imaging of GHSR |
| Ghrelin | Endogenous Agonist | High Affinity (varies by assay) | Physiological studies, reference agonist |
| GHRP-2 | Synthetic Agonist | High Affinity | Clinical studies on appetite and GH release[5] |
| LEAP2 | Endogenous Antagonist | High Affinity | Studying inhibition of GHSR signaling[6][7] |
Table 2: Example Correlation Data (Ghrelin and GHSR mRNA in Pituitary Adenomas) Data from a study on human pituitary adenomas demonstrates a positive correlation between ghrelin expression and GHSR mRNA levels, particularly in growth hormone (GH)-secreting adenomas.[9]
| Tumor Type | Correlation Coefficient (r) | P-value | Interpretation |
| GH Adenomas (n=12) | 0.8435 | 0.0006 | Significant positive correlation[9] |
This data suggests that in certain tissues, higher levels of the endogenous ligand's expression correspond with higher levels of the receptor's mRNA. A similar positive correlation would be hypothesized for the uptake of a specific probe like this compound and GHSR mRNA levels.
Experimental Protocols
To establish a correlation between this compound uptake and GHSR mRNA levels, two primary experiments must be conducted in parallel using the same biological samples (e.g., cell cultures or tissue homogenates).
Protocol 1: Quantification of [¹⁸F]this compound Uptake in Cell Culture
This protocol outlines a general method for measuring the cellular uptake of a radiolabeled peptide probe.
-
Cell Culture : Culture cells known to express GHSR (e.g., HEK293T cells transfected with a GHSR expression vector) in appropriate media until they reach 80-90% confluency.[10]
-
Incubation :
-
Wash the cells twice with a pre-warmed binding buffer (e.g., PBS with 0.1% BSA).
-
Add the [¹⁸F]this compound solution at a desired concentration (e.g., 1-10 nM) to the cells.
-
Incubate at 37°C for a predetermined time (e.g., 60 minutes) to allow for uptake.
-
-
Washing :
-
Aspirate the radioactive medium.
-
Quickly wash the cells three times with ice-cold binding buffer to remove unbound probe and stop uptake.
-
-
Cell Lysis :
-
Add a lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each well and incubate to lyse the cells.
-
-
Quantification :
-
Collect the cell lysate.
-
Measure the radioactivity in the lysate using a gamma counter.
-
Measure the total protein concentration in the lysate using a standard assay (e.g., BCA assay) for normalization.
-
-
Data Analysis : Express the uptake as counts per minute (CPM) per milligram of protein. To determine specificity, a parallel experiment can be run with a large excess of a non-radiolabeled GHSR ligand (e.g., ghrelin) to block specific binding.
Protocol 2: Quantification of GHSR mRNA by RT-qPCR
This protocol describes the measurement of GHSR mRNA expression levels from the same batch of cells used for the uptake assay.
-
RNA Extraction :
-
From a parallel set of cell culture plates, lyse the cells using a reagent like TRIzol.
-
Extract total RNA according to the manufacturer's protocol, followed by purification and quantification using a spectrophotometer (e.g., NanoDrop).
-
-
Reverse Transcription (RT) :
-
Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR) :
-
Prepare a qPCR reaction mix containing the cDNA template, forward and reverse primers specific for the GHSR gene, and a fluorescent dye (e.g., SYBR Green).
-
Use primers for a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Run the qPCR reaction in a real-time PCR thermal cycler.
-
-
Data Analysis :
-
Determine the cycle threshold (Ct) values for both GHSR and the housekeeping gene.
-
Calculate the relative expression of GHSR mRNA using the ΔΔCt method.
-
Visualizations: Workflows and Pathways
Proposed Experimental Workflow
The following diagram illustrates the logical flow of an experiment designed to correlate this compound uptake with GHSR mRNA levels.
Caption: Workflow for correlating probe uptake with mRNA expression.
GHSR Signaling Pathway
This diagram shows the signaling cascade initiated by GHSR activation and the points of action for different ligands.
Caption: GHSR-mediated Gq/11 signaling pathway.
References
- 1. The tissue distribution of the mRNA of ghrelin and subtypes of its receptor, GHS-R, in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Levels of the Novel Endogenous Antagonist of Ghrelin Receptor, Liver-Enriched Antimicrobial Peptide-2, in Patients with Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Growth Hormone Releasing Peptide -2 (GHRP-2), like ghrelin, increases food intake in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Liver-expressed antimicrobial peptide 2 antagonizes the effect of ghrelin in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. LEAP-2: An Emerging Endogenous Ghrelin Receptor Antagonist in the Pathophysiology of Obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Correlation of ghrelin and growth hormone secretagogue receptor expression with clinical features in human pituitary adenomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of BPP-2: A Guide for Laboratory Professionals
The proper disposal of laboratory reagents is a critical component of ensuring a safe and compliant research environment. For compounds identified as "BPP-2," the disposal procedure is contingent on the specific chemical identity, as this abbreviation is used for several distinct substances with varying hazard profiles. This guide provides essential safety information and outlines disposal procedures based on the available data for different compounds referred to as BPP, as well as general best practices for laboratory waste management.
Identifying Your this compound Compound
Before proceeding with disposal, it is imperative to identify the specific "this compound" compound you are working with by consulting the Safety Data Sheet (SDS) provided by the manufacturer. The SDS is the primary source of information regarding the hazards, handling, and disposal of a chemical.
Based on current scientific literature and commercial availability, "BPP" or "this compound" may refer to several different substances, including:
-
BPP Bioportide™: A product intended for research and development purposes.
-
Bepp2: A hazardous chemical compound.
-
This compound (GHSR Ligand): A PET probe for research.
-
General Biohazardous Materials (BSL-2): While not a chemical name, work at Biosafety Level 2 often involves materials that require specific disposal protocols.
The disposal protocols for these substances differ significantly. Below are summaries of the available information and general disposal guidelines.
Disposal Procedures for BPP Variants
BPP Bioportide™
According to its Safety Data Sheet, BPP Bioportide™ is not classified as a hazardous substance or mixture.[1] However, standard laboratory best practices should still be followed.
General Handling and Disposal:
-
Handle in accordance with good laboratory and safety practices.[1]
-
Avoid contact with eyes, skin, and clothing.[1]
-
Wipe up spills and transfer the material to a suitable, sealed container for disposal.[1]
-
Contaminated clothing and gloves should be removed and washed before reuse.[1]
-
Wash hands before breaks and after handling the material.[1]
Bepp2
This compound is classified as hazardous, with acute toxicity, skin and eye irritation, and carcinogenic potential.[2]
Hazard Summary:
-
Acute Toxicity: Toxic if swallowed and fatal if inhaled.[2]
-
Irritation: Causes skin and serious eye irritation.[2]
-
Sensitization: May cause an allergic skin reaction.[2]
-
Carcinogenicity: May cause cancer by inhalation.[2]
-
Organ Toxicity: Causes damage to organs through prolonged or repeated exposure.[2]
-
Environmental Hazard: Toxic to aquatic life with long-lasting effects.[2]
Disposal Precautions:
-
Avoid release to the environment.[2]
-
Wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye/face protection.[2]
-
Handle only in a well-ventilated area.[2]
-
Disposal should be in accordance with all local, state, and federal regulations for hazardous waste.
This compound (GHSR Ligand)
This is a research chemical, and while a specific SDS was not found in the search results, it should be handled with care as a potentially hazardous compound.[3] For any research compound where the hazards are not fully characterized, it is prudent to treat it as hazardous.
Recommended Disposal Path:
-
Consult the SDS: The manufacturer's SDS is the most critical document for disposal information.
-
Chemical Waste Program: Dispose of the material through your institution's hazardous chemical waste program.
-
Labeling: Ensure the waste container is clearly labeled with the full chemical name and any known hazards.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
General Procedures for Biohazardous Waste (BSL-2)
If "this compound" refers to a process or material handled at Biosafety Level 2, the following general procedures for biohazardous waste should be followed.[4][5]
Solid Biohazardous Waste:
-
Collection: Use a designated, leak-proof container lined with a red biohazard bag and marked with the universal biohazard symbol.[4][5]
-
Closure: When the bag is approximately ¾ full, it should be loosely tied or taped closed.[4][5]
-
Storage: The sealed container should be stored in a designated area until it is collected for treatment.[4][5]
-
Treatment: Biohazardous waste is typically decontaminated via autoclaving or incineration.[4][5]
Liquid Biohazardous Waste:
-
Decontamination: Liquid waste, such as cell culture media, must be decontaminated before disposal.[6] A common method is to add fresh bleach to a final concentration of 10-20% and allow it to sit for at least 30 minutes.[6]
-
Disposal: After decontamination, the liquid may be permissible for drain disposal, provided it does not contain other hazardous chemicals.[6] Always check with your local EHS guidelines.
Sharps Waste:
-
Collection: All sharps (needles, serological pipettes, pipette tips) must be disposed of in a designated, puncture-resistant sharps container.[7][8]
-
Closure: Do not overfill sharps containers. Seal them when they are approximately ¾ full.[6]
-
Disposal: Full sharps containers are treated as biohazardous waste and are typically incinerated.[7]
Quantitative Data Summary
| Compound/Waste Type | Key Disposal Requirement | Personal Protective Equipment (PPE) |
| BPP Bioportide™ | Dispose in a sealed container following lab protocols.[1] | Standard lab coat, gloves, eye protection.[1] |
| Bepp2 | Dispose as hazardous waste; avoid environmental release.[2] | Gloves, protective clothing, eye/face protection.[2] |
| This compound (GHSR Ligand) | Treat as hazardous chemical waste; consult SDS. | Assume standard lab coat, gloves, eye protection. |
| Solid Biohazardous Waste | Collect in red biohazard bag; autoclave or incinerate.[4][5] | Lab coat, gloves, eye protection. |
| Liquid Biohazardous Waste | Decontaminate with 10-20% bleach for 30 min.[6] | Lab coat, gloves, eye protection. |
| Sharps Waste | Collect in puncture-resistant sharps container.[6][7] | Lab coat, gloves, eye protection. |
Experimental Protocols
Protocol for Chemical Decontamination of Liquid Biohazardous Waste
-
Preparation: Ensure you are wearing appropriate PPE, including a lab coat, gloves, and safety glasses. Work in a well-ventilated area or a chemical fume hood.
-
Bleach Addition: For every 9 parts of liquid waste, add 1 part of fresh, undiluted household bleach (e.g., add 100 mL of bleach to 900 mL of liquid waste to achieve a 10% final concentration).[6]
-
Mixing: Gently swirl the container to ensure the bleach is thoroughly mixed with the waste.
-
Contact Time: Allow the mixture to stand for a minimum of 30 minutes to ensure complete disinfection.[6]
-
Disposal: Following the contact time, and in accordance with your institution's EHS guidelines, the disinfected liquid may be poured down a laboratory sink with copious amounts of water.[6]
Visualizing Disposal Workflows
Logical Relationship for Chemical Waste Disposal Decision
Caption: Decision workflow for this compound chemical waste disposal.
Experimental Workflow for Liquid Biohazardous Waste Decontamination
Caption: Workflow for decontamination of liquid biohazardous waste.
References
- 1. biomol.com [biomol.com]
- 2. downloads.ossila.com [downloads.ossila.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Management of Biohazardous (Biosafety Level-2 (BSL-2)) Waste - IBC - The University of Utah [ibc.utah.edu]
- 5. ibc.utah.edu [ibc.utah.edu]
- 6. Biohazardous Waste Disposal Procedures | Research and Innovation [unh.edu]
- 7. Biohazardous Waste: Segregation, Collection & Disposal Guide | Office of Clinical and Research Safety [vumc.org]
- 8. needle.tube [needle.tube]
Essential Safety and Handling Guide for the Potent Bioactive Compound BPP-2
This guide provides critical safety and logistical information for laboratory personnel handling BPP-2, a potent bioactive compound. Adherence to these procedures is essential to ensure personal safety and minimize environmental exposure.
Personal Protective Equipment (PPE)
The primary defense against exposure to potent compounds like this compound is the consistent and correct use of appropriate Personal Protective Equipment (PPE).[1][2] The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[1]
Minimum PPE Requirements for Handling this compound:
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with powder-free nitrile gloves (ASTM D6978 rated) | Prevents skin contact and absorption.[3][4][5] Double-gloving provides an additional barrier in case of a breach in the outer glove.[4] |
| Gown | Disposable, solid-front, back-closing gown made of polyethylene-coated polypropylene | Protects skin and personal clothing from contamination.[3][4] Impermeable materials prevent the penetration of liquids. |
| Eye Protection | Chemical splash goggles or a full face shield | Protects eyes from splashes and aerosols.[3][6] A face shield offers broader facial protection.[3] |
| Respiratory Protection | N95 respirator or higher (e.g., PAPR) for handling powders or when aerosols may be generated | Prevents inhalation of airborne particles.[3] Surgical masks do not provide adequate respiratory protection.[3] |
| Additional Protection | Disposable head and shoe covers | Minimizes the risk of contaminating personal attire and spreading the compound to other areas.[3][4] |
This compound Handling Workflow
This workflow outlines the essential steps and corresponding safety measures for a typical cell-based assay involving the preparation and application of this compound.
This compound Handling Workflow for a Cell-Based Assay.
Experimental Protocol: Cell Viability Assay with this compound
This protocol details the steps for assessing the cytotoxic effects of this compound on a cancer cell line (e.g., HeLa) using a standard MTT assay.
-
Cell Seeding:
-
Culture HeLa cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Trypsinize and count the cells.
-
Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C and 5% CO2.
-
-
Preparation of this compound Stock Solution (in a Class II Biosafety Cabinet):
-
Don all required PPE as specified in the table above.
-
Weigh 1 mg of this compound powder using an analytical balance with a draft shield.
-
Dissolve the powder in 1 mL of sterile DMSO to create a 1 mg/mL stock solution.
-
Perform serial dilutions in cell culture media to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 nM).
-
-
Cell Treatment:
-
Carefully remove the old media from the 96-well plate.
-
Add 100 µL of the media containing the different concentrations of this compound to the respective wells. Include a vehicle control (media with DMSO) and a no-treatment control.
-
Incubate the plate for 48 hours at 37°C and 5% CO2.
-
-
MTT Assay:
-
Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.
-
Incubate for 4 hours at 37°C.
-
Remove the media and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the control.
-
Plot a dose-response curve to determine the IC50 value of this compound.
-
This compound Hypothetical Signaling Pathway
This diagram illustrates a plausible mechanism of action where this compound induces apoptosis by inhibiting an anti-apoptotic protein (e.g., Bcl-2) and activating the caspase cascade.
Hypothetical Apoptotic Pathway Induced by this compound.
Spill Response Plan
Immediate and appropriate action is crucial in the event of a this compound spill.[7][8] All personnel handling this compound must be trained in these procedures.[9]
Minor Spill (within a Biosafety Cabinet):
-
Alert: Immediately notify others in the vicinity.
-
Contain: Cover the spill with absorbent pads.
-
Decontaminate: Apply an appropriate deactivating agent (e.g., 10% bleach solution, followed by 70% ethanol) and allow for the recommended contact time.
-
Clean: Wipe the area clean, working from the outer edge of the spill inwards.
-
Dispose: Place all contaminated materials in a designated hazardous waste container.[8]
Major Spill (outside a Biosafety Cabinet):
-
Evacuate: Immediately evacuate the area and alert others. Prevent re-entry.
-
Notify: Inform the laboratory supervisor and the institutional Environmental Health & Safety (EHS) office.
-
Secure: Close the doors to the affected area and post warning signs.
-
Wait: Allow aerosols to settle for at least 30 minutes before re-entry by a trained spill response team with appropriate respiratory protection.
-
Cleanup: The trained team will then follow established institutional procedures for hazardous chemical cleanup.[10]
Disposal Plan
All waste contaminated with this compound must be treated as hazardous chemical waste and disposed of according to institutional and regulatory guidelines.[11][12]
-
Solid Waste: Contaminated gloves, gowns, absorbent pads, and plasticware should be collected in a clearly labeled, leak-proof hazardous waste container.[12]
-
Liquid Waste: Unused this compound solutions and contaminated media should be collected in a sealed, compatible waste container.[13] Do not pour this compound waste down the drain.[11]
-
Sharps: Needles and syringes used for handling this compound must be disposed of in a designated sharps container for hazardous chemical waste.[14]
-
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards.[12][15]
-
Pickup: Arrange for waste pickup through your institution's EHS department.
References
- 1. lindstromgroup.com [lindstromgroup.com]
- 2. agnopharma.com [agnopharma.com]
- 3. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 4. Personal protective equipment in your pharmacy - Alberta College of Pharmacy [abpharmacy.ca]
- 5. pppmag.com [pppmag.com]
- 6. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 7. acs.org [acs.org]
- 8. gmpsop.com [gmpsop.com]
- 9. hydepark-environmental.com [hydepark-environmental.com]
- 10. 7 Steps To Spill Response - Complete Environmental Products [cepsorbents.com]
- 11. danielshealth.com [danielshealth.com]
- 12. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Laboratory Safety guidelines and Personal protection equipment (PPE) | Safety | Tel Aviv University [en-med.m.tau.ac.il]
- 15. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
